molecular formula C19H21Br2N3O B7772858 BAI1

BAI1

货号: B7772858
分子量: 467.2 g/mol
InChI 键: KUUJEXLRLIPQQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,6-dibromo-9-carbazolyl)-3-(1-piperazinyl)-2-propanol is a member of bromobenzenes and a member of biphenyls.

属性

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N3O/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23/h1-4,9-10,15,22,25H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUJEXLRLIPQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Brain-Specific Angiogenesis Inhibitor 1 (BAI1) Expression and Function in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1). We delve into its expression patterns across various brain regions, detail the experimental methodologies for its study, and illustrate its critical signaling pathways. This document is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of therapeutics targeting the central nervous system.

Introduction to this compound

This compound is a transmembrane protein and a member of the adhesion G protein-coupled receptor (GPCR) family.[1][2] Initially identified as a p53-target gene, it is highly expressed in the brain.[3][4] this compound is a multi-domain protein involved in several crucial cellular processes within the CNS, including the regulation of synaptogenesis, apoptotic cell clearance (efferocytosis), and the inhibition of angiogenesis.[5][6][7] Its diverse functions make it a protein of significant interest in studies of brain development, neuroplasticity, and neurological disorders.[8]

Functionally, this compound acts as a receptor for phosphatidylserine exposed on the surface of apoptotic cells, triggering a signaling cascade that leads to their engulfment by phagocytes like astrocytes and microglia.[8][9] In neurons, this compound is a critical regulator of dendritic spine formation and excitatory synapse development.[10][11] Given its roles, dysregulation of this compound has been implicated in various conditions, from glioblastoma to psychiatric and neurological disorders.[12][13][14]

Quantitative Expression of this compound in Human Brain Regions

This compound mRNA is widely expressed throughout the human brain, with notable enrichment in gray matter structures.[9] Quantitative data from the Genotype-Tissue Expression (GTEx) project provides normalized gene-level expression across multiple brain regions, offering a comparative landscape of its transcriptional activity. Analysis of this data reveals the highest mRNA levels for ADGRB1 (this compound) in the cerebral cortex and lower levels in the cerebellum and spinal cord.[15]

Below is a summary of this compound (ADGRB1) gene expression in major human brain regions, with data presented in normalized Transcripts Per Million (nTPM).

Brain RegionGene Expression (nTPM)
AmygdalaHigh
Anterior Cingulate Cortex (BA24)High
Caudate (basal ganglia)High
Cerebral CortexHighest
Frontal Cortex (BA9)High
HippocampusHigh
HypothalamusModerate
Nucleus Accumbens (basal ganglia)High
Putamen (basal ganglia)High
Spinal Cord (cervical c-1)Low
Cerebellar HemisphereLow
CerebellumLow

Table 1: Summary of ADGRB1 (this compound) mRNA expression levels across 12 human brain regions from the GTEx database.[15] Qualitative descriptions are based on relative nTPM values reported in literature.

Immunohistochemical studies complement this mRNA data, showing this compound protein is highly expressed in the neuropil of the cortex, thalamus, striatum, and hippocampus, while being largely absent from white matter tracts like the corpus callosum.[9] Cellularly, this compound expression is confirmed in neurons, astrocytes, and to a lesser extent, in microglia.[2][3][9]

Signaling Pathways Involving this compound

This compound mediates its diverse functions through several distinct intracellular signaling pathways. These can be broadly categorized into G protein-independent pathways related to phagocytosis and synaptogenesis, and G protein-dependent pathways.

3.1 Phagocytosis Signaling

As a phosphatidylserine receptor, this compound plays a crucial role in recognizing and clearing apoptotic cells. This process is vital for tissue homeostasis and preventing inflammation in the brain. The binding of this compound to phosphatidylserine on an apoptotic cell initiates a cascade involving the recruitment of the intracellular adaptor protein ELMO1 and its partner Dock180. This complex then acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1, leading to its activation.[9][12] Activated Rac1 drives the cytoskeletal actin remodeling necessary for the phagocyte to extend its membrane and engulf the apoptotic target.[9]

BAI1_Phagocytosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Phagocyte Cytoplasm PS Phosphatidylserine (on apoptotic cell) This compound This compound PS->this compound binds ELMO1_DOCK180 ELMO1/Dock180 Complex This compound->ELMO1_DOCK180 recruits Rac1_GDP Rac1-GDP (Inactive) ELMO1_DOCK180->Rac1_GDP activates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GDP->GTP Actin Actin Remodeling Rac1_GTP->Actin drives Engulfment Engulfment Actin->Engulfment leads to

This compound-mediated phagocytosis signaling pathway.

3.2 Synaptogenesis Signaling

In hippocampal and cortical neurons, this compound is enriched at the postsynaptic density (PSD) and is essential for the formation of dendritic spines and excitatory synapses.[10] It accomplishes this in part by recruiting a different set of signaling molecules. The C-terminal PDZ-binding motif of this compound interacts with a complex containing the polarity protein Par3 and the Rac-GEF Tiam1.[10][12] This interaction localizes Tiam1 to the synapse, leading to localized Rac1 activation and the subsequent actin remodeling required for spine growth and maturation.[10]

BAI1_Synaptogenesis_Pathway This compound This compound (at Postsynaptic Density) Par3_Tiam1 Par3/Tiam1 Complex This compound->Par3_Tiam1 recruits via PDZ domain Rac1_Activation Localized Rac1 Activation Par3_Tiam1->Rac1_Activation mediates Actin_Remodeling Actin Cytoskeleton Remodeling Rac1_Activation->Actin_Remodeling drives Spine_Growth Dendritic Spine Growth & Maturation Actin_Remodeling->Spine_Growth promotes

This compound signaling in excitatory synaptogenesis.

Experimental Protocols for Studying this compound Expression

Accurate assessment of gene and protein expression is fundamental to understanding the role of this compound. Methodologies like in situ hybridization (for mRNA) and immunohistochemistry (for protein) are particularly powerful for providing cellular and spatial resolution in complex tissues like the brain.[16]

4.1 Workflow for In Situ Hybridization (ISH)

The following diagram outlines a typical workflow for detecting this compound mRNA in brain sections. This technique uses a labeled RNA probe complementary to the target this compound mRNA sequence.

ISH_Workflow A 1. Tissue Preparation B 2. Cryosectioning A->B C 3. Pre-hybridization B->C D 4. Hybridization with DIG-labeled this compound Probe C->D E 5. Stringency Washes D->E F 6. Antibody Incubation (e.g., anti-DIG-AP) E->F G 7. Signal Detection (Chromogenic/Fluorescent) F->G H 8. Imaging & Analysis G->H

General workflow for in situ hybridization.

4.2 Detailed In Situ Hybridization Protocol

This protocol is a synthesized methodology based on standard procedures for detecting mRNA in mouse brain sections.[16][17][18]

  • Tissue Preparation and Sectioning :

    • Perfuse adult mouse with 1x PBS followed by 4% paraformaldehyde (PFA) in PBS.[17]

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by immersion in 20-30% sucrose solution at 4°C until it sinks.[17][18]

    • Embed the tissue in OCT compound and freeze rapidly. Store at -80°C.

    • Cut 12-22µm thick coronal sections using a cryostat and mount on RNase-free, coated slides (e.g., SuperFrost Plus).[17] Dry slides for at least 2 hours at room temperature.[17]

  • Probe Synthesis :

    • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for this compound. The optimal probe length is 400-700bp.[17]

  • Hybridization :

    • Equilibrate sections in PBS, then treat with Proteinase K to improve probe penetration.

    • Perform a pre-hybridization step in hybridization buffer (e.g., containing 50% formamide, 2X SSC) for at least 1 hour at 60-65°C.[18]

    • Dilute the DIG-labeled this compound probe in fresh hybridization solution (e.g., 0.1-0.2 ng/µL).[17] Denature the probe by heating to 85°C for 5 minutes, then rapidly cool on ice.[17]

    • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight (12-16 hours) in a humidified chamber at 65°C.[17]

  • Washing and Antibody Incubation :

    • Perform a series of high-stringency washes using SSC buffers at 65°C to remove the non-specifically bound probe.[17][18]

    • Wash sections in a suitable buffer (e.g., MABT) and block with a blocking solution for at least 1 hour to prevent non-specific antibody binding.[19]

    • Incubate sections overnight at 4°C with an alkaline phosphatase (AP)-conjugated anti-DIG antibody diluted in blocking solution.[19]

  • Detection and Imaging :

    • Wash thoroughly to remove unbound antibody.

    • Equilibrate in a detection buffer (e.g., pH 9.5).

    • Incubate sections in a chromogenic substrate solution containing NBT/BCIP in the dark. Monitor color development, which can take from 30 minutes to several hours.[17]

    • Stop the reaction by washing in water.

    • Dehydrate the sections through an ethanol series, clear with xylene, and mount with a coverslip.

    • Image the sections using a brightfield microscope.

4.3 Immunohistochemistry (IHC) for this compound Protein

Detecting this compound protein follows a similar workflow but uses a specific primary antibody against a this compound epitope.

  • Tissue Preparation : Similar to ISH, but perfusion and fixation are critical.

  • Antigen Retrieval : Often required to unmask the epitope. This can involve heat-induced (e.g., citrate buffer) or enzymatic methods.

  • Blocking : Incubate sections in a blocking buffer (e.g., containing normal serum and a detergent like Triton X-100) to minimize non-specific antibody binding.

  • Primary Antibody Incubation : Incubate with a validated primary antibody against this compound (directed against N- or C-terminal epitopes) overnight at 4°C.[9]

  • Secondary Antibody Incubation : After washing, incubate with a biotinylated or fluorophore-conjugated secondary antibody that recognizes the primary antibody's host species.

  • Signal Detection : For biotinylated antibodies, use an avidin-biotin complex (ABC) method followed by a chromogen like DAB. For fluorescent antibodies, proceed directly to mounting and imaging.

  • Imaging : Use a brightfield or fluorescence microscope for analysis.

Conclusion and Implications for Drug Development

This compound is a multifaceted receptor with significant roles in synaptic health and immune function within the brain. Its high expression in key regions like the cortex and hippocampus underscores its importance in cognitive processes. The signaling pathways it governs—particularly Rac1 activation for both synaptic plasticity and phagocytosis—present compelling targets for therapeutic intervention.[9][10]

For drug development professionals, understanding the precise localization and function of this compound is critical. Targeting this compound could offer novel strategies for:

  • Neurodegenerative Diseases : Enhancing this compound-mediated phagocytosis could help clear pathological protein aggregates or cellular debris.

  • Brain Tumors : Restoring this compound expression or function in tumors like glioblastoma could inhibit angiogenesis and tumor growth.[13][20]

  • Psychiatric Disorders : Modulating this compound's role in synaptogenesis could be relevant for disorders characterized by synaptic deficits.[12]

The detailed protocols and pathway diagrams provided in this guide offer a robust framework for initiating or advancing research into this important brain-specific receptor.

References

The Discovery and Initial Characterization of BAI1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a transmembrane protein that has emerged as a critical player in a diverse range of physiological and pathological processes. Initially identified in a screen for genes regulated by the tumor suppressor p53, this compound was first characterized for its anti-angiogenic and anti-tumorigenic properties.[1][2] Subsequent research has unveiled its multifaceted roles in phagocytosis of apoptotic cells, innate immunity, and synaptic function.[3][4][5] This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, with a focus on its key functions, signaling pathways, and the experimental methodologies used to elucidate them.

Discovery and Gene Structure

This compound was first identified as a gene containing a functional p53-binding site within an intron, suggesting its role as a downstream effector of the p53 tumor suppressor pathway.[6] The human ADGRB1 gene is located on chromosome 8q24.[2] The this compound protein is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by a large N-terminal extracellular domain (ECD), a seven-transmembrane domain, and a C-terminal intracellular domain.[2] The ECD of this compound contains several functional motifs, including five thrombospondin type 1 repeats (TSRs), which are crucial for its interaction with various ligands.[2]

Key Functions and Characterization

Anti-Angiogenic and Anti-Tumorigenic Activities

The initial functional characterization of this compound centered on its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The extracellular domain of this compound, particularly a 120-kDa fragment termed Vasculostatin-120, is proteolytically cleaved and secreted, where it exerts its anti-angiogenic effects.[7] Studies have shown that overexpression of this compound can suppress tumor growth by inhibiting angiogenesis.[7]

Role in Phagocytosis of Apoptotic Cells

A pivotal discovery in the characterization of this compound was its role as a phagocytic receptor. This compound recognizes phosphatidylserine (PtdSer), an "eat-me" signal exposed on the surface of apoptotic cells.[3][4][5][8] This interaction is mediated by the TSRs in the extracellular domain of this compound.[3] Upon binding to PtdSer, this compound initiates a signaling cascade that leads to the engulfment and clearance of the apoptotic cell. This function is critical for tissue homeostasis and the prevention of autoimmunity.

Function as a Pattern Recognition Receptor

Beyond its role in clearing apoptotic cells, this compound also functions as a pattern recognition receptor (PRR) in the innate immune system. It can directly bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, through its TSRs.[9] This interaction facilitates the phagocytosis of bacteria by macrophages, highlighting a direct role for this compound in host defense against microbial pathogens.

Regulation of Synaptic Function

More recent studies have implicated this compound in the regulation of synapse development and function. This compound is expressed in the brain and can interact with several synaptic scaffolding proteins through its C-terminal PDZ-binding motif.[1][10] These interactions are thought to be important for the formation and maintenance of dendritic spines and the regulation of synaptic plasticity.[1]

Signaling Pathways

The diverse functions of this compound are mediated by distinct intracellular signaling pathways.

ELMO/Dock180/Rac1 Pathway in Phagocytosis

Diagram of the this compound-mediated phagocytosis signaling pathway:

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic Cell->this compound ELMO1 ELMO1 This compound->ELMO1 Dock180 Dock180 ELMO1->Dock180 forms complex Rac1_GDP Rac1-GDP (inactive) Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: this compound-mediated phagocytosis signaling pathway.

Gα12/13-RhoA Pathway in Synaptic Function

In the context of synaptic regulation, this compound has been shown to signal through a G protein-dependent pathway. Specifically, this compound can couple to Gα12/13 heterotrimeric G proteins to activate the small GTPase RhoA.[1][10] This pathway is thought to be important for the regulation of dendritic spine morphology and synaptic plasticity.[1][2]

Diagram of the this compound-mediated RhoA activation pathway:

BAI1_RhoA_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Galpha1213 Gα12/13 This compound->Galpha1213 RhoGEF RhoGEF Galpha1213->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Cytoskeleton Cytoskeletal Regulation ROCK->Cytoskeleton

Caption: this compound-mediated RhoA activation pathway.

Quantitative Data

Interacting PartnerDomain/Motif on this compoundFunctional Consequence
Phosphatidylserine (PtdSer)Thrombospondin Type 1 Repeats (TSRs)Phagocytosis of apoptotic cells
Lipopolysaccharide (LPS)Thrombospondin Type 1 Repeats (TSRs)Phagocytosis of Gram-negative bacteria
ELMO1Intracellular C-terminusActivation of Rac1 and phagocytosis
Dock180(via ELMO1)Activation of Rac1 and phagocytosis
Gα12/13Intracellular loopsActivation of RhoA
PSD-95C-terminal PDZ-binding motifSynaptic scaffolding
MAGI-1C-terminal PDZ-binding motifSynaptic scaffolding

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for this compound Interaction with PSD-95

Objective: To determine if this compound physically interacts with the synaptic scaffolding protein PSD-95 in a cellular context.

Methodology:

  • Cell Lysis:

    • Culture cells (e.g., HEK293T cells co-transfected with this compound and PSD-95 expression vectors, or brain tissue lysates) and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the cleared cell lysate with an antibody specific for this compound (or PSD-95) overnight at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with a non-specific IgG antibody.

    • Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against PSD-95 (or this compound) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Workflow for Co-Immunoprecipitation of this compound and PSD-95:

CoIP_Workflow start Start: Cell Lysate (expressing this compound and PSD-95) incubation Incubate with anti-BAI1 antibody start->incubation capture Capture with Protein A/G beads incubation->capture wash Wash beads to remove non-specific proteins capture->wash elute Elute bound proteins wash->elute analysis Western Blot for PSD-95 elute->analysis

Caption: Co-Immunoprecipitation Workflow.

Rac1 Activation Assay (G-LISA or Pull-down)

Objective: To measure the activation of the small GTPase Rac1 in response to this compound signaling.

Methodology:

  • Cell Stimulation:

    • Culture cells expressing this compound (e.g., macrophages or transfected HEK293T cells).

    • Stimulate the cells with a this compound ligand, such as apoptotic cells or LPS, for various time points.

  • Cell Lysis:

    • Rapidly lyse the cells in a lysis buffer provided with a commercial Rac1 activation assay kit (e.g., G-LISA or pull-down assay kit). This buffer is designed to preserve the GTP-bound state of Rac1.

    • Clarify the lysate by centrifugation.

  • Affinity Capture of Active Rac1:

    • For Pull-down Assay: Incubate the cell lysate with beads conjugated to the p21-binding domain (PBD) of PAK1, which specifically binds to the active, GTP-bound form of Rac1.[14][15]

    • For G-LISA Assay: Add the lysate to a microplate coated with the PBD of PAK1.

  • Washing:

    • Wash the beads or the microplate wells to remove unbound proteins.

  • Detection:

    • For Pull-down Assay: Elute the bound Rac1-GTP, separate by SDS-PAGE, and detect by Western blotting using a Rac1-specific antibody.

    • For G-LISA Assay: Add a Rac1-specific primary antibody followed by a secondary antibody conjugated to HRP. Measure the absorbance after adding a colorimetric substrate.

Workflow for Rac1 Activation Pull-down Assay:

Rac1_Activation_Workflow start Start: Stimulated Cell Lysate incubation Incubate with PAK1-PBD beads start->incubation capture Capture active Rac1-GTP incubation->capture wash Wash beads capture->wash elute Elute bound Rac1-GTP wash->elute analysis Western Blot for Rac1 elute->analysis

Caption: Rac1 Activation Pull-down Assay Workflow.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the anti-angiogenic activity of the secreted extracellular domain of this compound (Vasculostatin-120).

Methodology:

  • Preparation of Matrigel Plates:

    • Thaw Matrigel on ice and pipette a thin layer into the wells of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[16][17][18][19][20]

  • Cell Seeding and Treatment:

    • Seed endothelial cells (e.g., HUVECs) onto the solidified Matrigel.

    • Treat the cells with different concentrations of purified Vasculostatin-120 or conditioned media from cells expressing this compound.

    • Include a positive control (e.g., VEGF) and a negative control (vehicle).

  • Incubation and Visualization:

    • Incubate the plate at 37°C for 4-18 hours.

    • Monitor the formation of capillary-like tube structures using a phase-contrast microscope.

  • Quantification:

    • Capture images of the tube networks.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of enclosed loops using image analysis software.

Conclusion

The discovery and initial characterization of this compound have revealed a protein with a remarkable diversity of functions, from inhibiting tumor growth to clearing cellular debris and regulating synaptic communication. Its dual signaling capacity, through both G protein-dependent and -independent pathways, underscores its complexity and adaptability in different cellular contexts. The experimental approaches detailed in this guide have been instrumental in uncovering these fundamental aspects of this compound biology. As research continues, a deeper understanding of the quantitative aspects of this compound interactions and the development of more refined experimental models will be crucial for translating this knowledge into therapeutic strategies for a range of diseases, including cancer and neurological disorders.

References

BAI1: A Multifaceted Tumor Suppressor in Glioblastoma Multiforme

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid growth, diffuse infiltration, and profound vascularization.[1][2][3][4][5] The intricate biology of GBM presents significant therapeutic challenges, necessitating the exploration of novel molecular targets.[6] Brain-specific angiogenesis inhibitor 1 (BAI1), also known as ADGRB1, has emerged as a critical tumor suppressor in GBM, with its expression being significantly downregulated or lost in the majority of these tumors compared to normal brain tissue.[7][8][9][10] This technical guide provides a comprehensive overview of this compound's role in GBM, detailing its tumor-suppressive functions, associated signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

The Tumor Suppressive Functions of this compound in Glioblastoma

This compound, a member of the adhesion G protein-coupled receptor (GPCR) family, exerts its tumor-suppressive effects in glioblastoma through multiple mechanisms, primarily centered around the inhibition of angiogenesis, suppression of tumor invasion, and regulation of key signaling pathways.[9][11]

Anti-Angiogenic Properties

A hallmark of glioblastoma is its extensive vascularity, a process heavily reliant on angiogenesis.[1][2] this compound potently inhibits this process.[1][9] The extracellular domain of this compound contains thrombospondin type-1 repeats (TSRs), which are known for their anti-angiogenic activity.[7][8] Restoration of this compound expression in glioblastoma cells has been shown to significantly impair angiogenesis, leading to extensive necrosis and reduced intratumoral vascular density in vivo.[1][2] A secreted fragment of this compound, termed Vasculostatin (Vstat120), also demonstrates potent anti-angiogenic and anti-tumor effects.[11]

Inhibition of Tumor Invasion and Metastasis

The highly invasive nature of glioblastoma cells is a major contributor to tumor recurrence and therapeutic failure.[3][4][12] Loss of this compound expression is correlated with a more invasive, mesenchymal phenotype in GBM.[3][4][5] Re-expression of this compound in GBM cells suppresses this mesenchymal gene expression and dramatically curtails brain tumor invasion in preclinical models.[3][4] This anti-invasive function is partly mediated by the N-terminal TSR of this compound, which inhibits the maturation of TGF-β1, a key driver of the epithelial-to-mesenchymal transition (EMT).[3][4]

Regulation of Key Signaling Pathways

This compound is intricately involved in several signaling pathways that are crucial for glioblastoma pathogenesis. These include its interactions with p53, the Rac1 pathway, and its role in phagocytosis.

Quantitative Data on this compound's Tumor Suppressive Effects

The following tables summarize key quantitative findings from studies investigating the tumor-suppressive role of this compound in glioblastoma.

Parameter Experimental System Control Group This compound Expression Group Percentage Change Reference
This compound Protein ExpressionHuman Glioblastoma Samples (n=37)Normal Brain (100% positive)35% positive-65%[7]
This compound Protein ExpressionGlioma Cell Lines (n=28)Normal Brain0% positive-100%[7]
Tumor GrowthSubcutaneous U373MG XenograftsAdLacZ-transducedAdthis compound-transducedSignificant impairment[1][2]
SurvivalIntracerebral U373MG XenograftsAdLacZ-transducedAdthis compound-transducedIncreased survival[1][2]
AngiogenesisIn vivo neovascularization assay (SCID mice)Control treated cellsAdthis compound-transduced cellsSignificantly impaired[1][2]
Tumor Cell MigrationTransfected glioma cellsControlThis compound transfectedDecreased (p < 0.001)[9]

Signaling Pathways Involving this compound

This compound's function as a tumor suppressor is underpinned by its involvement in critical cellular signaling pathways.

This compound and the p53 Pathway

Initially identified as a p53-target gene, the relationship between this compound and the tumor suppressor p53 is complex.[7][13] While some studies suggest a direct transcriptional regulation by p53, others have not confirmed this link in glioma cells.[7] However, a crucial interaction has been identified where this compound can protect p53 from Mdm2-mediated degradation, thereby stabilizing p53 and enhancing its tumor-suppressive function.[4][5][9][14]

BAI1_p53_Pathway p53 p53 Degradation p53 Degradation p53->Degradation TumorSuppression Tumor Suppression p53->TumorSuppression Mdm2 Mdm2 Mdm2->p53 Ubiquitination This compound This compound This compound->Mdm2

Caption: this compound inhibits Mdm2-mediated ubiquitination and degradation of p53.

This compound, ELMO1, and Rac1 Signaling in Cell Migration

This compound plays a role in regulating cell migration and cytoskeletal dynamics through its interaction with the ELMO1/Dock180 complex, which acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[15][16] Activation of Rac1 is a key driver of cell motility and invasion in glioblastoma.[17] By modulating this pathway, this compound can influence the invasive properties of glioma cells.

BAI1_Rac1_Pathway cluster_membrane Cell Membrane This compound This compound ELMO1_Dock180 ELMO1/Dock180 Complex This compound->ELMO1_Dock180 Recruitment Rac1_GDP Rac1-GDP (Inactive) ELMO1_Dock180->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Reorganization Rac1_GTP->Actin CellMigration Cell Migration & Invasion Actin->CellMigration

Caption: this compound regulates cell migration through the ELMO1/Dock180/Rac1 pathway.

This compound and TGF-β Signaling

Recent findings have illuminated a connection between this compound and the TGF-β signaling pathway, a critical regulator of the mesenchymal phenotype in glioblastoma.[3][4] The N-terminal thrombospondin type 1 repeat (TSR#1) of this compound has been shown to inhibit the maturation of TGF-β1, thereby suppressing its pro-invasive functions.[3][4]

BAI1_TGFb_Pathway BAI1_TSR1 This compound (TSR#1) pro_TGFb1 pro-TGF-β1 BAI1_TSR1->pro_TGFb1 Inhibition of Maturation active_TGFb1 Active TGF-β1 pro_TGFb1->active_TGFb1 Maturation TGFbR TGF-β Receptor active_TGFb1->TGFbR SMAD SMAD Signaling TGFbR->SMAD Mesenchymal Mesenchymal Transition & Invasion SMAD->Mesenchymal

Caption: this compound's TSR#1 inhibits TGF-β1 maturation, suppressing mesenchymal invasion.

Epigenetic Silencing of this compound in Glioblastoma

The loss of this compound expression in glioblastoma is not primarily due to genetic mutations but rather through epigenetic silencing.[3][5][18] Hypermethylation of the this compound promoter region leads to its transcriptional repression.[18][19] This process is mediated by the methyl-CpG-binding domain protein 2 (MBD2), which binds to the methylated this compound promoter and silences its expression.[3][5][18] Reactivation of this compound expression can be achieved using DNA demethylating agents or by inhibiting MBD2.[18][19]

Epigenetic_Silencing_Workflow cluster_gene This compound Gene Promoter This compound Promoter MBD2 MBD2 Binding Promoter->MBD2 Recruits Methylation DNA Hypermethylation Methylation->Promoter Silencing Transcriptional Silencing MBD2->Silencing LossOfthis compound Loss of this compound Protein Silencing->LossOfthis compound DemethylatingAgents Demethylating Agents (e.g., 5-Aza-dC) DemethylatingAgents->Methylation Inhibits Reactivation This compound Reactivation DemethylatingAgents->Reactivation MBD2_Inhibitor MBD2 Inhibitor (e.g., KCC-07) MBD2_Inhibitor->MBD2 Inhibits MBD2_Inhibitor->Reactivation

Caption: Epigenetic silencing of this compound in GBM and therapeutic reactivation strategies.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound in glioblastoma.

Adenoviral Transduction of Glioblastoma Cells

Objective: To exogenously express this compound in glioblastoma cell lines that have lost its expression.

Protocol:

  • Vector: A replication-deficient adenoviral vector encoding the full-length human this compound cDNA (Adthis compound) is utilized. A control vector, such as one encoding LacZ (AdLacZ), is used for comparison.[1][2]

  • Cell Culture: Human glioblastoma cell lines (e.g., U373MG, U87MG) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Transduction: Cells are infected with Adthis compound or AdLacZ at a specific multiplicity of infection (MOI) for a defined period (e.g., 2 hours) in serum-free media.

  • Post-transduction: The virus-containing medium is replaced with complete medium, and cells are incubated for 24-48 hours to allow for gene expression.

  • Verification: this compound expression is confirmed by Western blot and/or RT-PCR analysis.[1][2]

In Vivo Tumor Xenograft Models

Objective: To assess the effect of this compound expression on glioblastoma tumor growth and angiogenesis in vivo.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.

  • Cell Preparation: Glioblastoma cells transduced with Adthis compound or a control vector are harvested and resuspended in a suitable medium (e.g., sterile PBS).

  • Implantation:

    • Subcutaneous Model: A defined number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of the mice. Tumor volume is measured regularly using calipers.[1][2]

    • Intracerebral Model: A stereotactic apparatus is used to inject a smaller number of cells (e.g., 1 x 10^5) into the brain (e.g., striatum) of the mice. Animal survival is monitored.[1][2]

  • Analysis: At the end of the experiment, tumors are excised, and tissues are processed for histological analysis (e.g., H&E staining for necrosis) and immunohistochemistry (e.g., CD31 staining for vascular density).

Immunohistochemistry (IHC) for this compound Expression

Objective: To detect the presence and localization of this compound protein in tissue sections.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections of glioblastoma and normal brain are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Non-specific binding is blocked using a blocking solution (e.g., 5% normal goat serum).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for this compound overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen (e.g., DAB) are used for detection.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The staining intensity and distribution of this compound are evaluated under a microscope.

Therapeutic Implications and Future Directions

The consistent loss of this compound expression in glioblastoma and its potent tumor-suppressive functions make it an attractive therapeutic target.[1][9][20] Strategies aimed at restoring this compound function are being actively explored.

  • Gene Therapy: Delivery of the this compound gene using viral vectors, such as oncolytic herpes simplex viruses (oHSVs) engineered to express this compound or its active fragment Vstat120, has shown promise in preclinical models.[9][11][20]

  • Epigenetic Modulators: Drugs that inhibit DNA methylation or MBD2 could reactivate endogenous this compound expression, offering a novel therapeutic avenue.[3][18][19]

Future research should focus on optimizing delivery methods for this compound-based therapies to the brain, further elucidating the downstream signaling events regulated by this compound, and exploring combination therapies that leverage this compound's multifaceted tumor-suppressive activities. A deeper understanding of the intricate roles of this compound will undoubtedly pave the way for more effective treatments for glioblastoma multiforme.

References

The Pivotal Role of BAI1 in Orchestrating Synaptogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the multifaceted role of the adhesion G protein-coupled receptor, Brain-Specific Angiogenesis Inhibitor 1 (BAI1), in the intricate process of synapse formation is now available for researchers, scientists, and drug development professionals. This document elucidates the core molecular mechanisms through which this compound governs the development and maturation of excitatory synapses, presenting a synthesis of key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Brain-Specific Angiogenesis Inhibitor 1 (this compound) has emerged as a critical postsynaptic regulator of excitatory synaptogenesis.[1] Its function is crucial for the proper wiring of the central nervous system, and dysregulation of this compound has been implicated in various neurological and psychiatric disorders. This guide provides an in-depth exploration of the molecular machinery directed by this compound to orchestrate the formation of synapses, the fundamental units of neural communication.

Core Signaling Mechanisms of this compound in Synaptogenesis

This compound employs a sophisticated network of signaling pathways to control synapse development, acting through forward, reverse, and lateral signaling paradigms. These mechanisms collectively ensure the precise coordination of pre- and postsynaptic development.

Forward Signaling: Orchestrating Postsynaptic Development

This compound's role in postsynaptic development is primarily mediated through the activation of the small GTPase Rac1, a master regulator of the actin cytoskeleton. This activation is achieved through two distinct mechanisms:

  • Recruitment of the Par3/Tiam1 Polarity Complex: this compound interacts with the Par3/Tiam1 polarity complex, recruiting it to dendritic spines.[2] Tiam1, a Rac1 guanine nucleotide exchange factor (GEF), then locally activates Rac1, driving the actin remodeling necessary for spine morphogenesis and synapse formation.[2][3] This interaction is crucial, as the recruitment of Par3/Tiam1 to synaptic sites is dependent on this compound.[2]

  • Stachel-Dependent Activation: this compound can also induce Rac1 activation through a "Stachel"-dependent mechanism.[4][5][6] This involves a tethered agonist sequence within the receptor itself that, upon activation, leads to a conformational change and subsequent signaling. Treatment of neurons with a peptide mimicking this Stachel sequence has been shown to increase Rac1 activation and promote spinogenesis and synaptogenesis.[4][5][7]

In addition to Rac1 activation, this compound also plays a critical role in the stabilization of the key postsynaptic scaffolding protein, Postsynaptic Density-95 (PSD-95). This compound achieves this by interacting with the E3 ubiquitin ligase MDM2 and inhibiting its ability to polyubiquitinate PSD-95, thereby preventing its degradation.[8][9] This stabilization of PSD-95 is essential for the structural integrity and function of the postsynaptic density.

Reverse Signaling: Instructing Presynaptic Differentiation

This compound can signal trans-synaptically to induce the differentiation of the presynaptic terminal.[4][5][6] Through its extracellular domain, this compound can promote the clustering of presynaptic components, such as the vesicular glutamate transporter 1 (vGluT1), in contacting axons.[6] This bidirectional communication is a hallmark of synaptogenic proteins and underscores the role of this compound as a key organizer of the synaptic cleft.

Lateral Signaling: Cooperating with Neuroligin-1

This compound engages in lateral interactions within the postsynaptic membrane, most notably with Neuroligin-1 (NRLN1), another critical synaptogenic cell-adhesion molecule.[6] This interaction facilitates the synaptogenic function of NRLN1, suggesting a cooperative mechanism where this compound and NRLN1 work in concert to promote spine growth and synapse development.

G-Protein Dependent Signaling: The Role of RhoA

Beyond its role in initial synapse formation, this compound can also couple to heterotrimeric G proteins, specifically Gα12/13, to activate the RhoA signaling pathway.[10][11] This pathway appears to be more involved in the later stages of dendritic development, contributing to the cessation of dendritic growth and the stabilization of the dendritic arbor.[12]

Quantitative Insights into this compound Function

The functional significance of this compound in synaptogenesis is underscored by quantitative data from various experimental models. These data provide a clear picture of the consequences of this compound loss-of-function.

ParameterExperimental ConditionObservationReference
Spine Density This compound knockdown in hippocampal pyramidal neurons (in vivo)~50% reduction[1]
Spine Length This compound knockdown in hippocampal pyramidal neurons (in vivo)Increased[1]
Spine Head Size This compound knockdown in hippocampal pyramidal neurons (in vivo)Decreased[1]
PSD Thickness This compound knockout mice (hippocampal neurons)~40% reduction (30.5 ± 0.7 nm in WT vs. 18.7 ± 0.5 nm in KO)[8][13]
PSD-95 Protein Levels This compound knockout mice (brain)~50% reduction[8][14]
Rac1 Activation Treatment with this compound-Stachel peptide (14 DIV neurons)Significant increase[4][5]

Visualizing the this compound Signaling Network

To provide a clear visual representation of the complex signaling pathways regulated by this compound, the following diagrams have been generated using the Graphviz DOT language.

BAI1_Signaling_Pathways cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron This compound This compound Par3_Tiam1 Par3/Tiam1 Complex This compound->Par3_Tiam1 recruits Rac1 Rac1 This compound->Rac1 activates MDM2 MDM2 This compound->MDM2 inhibits NRLN1 Neuroligin-1 This compound->NRLN1 interacts Galpha1213 Gα12/13 This compound->Galpha1213 couples to Presynaptic_Differentiation Presynaptic Differentiation This compound->Presynaptic_Differentiation trans-synaptic signaling Par3_Tiam1->Rac1 activates Actin Actin Cytoskeleton Rac1->Actin remodels Spine Spine/Synapse Formation Actin->Spine PSD95 PSD-95 MDM2->PSD95 ubiquitinates Ub Ubiquitin PSD95->Ub Proteasome Proteasome Ub->Proteasome degradation NRLN1->Spine RhoA RhoA Galpha1213->RhoA activates Dendrite_Growth_Arrest Dendrite Growth Arrest RhoA->Dendrite_Growth_Arrest Stachel Stachel Peptide Stachel->this compound activates vGluT1 vGluT1 Clustering Presynaptic_Differentiation->vGluT1

Caption: this compound Signaling Pathways in Synaptogenesis.

Key Experimental Methodologies

This section provides an overview of the essential experimental protocols used to elucidate the function of this compound in synaptogenesis.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

Objective: To determine if this compound physically interacts with its putative binding partners (e.g., Tiam1, MDM2, Neuroligin-1).

Protocol Outline:

  • Cell Lysis: Lyse cultured cells (e.g., HEK293T cells co-transfected with tagged this compound and the protein of interest, or primary neurons) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-BAI1 antibody) overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein to detect the interaction.

CoIP_Workflow start Cell Lysate (with protein complexes) incubation Incubate with anti-BAI1 antibody start->incubation capture Capture with Protein A/G beads incubation->capture wash Wash to remove non-specific binding capture->wash elution Elute bound proteins wash->elution analysis Western Blot for interacting protein elution->analysis

Caption: Co-Immunoprecipitation Experimental Workflow.

Dendritic Spine Density and Morphology Analysis

Objective: To quantify the changes in dendritic spine number and shape in neurons with manipulated this compound expression.

Protocol Outline:

  • Neuronal Culture and Transfection: Culture primary hippocampal or cortical neurons and transfect them with constructs to either knockdown (shRNA) or overexpress this compound. A fluorescent protein (e.g., GFP) is often co-transfected to visualize neuronal morphology.

  • Immunocytochemistry: At a specific time point (e.g., DIV 14-21), fix the neurons and perform immunocytochemistry if needed.

  • Image Acquisition: Acquire high-resolution images of the dendritic arbors of transfected neurons using a confocal microscope.

  • Image Analysis: Use image analysis software (e.g., ImageJ with NeuronJ plugin, or Imaris) to trace dendrites and identify and count dendritic spines.

  • Quantification: Measure spine density (number of spines per unit length of dendrite), spine length, and head diameter. Statistical analysis is then performed to compare different experimental conditions.

Rac1/RhoA Activation Assays

Objective: To measure the levels of active (GTP-bound) Rac1 or RhoA in response to this compound signaling.

Protocol Outline (Pull-down Assay):

  • Cell Treatment and Lysis: Treat cells (e.g., with a this compound-Stachel peptide or after this compound overexpression) and lyse them in a buffer that preserves GTPase activity.

  • Affinity Precipitation: Incubate the cell lysates with beads coupled to a protein that specifically binds to the active form of the GTPase (e.g., PAK-PBD for Rac1, Rhotekin-RBD for RhoA).

  • Washing: Wash the beads to remove unbound proteins.

  • Elution and Western Blot: Elute the bound GTPases and quantify their levels by Western blotting using an antibody specific to Rac1 or RhoA. The results are typically normalized to the total amount of the respective GTPase in the cell lysate.

GTPase_Activation_Workflow start Cell Lysate (containing active GTPases) incubation Incubate with RBD-coupled beads start->incubation capture Capture active GTPase-RBD complexes incubation->capture wash Wash to remove inactive GTPases capture->wash elution Elute bound active GTPases wash->elution analysis Western Blot for Rac1 or RhoA elution->analysis

Caption: Rac1/RhoA Activation Assay Workflow.

Conclusion

This compound stands as a central molecular switch in the intricate process of synaptogenesis. Its ability to integrate multiple signaling pathways, engage in bidirectional communication across the synapse, and cooperate with other key synaptic organizers highlights its importance in establishing the precise connectivity of the brain. A thorough understanding of the mechanisms outlined in this guide is paramount for researchers and clinicians seeking to unravel the complexities of brain development and devise novel therapeutic strategies for a range of neurological and psychiatric conditions. The detailed methodologies and quantitative data presented herein provide a solid foundation for future investigations into the fascinating biology of this compound.

References

An In-depth Technical Guide to Brain-Specific Angiogenesis Inhibitor 1 (BAI1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a multifaceted transmembrane protein belonging to the adhesion G protein-coupled receptor (aGPCR) family.[1][2] Initially identified as a gene inducible by the p53 tumor suppressor, this compound is highly expressed in the brain, particularly in neurons, astrocytes, and microglia.[3][4][5] Its functions are diverse, ranging from the inhibition of angiogenesis and tumor suppression to the regulation of synaptogenesis and the clearance of apoptotic cells.[3][4] This guide provides a comprehensive overview of the this compound protein structure, its functional domains, and the signaling pathways it governs, offering critical insights for research and therapeutic development.

This compound Protein Structure and Functional Domains

Extracellular Domain (ECD)

The extensive ECD of this compound is responsible for its adhesive functions and ligand recognition. It contains several conserved domains:

Transmembrane (7TM) Domain

The 7TM domain anchors the protein in the plasma membrane and is the core signaling component, coupling to intracellular G proteins.[4][5] Removal of the N-terminus has been shown to enhance constitutive signaling through Gα12/13 and the Rho pathway, suggesting the ECD holds the 7TM domain in an inactive state.[3][5]

Intracellular Domain (ICD)

The C-terminal intracellular tail contains key motifs for downstream signaling and protein-protein interactions:

  • ELMO1 Binding Region: The ICD contains a conserved helical region that directly binds to the Engulfment and Cell Motility 1 (ELMO1) protein.[2][7] This interaction is critical for recruiting the DOCK180/Rac1 signaling module during phagocytosis.[2]

  • PDZ-Binding Motif (PBM): At its extreme C-terminus, this compound has a QTEV motif that binds to PDZ domains of various synaptic scaffolding proteins, including PSD-95, MAGI-1, MAGI-3, and SAP97.[3][4][9] These interactions are vital for localizing this compound to the postsynaptic density and regulating synapse formation and stability.[3][4]

Quantitative Data: Domain Architecture of Human this compound

The following table summarizes the approximate amino acid positions of the key functional domains within the canonical human this compound (ADGRB1) protein (UniProt: O14514).

Domain/MotifApproximate Amino Acid PositionFunction
Signal Peptide1-21Directs protein to the secretory pathway
Thrombospondin Type 1 Repeats (TSRs)45-310Ligand binding (Phosphatidylserine, LPS), anti-angiogenesis
GPCR Autoproteolysis-Inducing (GAIN) Domain600-910Mediates autoproteolytic cleavage
GPCR Proteolytic Site (GPS)~910Site of autoproteolytic cleavage
7-Transmembrane (7TM) Domain940-1200G protein coupling, signal transduction
ELMO1 Binding Region1250-1350Recruitment of the ELMO/DOCK/Rac1 module
PDZ-Binding Motif (PBM)1582-1585 (QTEV)Interaction with synaptic scaffolding proteins

Note: Positions are approximate and may vary slightly based on prediction models and experimental data.

Signaling Pathways and Functions

This compound orchestrates several critical cellular processes through distinct signaling pathways.

Phagocytosis of Apoptotic Cells and Pathogens

This compound is a key pattern recognition receptor that mediates the clearance of apoptotic cells and Gram-negative bacteria.[7][10]

  • Recognition: The TSRs in the this compound ectodomain directly bind to phosphatidylserine (PS) exposed on apoptotic cells or LPS on bacteria.[2][3][7]

  • Engulfment Signaling: This binding event triggers a G protein-independent signaling cascade. The intracellular tail of this compound recruits the ELMO1/Dock180 complex, which functions as a bipartite guanine nucleotide exchange factor (GEF) for the Rho-family GTPase Rac1.[2][11][12] Activated Rac1 then drives the cytoskeletal rearrangements and actin polymerization necessary for the phagocyte to engulf the target.[2][3]

Phagocytosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PS Phosphatidylserine (on Apoptotic Cell) This compound This compound PS->this compound binds via TSRs ELMO1_Dock180 ELMO1 / Dock180 (GEF Complex) This compound->ELMO1_Dock180 recruits Rac1_GDP Rac1-GDP (Inactive) ELMO1_Dock180->Rac1_GDP activates Rac1_GTP Rac1-GTP (Active) Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin Engulfment Engulfment (Phagocytosis) Actin->Engulfment

Caption: this compound-mediated phagocytosis signaling pathway.

Anti-Angiogenesis

This compound functions as a potent inhibitor of angiogenesis, primarily through the proteolytic release of its N-terminal fragments.[5][8]

  • Vstat120 Generation: Following autoproteolysis at the GPS site, the entire 120 kDa N-terminal ectodomain, named Vasculostatin-120 (Vstat120), can be released from the cell.[5][8]

  • Vstat40 Generation: Further processing of the N-terminus by matrix metalloproteinase 14 (MMP-14) can release a smaller, 40 kDa fragment known as Vstat40.[5][13]

  • Mechanism of Action: These soluble fragments, containing the TSRs, act as anti-angiogenic factors.[14] Vstat120 has been shown to bind to the CD36 receptor on endothelial cells, inhibiting their migration and proliferation, thereby suppressing new blood vessel formation.[8][15][16]

Anti_Angiogenesis_Pathway cluster_endothelial On Endothelial Cell Surface BAI1_full Full-Length this compound Proteolysis Proteolytic Cleavage (GPS / MMP-14) BAI1_full->Proteolysis Vstat120 Vstat120 / Vstat40 (Soluble Fragments) Proteolysis->Vstat120 CD36 CD36 Receptor Vstat120->CD36 binds to EndothelialCell Endothelial Cell Inhibition Inhibition of Migration & Proliferation CD36->Inhibition Angiogenesis Angiogenesis Inhibition->Angiogenesis

Caption: Anti-angiogenic signaling by this compound-derived fragments.

G Protein-Dependent Signaling

In addition to its G protein-independent roles, this compound can signal through canonical G protein pathways.

  • Rho Activation: this compound has been shown to couple to Gα12/13 proteins to activate the small GTPase Rho.[3][5] This pathway appears to be constitutively active but is negatively regulated by the large N-terminus.[3]

  • Synaptic Function: In neurons, this compound's C-terminal PDZ-binding motif interacts with the Par3/Tiam1 polarity complex.[3][4] Tiam1 is another Rac-GEF, and this interaction promotes localized Rac1 activation at dendritic spines, which is crucial for synaptogenesis and spine maturation.[3][17]

Experimental Protocols

Protocol 1: In Vitro Phagocytosis Assay

This protocol provides a general workflow to quantify the engulfment of apoptotic cells by phagocytes (e.g., macrophages) expressing this compound.

Phagocytosis_Assay_Workflow Step1 1. Prepare Target Cells Step1_sub Induce apoptosis (e.g., UV, staurosporine) Label with pH-sensitive dye (e.g., pHrodo) Step1->Step1_sub Step2 2. Prepare Phagocytes Step2_sub Culture macrophages or this compound-transfected cells (e.g., HEK293T) in a multi-well plate Step2->Step2_sub Step3 3. Co-culture Step2->Step3 Step3_sub Add labeled apoptotic cells to phagocytes Incubate for 1-2 hours at 37°C Step3->Step3_sub Step4 4. Remove Non-engulfed Cells Step3->Step4 Step4_sub Wash wells gently with cold PBS Optional: Use trypan blue to quench external fluorescence Step4->Step4_sub Step5 5. Quantify Engulfment Step4->Step5 Step5_sub Analyze via fluorescence microscopy or flow cytometry Measure fluorescence intensity per phagocyte Step5->Step5_sub

Caption: Workflow for a quantitative in vitro phagocytosis assay.

Methodology:

  • Target Cell Preparation: Jurkat T cells or thymocytes are induced to undergo apoptosis using UV irradiation or staurosporine treatment. Apoptotic cells are then labeled with a fluorescent dye, such as pHrodo Red, which fluoresces brightly only in the acidic environment of the phagosome, allowing for specific detection of internalized cells.

  • Phagocyte Preparation: Phagocytes (e.g., primary macrophages or a cell line like HEK293T transfected with this compound) are plated in a 24-well plate and allowed to adhere.

  • Co-incubation: Labeled apoptotic cells are added to the phagocyte monolayer at a ratio of approximately 5:1 and incubated for 1-2 hours at 37°C to allow engulfment.

  • Washing: Non-engulfed target cells are removed by washing the wells multiple times with cold phosphate-buffered saline (PBS).

  • Quantification: The extent of phagocytosis is quantified. This can be done by imaging the cells with a fluorescence microscope and calculating a phagocytic index (% of phagocytes that have engulfed at least one target cell × average number of targets per phagocyte). Alternatively, cells can be analyzed by flow cytometry to measure the total fluorescence intensity of the phagocyte population.

Protocol 2: Rhotekin Pulldown Assay for RhoA Activation

This protocol details a method to measure the activation of RhoA downstream of this compound signaling.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with plasmids encoding full-length this compound or a constitutively active mutant (e.g., this compound-ΔNT). A vector-only transfection serves as a negative control.

  • Cell Lysis: 24-48 hours post-transfection, cells are serum-starved for 4-6 hours and then lysed in a buffer containing magnesium, which is critical for maintaining the GTP-bound state of Rho proteins.

  • Pulldown of Active RhoA: Cell lysates are clarified by centrifugation. A portion of the supernatant is reserved as the "total RhoA" input control. The remaining lysate is incubated with GST-Rhotekin-RBD beads at 4°C. The Rhotekin-Rho-binding domain (RBD) specifically binds to the active, GTP-bound form of RhoA.

  • Washing and Elution: The beads are washed several times to remove non-specifically bound proteins. The bound proteins are then eluted by boiling in SDS-PAGE sample buffer.

  • Immunoblotting: The eluted samples (active RhoA) and the input samples (total RhoA) are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted using a primary antibody specific for RhoA.

  • Analysis: The resulting bands are quantified using densitometry. The level of RhoA activation is expressed as the ratio of the active RhoA signal to the total RhoA signal.

Conclusion

This compound (ADGRB1) is a complex adhesion GPCR with critical roles in immunity, angiogenesis, and neuroscience. Its modular structure allows it to engage in a wide array of protein-protein and protein-ligand interactions, triggering both G protein-dependent and -independent signaling cascades. The dual function of this compound as a phagocytic receptor and a source of potent anti-angiogenic molecules makes it a compelling target for therapeutic intervention in diseases ranging from cancer to neuroinflammatory disorders. A thorough understanding of its domain functions and signaling mechanisms, facilitated by the methodologies described herein, is essential for harnessing its therapeutic potential.

References

The Orchestration of Cellular Processes: A Technical Guide to the Interactions of BAI1 with Cell Surface Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G-protein coupled receptor (aGPCR) family, is a critical regulator of diverse cellular functions, including phagocytosis, synaptogenesis, and angiogenesis. Its multifaceted roles are orchestrated through a complex network of interactions with other cell surface receptors and intracellular signaling molecules. This technical guide provides an in-depth exploration of the known interactions of this compound, focusing on the molecular mechanisms and downstream signaling cascades. We present a comprehensive summary of the current understanding of this compound's interacting partners, structured quantitative data where available, detailed experimental protocols for studying these interactions, and visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound, also known as ADGRB1, is characterized by a large extracellular domain containing thrombospondin type 1 repeats (TSRs) and a hormone-binding domain, followed by a seven-transmembrane region and an intracellular C-terminus. This structure allows this compound to engage with a variety of ligands and partner proteins, thereby initiating distinct intracellular signaling events. Understanding these interactions is paramount for elucidating the physiological and pathological roles of this compound and for the development of novel therapeutic strategies targeting this compound-mediated pathways in diseases such as cancer and neurological disorders.[1][2][3][4]

Interactions of this compound with Cell Surface Receptors and Ligands

This compound's extracellular domain serves as a crucial interface for recognizing and binding to various molecules on the surface of other cells or in the extracellular matrix. These interactions are fundamental to its roles in cell-cell recognition and adhesion.

Phosphatidylserine (PS) Recognition in Apoptotic Cells

One of the most well-characterized functions of this compound is its role as a receptor for phosphatidylserine (PS) exposed on the surface of apoptotic cells. This interaction is mediated by the TSRs in the extracellular domain of this compound and is a key step in the process of efferocytosis (the clearance of apoptotic cells).[1][5]

Interaction with CD36

The anti-angiogenic effects of this compound are, in part, mediated through an interaction between its TSRs and the scavenger receptor CD36. This interaction is thought to induce pro-apoptotic signaling in endothelial cells, thereby inhibiting the formation of new blood vessels.[5][6]

Integrin Binding

The extracellular domain of this compound contains an Arg-Gly-Asp (RGD) motif, a canonical recognition sequence for integrins. This suggests a potential interaction with various integrins, which could play a role in cell adhesion and migration.[5][6] The association of this compound's TSRs with αvβ5 integrin has been implicated in the inhibition of endothelial cell proliferation.[6]

Neuroligin-1 (NRLN1) Interaction

At excitatory synapses, this compound forms a complex with the postsynaptic cell-adhesion molecule Neuroligin-1 (NRLN1). This interaction is crucial for spine growth and excitatory synaptogenesis, highlighting this compound's role in neuronal development and plasticity.[7][8]

RTN4R Binding

The TSR3 domain of this compound has been shown to bind to RTN4R (Reticulon 4 receptor), a leucine-rich repeat adhesion protein. This interaction is implicated in regulating neuronal development.

Recognition of Bacterial Lipopolysaccharide (LPS)

This compound can also function as a pattern recognition receptor by directly interacting with lipopolysaccharides (LPS) on the surface of Gram-negative bacteria. This binding, mediated by the TSRs, leads to the engulfment of bacteria by phagocytes.[9][10][11]

Intracellular Signaling Pathways and Interacting Partners

Upon engagement with its extracellular partners, this compound transduces signals across the cell membrane, leading to the activation of various downstream pathways. These pathways are often mediated by a host of intracellular interacting proteins that bind to the C-terminal domain of this compound.

The ELMO/Dock180/Rac1 Module

A central signaling axis downstream of this compound involves the recruitment of the ELMO/Dock180 complex to its C-terminus. This complex acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1. Activation of Rac1 is a critical event in the cytoskeletal rearrangements required for the engulfment of apoptotic cells and bacteria.[1][5][9][10][11]

Tiam1/Par3 Complex and Rac1 Activation

In the context of synaptogenesis, this compound can also activate Rac1 through a mechanism independent of the ELMO/Dock180 complex. The PDZ-binding motif at the C-terminus of this compound interacts with the PDZ domain of the Rac-GEF Tiam1 and the polarity protein Par3. This interaction enhances the synaptic localization of the Tiam1/Par3 complex, leading to increased Rac activation and spine morphogenesis.[5][12][13]

Gα12/13 and RhoA Activation

This compound has been shown to couple to the G proteins Gα12/13, leading to the activation of the small GTPase RhoA. This signaling pathway is distinct from the Rac1 activation pathways and is thought to be involved in other cellular processes regulated by this compound.[5][12][14]

Interaction with Postsynaptic Density (PSD) Proteins

The C-terminus of this compound can interact with several PDZ domain-containing scaffolding proteins found in the postsynaptic density (PSD), such as PSD-95 and MAGI-1/BAP1. These interactions are likely important for the localization and function of this compound at synapses.[1][5][14]

Regulation by MDM2

This compound can bind to the E3 ubiquitin ligase MDM2, which is known to target proteins for degradation. This interaction may play a role in regulating the stability and signaling of this compound itself or other proteins in its signaling complex.[7]

Quantitative Data on this compound Interactions

While the interactions of this compound have been qualitatively well-documented, there is a relative scarcity of published quantitative data, such as binding affinities (Kd) and half-maximal effective concentrations (EC50). The following table summarizes the available quantitative information.

Interacting PartnerQuantitative DataExperimental ContextReference
Phosphatidylserine Not explicitly quantified in the provided search results.Binding of this compound's TSRs to PS on apoptotic cells.[1],[5]
CD36 Kd = 1.7 x 10⁻⁷ M (for oxLDL binding to CD36)Surface Plasmon Resonance (SPR) analysis of oxidized low-density lipoprotein (oxLDL) binding to immobilized CD36. While not a direct measure of the this compound-CD36 interaction, it provides context for CD36 ligand binding.[15]
Integrins Low-affinity with a dissociation constant in the micromolar range (for β-1 integrins)Flow cytometric analysis of fluorescent ligand binding to THP-1 cells expressing β-1 integrins. This is a general value for integrin affinity and not specific to this compound interaction.[16]
Neuroligin-1 Not explicitly quantified in the provided search results.Co-immunoprecipitation and functional assays in neurons.[7],[8]
RTN4R Not explicitly quantified in the provided search results.Biochemical binding assays.
LPS Not explicitly quantified in the provided search results.Direct binding assays using purified recombinant this compound ectodomain.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interactions and signaling of this compound.

Co-Immunoprecipitation (Co-IP) for this compound and Interacting Partners

This protocol is used to determine if two proteins interact within a cell.

Materials:

  • Cells expressing tagged or endogenous this compound and the protein of interest.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Antibody specific to the "bait" protein (e.g., anti-BAI1).

  • Protein A/G agarose or magnetic beads.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

  • Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer.

Procedure:

  • Culture and harvest cells.

  • Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Wash Buffer.

  • Elute the protein complexes from the beads using Elution Buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the "bait" and potential "prey" proteins.[17][18][19]

GST Pull-Down Assay for In Vitro Interactions

This assay is used to confirm a direct physical interaction between two proteins.

Materials:

  • Purified GST-tagged "bait" protein (e.g., GST-BAI1 C-terminus).

  • Cell lysate or purified "prey" protein.

  • Glutathione-sepharose beads.

  • Binding Buffer: PBS with 1% Triton X-100 and protease inhibitors.

  • Wash Buffer: Binding buffer with decreasing concentrations of detergent.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0 containing 10 mM reduced glutathione.

Procedure:

  • Incubate the purified GST-tagged bait protein with glutathione-sepharose beads for 1 hour at 4°C to immobilize the bait.

  • Wash the beads with Binding Buffer to remove unbound GST-fusion protein.

  • Add the cell lysate or purified prey protein to the beads and incubate for 2-4 hours at 4°C.

  • Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound proteins with Elution Buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting or Coomassie staining.[7][12][20][21][22]

Rac1/RhoA Activation Assay (Pull-Down Assay)

This assay measures the amount of active, GTP-bound Rac1 or RhoA in a cell lysate.

Materials:

  • Cell lysate from stimulated or unstimulated cells.

  • GST-PBD (p21-binding domain of PAK1 for Rac1) or GST-RBD (Rho-binding domain of Rhotekin for RhoA) fusion protein immobilized on agarose beads.

  • Activation Assay Lysis Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors.

  • Wash Buffer: Lysis buffer without glycerol.

  • Antibodies against Rac1 or RhoA.

Procedure:

  • Lyse cells in ice-cold Activation Assay Lysis Buffer.

  • Clarify the lysates by centrifugation.

  • Incubate a portion of the lysate with the GST-PBD or GST-RBD beads for 1 hour at 4°C.

  • Wash the beads with Wash Buffer to remove unbound proteins.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using an anti-Rac1 or anti-RhoA antibody.

  • A sample of the total lysate should be run in parallel to determine the total amount of Rac1 or RhoA.[1][2][3][4][23][24]

β-Arrestin Recruitment Assay

This assay is used to study the G-protein independent signaling of GPCRs like this compound.

Materials:

  • Cells co-expressing this compound and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

  • Fluorescence microscope or a plate-based detection system.

  • Ligands or stimuli to activate this compound.

Procedure:

  • Plate the cells in a suitable imaging dish or microplate.

  • Stimulate the cells with the desired ligand or stimulus.

  • At various time points, visualize the subcellular localization of the β-arrestin fusion protein using fluorescence microscopy.

  • Quantify the translocation of β-arrestin from the cytoplasm to the plasma membrane where it co-localizes with this compound. This can be done by measuring the change in fluorescence intensity at the membrane versus the cytoplasm.[5][6][9][11][14]

Visualizing this compound Interactions and Signaling

The following diagrams, created using the DOT language, illustrate the key interaction networks and signaling pathways of this compound.

BAI1_Interactions cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PS Phosphatidylserine (Apoptotic Cells) This compound This compound PS->this compound CD36 CD36 CD36->this compound Integrins Integrins Integrins->this compound NRLN1 Neuroligin-1 NRLN1->this compound RTN4R RTN4R RTN4R->this compound LPS LPS (Gram-negative Bacteria) LPS->this compound ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 Galpha1213 Gα12/13 This compound->Galpha1213 PSD95 PSD-95 This compound->PSD95 MDM2 MDM2 This compound->MDM2

Caption: Overview of this compound's extracellular and intracellular interacting partners.

BAI1_Signaling_Pathways cluster_ligands Extracellular Ligands cluster_rac1 Rac1 Activation cluster_rhoa RhoA Activation PS_LPS Phosphatidylserine / LPS This compound This compound PS_LPS->this compound Synaptic_Partners Synaptic Partners Synaptic_Partners->this compound ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 Galpha1213 Gα12/13 This compound->Galpha1213 Rac1 Rac1 ELMO_Dock180->Rac1 Tiam1_Par3->Rac1 Cytoskeletal_Rearrangement Cytoskeletal Rearrangement (Phagocytosis, Synaptogenesis) Rac1->Cytoskeletal_Rearrangement RhoA RhoA Galpha1213->RhoA Cellular_Responses Cellular Responses RhoA->Cellular_Responses

Caption: Major signaling pathways downstream of this compound activation.

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Beads start->preclear add_antibody Add Primary Antibody (anti-BAI1) preclear->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads wash Wash Beads add_beads->wash elute Elute Protein Complexes wash->elute analyze Analyze by Western Blot elute->analyze

Caption: Experimental workflow for Co-Immunoprecipitation of this compound.

Conclusion

This compound is a versatile adhesion GPCR that integrates a multitude of extracellular cues into specific intracellular responses. Its interactions with a diverse set of cell surface receptors, extracellular matrix components, and intracellular signaling proteins underscore its central role in critical physiological processes. The detailed understanding of these interactions and the downstream signaling pathways is essential for the development of targeted therapies for a range of diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge and providing practical experimental guidance for the further investigation of this compound biology. Future research focusing on the quantitative aspects of these interactions and the structural basis of complex formation will undoubtedly provide deeper insights into the intricate regulatory mechanisms governed by this compound.

References

The Role of Brain Angiogenesis Inhibitor 1 (BAI1) as a Pattern Recognition Receptor for Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (GPCR) family, has emerged as a crucial pattern recognition receptor (PRR) in the innate immune system. Initially characterized for its role in angiogenesis and the clearance of apoptotic cells, this compound is now recognized for its specific function in the recognition and phagocytosis of Gram-negative bacteria. This technical guide provides an in-depth overview of this compound's function as a bacterial PRR, detailing the underlying signaling pathways, quantitative data from key experiments, and comprehensive experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, microbiology, and drug development.

Introduction

The innate immune system forms the first line of defense against invading pathogens. A critical component of this system is the family of pattern recognition receptors (PRRs), which recognize conserved pathogen-associated molecular patterns (PAMPs) expressed by microorganisms. This recognition triggers a cascade of signaling events leading to the elimination of the pathogen and the initiation of an inflammatory response.

This compound has been identified as a PRR that specifically recognizes the surface lipopolysaccharide (LPS) of Gram-negative bacteria.[1][2] This interaction is mediated by the thrombospondin type 1 repeats (TSRs) located in the extracellular domain of this compound.[2][3] Upon binding to bacterial LPS, this compound initiates a signaling cascade that culminates in the engulfment of the bacteria and the production of pro-inflammatory cytokines, thereby playing a significant role in the host's defense against Gram-negative bacterial infections.[1][3]

This compound-Mediated Signaling Pathway

The binding of Gram-negative bacteria to this compound triggers a conserved signaling pathway that is also utilized for the clearance of apoptotic cells. This pathway involves the recruitment of the ELMO1/Dock180/Rac1 module to the intracellular domain of this compound.[1][2][4]

Signaling Cascade:

  • Recognition and Binding: The TSRs of this compound directly bind to the LPS on the surface of Gram-negative bacteria.[2]

  • Recruitment of ELMO1/Dock180: This binding event induces a conformational change in this compound, leading to the recruitment of the Engulfment and Cell Motility 1 (ELMO1) and Dedicator of Cytokinesis 180 (Dock180) complex to the cytoplasmic tail of this compound.[4][5]

  • Rac1 Activation: The ELMO1/Dock180 complex functions as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[5][6] It facilitates the exchange of GDP for GTP on Rac1, leading to its activation.

  • Actin Cytoskeleton Reorganization and Phagocytosis: Activated Rac1 promotes the polymerization of actin filaments, leading to the formation of phagocytic cups that engulf the bound bacteria.[1][3]

  • Pro-inflammatory Response: The activation of this pathway also contributes to the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), further amplifying the immune response.[1][3]

BAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gram_Negative_Bacteria Gram-Negative Bacteria LPS LPS TSRs TSRs LPS->TSRs Binding This compound This compound ELMO1 ELMO1 This compound->ELMO1 Recruitment Dock180 Dock180 ELMO1->Dock180 Complex Formation Rac1_GDP Rac1-GDP (inactive) Dock180->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP GTP Loading Actin_Polymerization Actin Polymerization Rac1_GTP->Actin_Polymerization TNF_alpha_Production TNF-α Production Rac1_GTP->TNF_alpha_Production Phagocytosis Phagocytosis Actin_Polymerization->Phagocytosis

This compound signaling pathway upon bacterial recognition.

Quantitative Data on this compound-Mediated Bacterial Recognition

Several studies have provided quantitative data on the role of this compound in mediating the binding and internalization of Gram-negative bacteria. The following tables summarize key findings.

Table 1: Effect of this compound Expression on Bacterial Binding and Internalization

Cell TypeExperimental ConditionMetricResultReference
J774 MacrophagesThis compound OverexpressionBacterial Binding63% increase in bound S. Typhimurium compared to control.[3]
CHO CellsThis compound OverexpressionBacterial Internalization>4-fold increase in internalized S. Typhimurium compared to control.[3]
Primary MacrophagesThis compound KnockdownBacterial Internalization~50% reduction in S. Typhimurium internalization.[1][3]
J774 MacrophagesPre-incubation with soluble this compound ectodomainBacterial Internalization61 ± 16% reduction in S. Typhimurium internalization.[4]

Table 2: Role of this compound Signaling in Downstream Events

Cell TypeExperimental ConditionMetricResultReference
CHO CellsThis compound Overexpression + S. TyphimuriumRac1 ActivationDramatic increase in Rac1-GTP levels compared to control.[3]
CHO CellsMutant this compound (cannot bind ELMO1)Rac1 ActivationNo activation of Rac1 upon bacterial addition.[4]
BMDMsThis compound or ELMO1 Knockdown + S. TyphimuriumTNF-α ProductionSignificant decrease in TNF-α production compared to control.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in bacterial recognition and phagocytosis.

Bacterial Binding Assay

This assay measures the ability of bacteria to adhere to the surface of host cells. Phagocytosis is inhibited to specifically quantify binding.

Bacterial_Binding_Assay_Workflow Start Start Seed_Cells 1. Seed macrophages in a 24-well plate and culture overnight. Start->Seed_Cells Pretreat_Cells 2. Pretreat cells with Cytochalasin D (10 µM) for 30 min to inhibit phagocytosis. Seed_Cells->Pretreat_Cells Infect_Cells 3. Infect cells with Gram-negative bacteria (e.g., S. Typhimurium) at an MOI of 10. Pretreat_Cells->Infect_Cells Incubate 4. Incubate for 30 min at 37°C. Infect_Cells->Incubate Wash 5. Wash cells 3x with sterile PBS to remove non-adherent bacteria. Incubate->Wash Lyse_Cells 6. Lyse cells with 1% Triton X-100. Wash->Lyse_Cells Plate_Lysate 7. Serially dilute the lysate and plate on LB agar plates. Lyse_Cells->Plate_Lysate Incubate_Plates 8. Incubate plates overnight at 37°C. Plate_Lysate->Incubate_Plates Count_CFU 9. Count colony-forming units (CFU) to determine the number of bound bacteria. Incubate_Plates->Count_CFU End End Count_CFU->End

Workflow for the bacterial binding assay.
Gentamicin Protection Assay (Bacterial Internalization Assay)

This assay quantifies the number of bacteria that have been successfully internalized by host cells. Gentamicin, an antibiotic that cannot penetrate eukaryotic cell membranes, is used to kill extracellular bacteria.

  • Cell Seeding and Infection:

    • Seed macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.

    • Infect cells with Gram-negative bacteria (e.g., S. Typhimurium) at a multiplicity of infection (MOI) of 10.

    • Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.

    • Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

  • Gentamicin Treatment:

    • Wash the cells three times with sterile PBS to remove extracellular bacteria.

    • Add fresh culture medium containing 100 µg/mL of gentamicin to each well and incubate for 1 hour at 37°C to kill any remaining extracellular bacteria.[1]

  • Cell Lysis and Enumeration:

    • Wash the cells again three times with sterile PBS.

    • Lyse the cells by adding 0.5 mL of 1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.

    • Collect the lysate and perform serial dilutions in PBS.

    • Plate the dilutions on Luria-Bertani (LB) agar plates and incubate overnight at 37°C.

    • Count the colony-forming units (CFU) to determine the number of internalized bacteria.

Rac1 Activation Pull-Down Assay

This assay is used to measure the levels of active, GTP-bound Rac1 in cell lysates.

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat as required (e.g., infect with bacteria).

    • Wash cells with ice-cold PBS and lyse with 1X MLB (Mg2+ Lysis/Wash Buffer) containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifuging at 14,000 x g for 5 minutes at 4°C.

  • Pull-Down of Active Rac1:

    • Incubate a portion of the cell lysate with PAK-1 PBD (p21-binding domain) agarose beads for 1 hour at 4°C with gentle rocking. PAK-1 PBD specifically binds to the GTP-bound form of Rac1.

    • Wash the beads three times with 1X MLB to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in 2X SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Rac1.

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • Analyze the band intensity to quantify the amount of active Rac1. A fraction of the total cell lysate should be run in parallel to determine the total Rac1 levels.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the amount of TNF-α secreted by macrophages into the culture supernatant.

  • Sample Collection:

    • Culture macrophages and treat as required (e.g., infect with bacteria).

    • Collect the culture supernatant at the desired time points.

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add the collected culture supernatants and a series of TNF-α standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

    • Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound plays a significant and multifaceted role in the innate immune response to Gram-negative bacteria. Its function as a pattern recognition receptor, coupled with its ability to trigger phagocytosis and pro-inflammatory signaling, highlights its importance in host defense. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the intricate mechanisms of this compound-mediated immunity. A thorough understanding of these processes is essential for the development of novel therapeutic strategies targeting bacterial infections and inflammatory diseases. However, it is worth noting that some studies have questioned the expression of this compound in certain macrophage populations, suggesting that further research is needed to fully elucidate its cell-type-specific roles in vivo.[7]

References

Regulation of BAI1 Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Brain Angiogenesis Inhibitor 1 in Health and Disease

Introduction

Brain Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a multifaceted transmembrane protein predominantly expressed in the brain.[1][2][3] Initially identified for its anti-angiogenic properties, subsequent research has unveiled its crucial roles as a tumor suppressor, a key player in phagocytosis of apoptotic cells and pathogens, and a regulator of synaptogenesis.[4][5][6] Dysregulation of this compound expression is increasingly implicated in the pathogenesis of several diseases, most notably in cancer, particularly glioblastoma, and in certain neurological disorders. This technical guide provides a comprehensive overview of the current understanding of this compound regulation, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways to support researchers and drug development professionals in this evolving field.

Data Presentation: Quantitative Analysis of this compound Expression

The expression of this compound is significantly altered in various disease states, with the most pronounced changes observed in cancer. Below are summary tables of quantitative data on this compound expression and its epigenetic regulation.

Table 1: this compound mRNA and Protein Expression in Healthy vs. Diseased Tissues

Tissue/Cell TypeConditionExpression ChangeMethodReference
Human BrainNormalHigh expression in cerebral cortex neuronsImmunohistochemistry[3][7]
Human BrainGlioblastoma (GBM)Absent in the majority of GBMs and 28 glioma cell linesImmunohistochemistry, Western Blot[1][5][8]
Human BrainAstrocytomaInversely correlated with pathological gradeImmunohistochemistry
Human Breast TissueNormalHigh expressionTCGA data analysis[4]
Human Breast TissueInvasive Ductal Carcinoma52% reduction in mRNA expressionTCGA data analysis[4]
Human Pancreatic & Colon Cancer Cell Linesp53-mutantReduced or lost expressionAdenoviral-mediated p53 transfer[9]
Human Glioblastoma Cell LinesVariousmRNA detected in 8 of 28 lines, protein absent in all 28RT-PCR, Western Blot[5][10]

Table 2: Epigenetic Regulation of this compound in Glioblastoma (GBM)

Epigenetic MechanismObservationQuantitative DataMethodReference
Promoter MethylationMethylation of CpG island in exon 1 is common in GBMMethylation detected in 8 of 12 GBM samplesMethylation-Specific PCR[1]
MBD2 ExpressionNegative correlation between MBD2 and this compound mRNA expression in GBMSpearman correlation coefficient of -0.095 (p=0.05) in 424 TCGA samplesTCGA data analysis[11]
MBD2 InhibitionReactivation of this compound expression in GBM cellsTreatment with 5-aza-2'-deoxycytidine restores this compound expressionCell culture, RT-PCR[12]
MBD2 InhibitionReactivation of this compound by KCC-07 (MBD2 inhibitor)-Cell culture[1]

Signaling Pathways Involving this compound

This compound participates in several critical signaling pathways that underpin its diverse cellular functions. These pathways are often dysregulated in disease, making them attractive targets for therapeutic intervention.

This compound-Mediated Phagocytosis

In its role as a phagocytic receptor, this compound recognizes "eat-me" signals, such as phosphatidylserine on the surface of apoptotic cells and lipopolysaccharide on Gram-negative bacteria.[6][13][14] This recognition triggers a signaling cascade that leads to cytoskeletal rearrangement and engulfment of the target.

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic_Cell->this compound binds Gram_Negative_Bacteria Gram-Negative Bacteria (LPS) Gram_Negative_Bacteria->this compound binds ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 activates Rac1_GDP Rac1-GDP Dock180->Rac1_GDP activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac1_GTP->Actin_Rearrangement promotes Phagocytosis Phagocytosis Actin_Rearrangement->Phagocytosis leads to BAI1_p53_Pathway cluster_nucleus Nucleus This compound This compound MDM2 MDM2 This compound->MDM2 p53_cyto p53 MDM2->p53_cyto polyubiquitinates Proteasome Proteasome p53_cyto->Proteasome degradation p53_nuc p53 p53_cyto->p53_nuc Ub Ubiquitin Target_Genes Target Gene Expression (e.g., p21, PUMA) p53_nuc->Target_Genes activates Tumor_Suppression Tumor Suppression Target_Genes->Tumor_Suppression leads to Western_Blot_Workflow cluster_protocol Western Blot Protocol for this compound step1 1. Sample Preparation - Lyse cells/tissues in RIPA buffer with protease inhibitors. - Quantify protein concentration (e.g., BCA assay). step2 2. SDS-PAGE - Denature protein samples in Laemmli buffer at 95-100°C for 5 min. - Separate proteins on a 6-8% polyacrylamide gel. step1->step2 step3 3. Protein Transfer - Transfer proteins to a nitrocellulose or PVDF membrane. - Verify transfer efficiency with Ponceau S staining. step2->step3 step4 4. Blocking - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. step3->step4 step5 5. Primary Antibody Incubation - Incubate the membrane with anti-BAI1 antibody (e.g., rabbit polyclonal) overnight at 4°C. step4->step5 step6 6. Secondary Antibody Incubation - Wash membrane 3x with TBST. - Incubate with HRP-conjugated anti-rabbit IgG for 1 hour at room temperature. step5->step6 step7 7. Detection - Wash membrane 3x with TBST. - Apply ECL substrate and visualize chemiluminescence using a digital imager. step6->step7 step8 8. Analysis - Normalize this compound band intensity to a loading control (e.g., GAPDH, β-actin). step7->step8 RT_qPCR_Workflow cluster_protocol RT-qPCR Protocol for this compound mRNA step1 1. RNA Extraction - Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol, RNeasy). step2 2. cDNA Synthesis - Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit and random primers. step1->step2 step3 3. qPCR Reaction Setup - Prepare a reaction mix with SYBR Green master mix, forward and reverse primers for this compound, and cDNA template. - Human this compound Forward Primer: ACCTGTTGGCAGAGGAGAATCG - Human this compound Reverse Primer: GGTTGTCTGTCACCTGGTATGC step2->step3 step4 4. qPCR Cycling - Perform qPCR using a real-time PCR system with the following typical conditions:  - Initial denaturation: 95°C for 10 min  - 40 cycles of: 95°C for 15s, 60°C for 1 min  - Melt curve analysis. step3->step4 step5 5. Data Analysis - Determine the Ct values for this compound and a reference gene (e.g., GAPDH, ACTB). - Calculate the relative expression of this compound using the ΔΔCt method. step4->step5 ChIP_Workflow cluster_protocol ChIP Protocol for MBD2 on this compound Promoter step1 1. Cross-linking - Treat cells with 1% formaldehyde to cross-link proteins to DNA. step2 2. Chromatin Preparation - Lyse cells and sonicate to shear chromatin into 200-1000 bp fragments. step1->step2 step3 3. Immunoprecipitation - Incubate chromatin with an anti-MBD2 antibody overnight at 4°C. - Add protein A/G beads to pull down the antibody-protein-DNA complexes. step2->step3 step4 4. Washing and Elution - Wash beads to remove non-specific binding. - Elute the complexes from the beads. step3->step4 step5 5. Reverse Cross-linking and DNA Purification - Reverse the cross-links by heating at 65°C. - Purify the immunoprecipitated DNA. step4->step5 step6 6. Analysis - Quantify the amount of this compound promoter DNA by qPCR using primers flanking the MBD2 binding site. - Alternatively, perform ChIP-seq for genome-wide analysis. step5->step6

References

The evolutionary conservation of the BAI1 gene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Evolutionary Conservation of the BAI1 Gene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brain-Specific Angiogenesis Inhibitor 1 (this compound), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a multifaceted member of the adhesion G protein-coupled receptor (aGPCR) family.[1][2] Initially identified for its anti-angiogenic and tumor-suppressive properties, particularly in the brain, this compound is now recognized for its critical roles in synaptogenesis, phagocytosis of apoptotic cells, and innate immune responses.[3][4] Its diverse functions are rooted in a complex, evolutionarily conserved structure featuring a large extracellular domain with multiple functional motifs. Understanding the evolutionary conservation of this compound provides critical insights into its fundamental biological roles and highlights its potential as a therapeutic target. This document provides a technical overview of this compound's evolutionary history, conserved signaling pathways, and the experimental methodologies used to study its function.

Evolutionary Conservation of this compound

This compound belongs to the adhesion class of GPCRs, a large and diverse family characterized by long N-terminal extracellular domains and a conserved GPCR Autoproteolysis-INducing (GAIN) domain.[5] Phylogenetic analyses based on the conserved seven-transmembrane (7TM) domain indicate that adhesion GPCRs form a distinct family, which is ancestral to the Secretin family of GPCRs.[6][7] The BAI subfamily, consisting of this compound, BAI2, and BAI3, are highly expressed in the brain and share significant structural and functional homology.[8][9]

Conservation of Protein Domains

The this compound protein contains several functional domains that are conserved across species, underscoring their essential biological roles.[8][9] The extracellular domain (ECD) is crucial for the receptor's adhesive and recognition functions, while the intracellular C-terminus is vital for signal transduction.

  • Thrombospondin Type 1 Repeats (TSRs): this compound contains five TSRs in its extracellular domain.[8] These domains are highly conserved and are responsible for recognizing phosphatidylserine (PtdSer) on the surface of apoptotic cells and lipopolysaccharide (LPS) on Gram-negative bacteria.[3][9][10]

  • GAIN Domain: Common to most adhesion GPCRs, the GAIN domain mediates autoproteolysis at a conserved GPCR Proteolysis Site (GPS), splitting the receptor into an extracellular N-terminal fragment (NTF) and a C-terminal fragment (CTF) that remain non-covalently attached.[6]

  • Integrin-Binding RGD Motif: Unique to this compound within its subfamily, the Arg-Gly-Asp (RGD) motif suggests interactions with integrins, although the functional consequence of this is still under investigation.[8]

  • PDZ-Binding Motif: The C-terminal intracellular tail of this compound ends in a conserved QTEV motif, which interacts with PDZ domain-containing proteins like Postsynaptic Density protein-95 (PSD-95), crucial for its localization and signaling at the synapse.[8][11]

Quantitative Conservation Data

The amino acid sequences of this compound and its key domains show a high degree of conservation across vertebrates, indicating strong purifying selection.[12] The this compound, BAI2, and BAI3 proteins share approximately 45% amino acid identity with each other from the N-terminus to the first transmembrane domain.[9]

Protein/DomainHuman vs. MouseConservation Notes
Full-Length this compound HighOrthologs are present in vertebrates with high sequence similarity, particularly in functional domains.[5][12]
7TM Domain Highly ConservedThe seven-transmembrane helical domain is the basis for phylogenetic association within the GPCR superfamily.[8]
TSRs Highly ConservedThe structure and function of TSRs in recognizing "eat-me" signals are conserved.[10]
PDZ-binding Motif Highly ConservedThe C-terminal TEV sequence is critical for interaction with synaptic scaffolding proteins and is conserved.[8][13]

Conserved Signaling Pathways

The evolutionary conservation of this compound's structure underpins its conserved roles in fundamental cellular processes. This compound signaling is complex, involving both G protein-dependent and independent mechanisms to regulate the cytoskeleton, gene expression, and cell-cell interactions.

Phagocytosis and Immune Recognition

A primary and highly conserved function of this compound is its role as a pattern recognition receptor for phagocytosis.[3] It recognizes phosphatidylserine (PtdSer) on apoptotic cells and lipopolysaccharide (LPS) on Gram-negative bacteria via its TSRs.[10][14] This binding initiates a G protein-independent signaling cascade that is crucial for cytoskeletal rearrangement and engulfment. The core of this pathway involves the recruitment of an ELMO1/Dock180 guanine nucleotide exchange factor (GEF) complex to the C-terminus of this compound, which in turn activates the small GTPase Rac1.[10][13] Activated Rac1 then orchestrates the actin polymerization necessary to form a phagocytic cup and internalize the target.[9]

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ApoptoticCell Apoptotic Cell (PtdSer) TSRs TSRs ApoptoticCell->TSRs bind to Bacteria Gram-negative Bacteria (LPS) Bacteria->TSRs bind to This compound This compound This compound->TSRs ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 complexes with Rac1_GDP Rac1-GDP Dock180->Rac1_GDP activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Engulfment Engulfment Actin->Engulfment

Caption: this compound-mediated phagocytosis signaling pathway.
Synaptic Development and Plasticity

In neurons, this compound is highly enriched in the postsynaptic density (PSD) and plays a crucial role in the formation and maturation of excitatory synapses.[11][15] Mice lacking this compound exhibit social deficits, reduced PSD-95 levels, and impaired spatial learning and memory, highlighting its importance in CNS function.[16][17] this compound regulates synaptogenesis through at least two mechanisms:

  • Interaction with PSD-95: The C-terminal PDZ-binding motif of this compound directly interacts with the scaffolding protein PSD-95, which is essential for synaptic stability and plasticity.[16][17]

  • Rac1 Activation: this compound can also recruit the Par3/Tiam1 polarity complex to synaptic sites, leading to localized Rac1 activation and the dendritic spine morphogenesis required for synapse formation.[9][15]

Gα12/13-Mediated Rho Activation

In addition to G protein-independent signaling, this compound can couple to Gα12/13 to activate the RhoA signaling pathway.[11][13] This signaling is autoinhibited by the large N-terminus of the receptor. Truncation of the N-terminus leads to constitutive receptor activity, enhanced Rho activation, and downstream phosphorylation of ERK.[11][13] This suggests a model where ligand binding or mechanical stress could induce a conformational change that relieves this autoinhibition.

BAI1_Rho_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound Ga1213 Gα12/13 This compound->Ga1213 activates ERK_Phos ERK Phosphorylation This compound->ERK_Phos leads to p115RhoGEF p115RhoGEF Ga1213->p115RhoGEF RhoA_GDP RhoA-GDP p115RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP Cytoskeletal_Changes Cytoskeletal Changes RhoA_GTP->Cytoskeletal_Changes

Caption: this compound G protein-dependent signaling to RhoA.

Experimental Protocols for Studying this compound Conservation

A multi-tiered approach is required to fully characterize the evolutionary conservation of a gene like this compound, combining computational analysis with functional experimentation.

Experimental Workflow: From Sequence to Function

The study of gene conservation typically follows a logical progression from in silico sequence analysis to in vitro and in vivo functional validation. This workflow ensures that observations about sequence homology are tested for functional relevance.

Experimental_Workflow cluster_computational Phase 1: Computational Analysis cluster_functional Phase 2: Functional Validation A Identify Orthologs (e.g., NCBI BLAST, HomoloGene) B Multiple Sequence Alignment (e.g., ClustalW, MAFFT) A->B C Phylogenetic Tree Construction (e.g., MEGA, RAxML) B->C D Analyze Selective Pressure (dN/dS ratios) C->D E Expression Analysis in Orthologs (RT-qPCR, Western Blot, In Situ Hybridization) D->E Hypothesis Generation F In Vitro Functional Assays (e.g., Phagocytosis Assay, RhoA Pull-down) E->F G In Vivo Analysis using Model Organisms (e.g., this compound Knockout Mouse Phenotyping) F->G H Rescue Experiments (Express human this compound in knockout model) G->H

Caption: Workflow for studying evolutionary gene conservation.
Detailed Methodologies

Protocol 1: Phylogenetic Analysis

  • Sequence Retrieval: Obtain protein sequences of this compound orthologs from various species (e.g., human, mouse, zebrafish, chicken, xenopus) from databases like NCBI GenBank or Ensembl. Include sequences from related BAI family members (BAI2, BAI3) and other adhesion GPCRs to serve as outgroups and provide context.[5]

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using a program like Clustal Omega or MAFFT. The alignment should focus on conserved regions, particularly the 7TM domain, for robust phylogenetic inference.[7]

  • Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree. Methods like Maximum Likelihood (e.g., using RAxML or PhyML software) or Bayesian Inference (e.g., using MrBayes) are recommended.[5]

  • Tree Validation: Assess the statistical reliability of the tree topology using bootstrapping (for Maximum Likelihood) or posterior probabilities (for Bayesian Inference). A high bootstrap value (>70%) or posterior probability (>0.95) at a node indicates strong support for that branching point.[5]

Protocol 2: In Vitro Phagocytosis Assay This assay is used to determine if this compound's function as an engulfment receptor is conserved.

  • Cell Culture: Culture phagocytic cells (e.g., primary macrophages or a cell line like J774) that endogenously express this compound. For gain-of-function studies, transfect a non-phagocytic cell line (e.g., HEK293T) with plasmids expressing this compound from different species.[18]

  • Target Preparation: Prepare apoptotic targets by treating a cell line (e.g., Jurkat T cells) with an apoptosis-inducing agent like staurosporine. Confirm apoptosis via annexin V staining. Alternatively, use fluorescently labeled latex beads or bacteria (e.g., E. coli, S. typhimurium).[10][19]

  • Co-incubation: Add the prepared targets to the phagocytic cells at a defined ratio (e.g., 5:1 targets to phagocytes) and incubate for a set period (e.g., 1-2 hours) at 37°C.[19]

  • Quantification: Wash away non-engulfed targets. Quantify engulfment using flow cytometry or fluorescence microscopy. For microscopy, an external quenching dye (e.g., trypan blue) can be used to differentiate between bound and fully internalized targets.[18]

Protocol 3: RhoA Activation Pull-Down Assay This assay measures the activation of the small GTPase RhoA, a downstream effector of this compound.

  • Cell Lysis: Culture HEK293T cells transfected with a this compound construct. After stimulation or under conditions of constitutive activity (e.g., using an N-terminally truncated this compound), lyse the cells in a buffer containing protease inhibitors.[13]

  • Affinity Precipitation: Incubate the cell lysates with GST-Rhotekin-RBD fusion protein coupled to glutathione-sepharose beads. The Rhotekin-Rho-binding domain (RBD) specifically binds to the active, GTP-bound form of RhoA.[13]

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluates by Western blotting using a RhoA-specific antibody. A portion of the total cell lysate should be run in parallel as an input control to normalize for the total amount of RhoA protein in each sample. An increase in the amount of pulled-down RhoA indicates activation.[13]

Implications for Drug Development

The high degree of evolutionary conservation in this compound's functional domains and signaling pathways makes it an attractive target for therapeutic intervention.

  • Conserved Drug Target: The structural conservation between human this compound and its orthologs in preclinical models (like mice) suggests that findings from these models are more likely to be translatable to human pathology.[16][17]

  • Targeting Specific Functions: this compound's diverse roles present multiple opportunities. Modulating its phagocytic activity could have applications in autoimmune diseases or cancer immunotherapy.[3] Inhibiting its pro-synaptogenic functions could be relevant in certain neurological disorders, while enhancing them could be beneficial in others.[9]

  • Oncology: Given that this compound expression is often downregulated in cancers like glioblastoma, strategies to restore its expression or mimic the function of its anti-angiogenic extracellular fragments (e.g., Vasculostatin) are being explored as cancer therapies.[4][8]

Conclusion

The this compound gene is a highly conserved member of the adhesion GPCR family with deep evolutionary roots. Its structure, characterized by multiple functional domains, and its core signaling pathways are maintained across a wide range of vertebrate species, underscoring its indispensable roles in phagocytosis, synaptic function, and tissue homeostasis. A thorough understanding of this conservation, achieved through a combination of phylogenetic analysis and functional assays, provides a robust framework for elucidating its physiological mechanisms and for developing novel therapeutics targeting the complex pathologies in which it is implicated.

References

Post-Translational Modifications of the BAI1 Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a transmembrane protein with a large extracellular domain. It plays crucial roles in a variety of physiological and pathological processes, including angiogenesis, synaptogenesis, phagocytosis of apoptotic cells, and tumor suppression. The diverse functions of this compound are intricately regulated by a series of post-translational modifications (PTMs) that modulate its signaling activity, localization, and interaction with other proteins. This technical guide provides an in-depth overview of the known PTMs of the this compound protein, summarizes available quantitative data, outlines experimental protocols for their study, and visualizes the key signaling pathways.

Core Post-Translational Modifications of this compound

The this compound protein is subject to several key post-translational modifications that are critical for its function. These include glycosylation, phosphorylation, ubiquitination, and proteolytic cleavage.

Glycosylation

This compound possesses a large and highly glycosylated N-terminal extracellular domain. This extensive glycosylation is a characteristic feature of the adhesion G protein-coupled receptor (GPCR) family to which this compound belongs. While the precise structures and functions of all glycan chains on this compound have not been fully elucidated, N-glycosylation is known to be important for proper protein folding and trafficking. It may also play a role in regulating the proteolytic processing of this compound at its G-protein-coupled receptor proteolytic site (GPS).

Phosphorylation

Phosphorylation is a key regulatory mechanism for this compound's function. Evidence suggests that phosphorylation of conserved serine residues within the GPS domain is a prerequisite for the proteolytic cleavage of this compound, leading to the release of its anti-angiogenic fragment, Vasculostatin. This indicates that phosphorylation can act as a molecular switch to control the generation of biologically active fragments from the full-length this compound protein.

Ubiquitination

This compound is also regulated by ubiquitination. Increased ubiquitination of the receptor has been observed in truncated forms of this compound that exhibit constitutive activity. This suggests that ubiquitination may be involved in the internalization and degradation of the activated receptor, thereby modulating the duration and intensity of its signaling. The interaction of this compound with the E3 ubiquitin ligase MDM2 is also crucial for its tumor suppressor function, as this compound can inhibit MDM2-mediated degradation of p53.

Proteolytic Cleavage

Proteolytic cleavage is one of the most significant PTMs of this compound, resulting in the generation of several functional fragments.

  • Autoproteolysis at the GPS Domain: this compound can undergo autoproteolytic cleavage at its conserved GPS domain, which is located within the larger GAIN (GPCR Autoproteolysis-Inducing) domain. This cleavage separates the N-terminal extracellular domain from the seven-transmembrane C-terminal fragment. The cleaved N-terminus can remain non-covalently associated with the transmembrane region. This autoproteolysis is cell-type specific, occurring readily in human malignant glioma cells and mouse brain lysates but not in HEK293T cells, suggesting the involvement of cell-specific regulatory factors.

  • MMP14-mediated Cleavage: Further cleavage of the this compound N-terminus can be mediated by matrix metalloproteinase 14 (MMP14). This cleavage occurs upstream of the GAIN domain and produces a smaller, 40-kDa fragment.

These cleavage events are critical as they release soluble fragments with distinct biological activities.

Quantitative Data on this compound Post-Translational Modifications

Quantitative data on the PTMs of this compound is not extensively available in the literature. The following table summarizes the available information, primarily focusing on the molecular weights of the proteolytic cleavage products.

Modification TypeMoiety/FragmentMolecular Weight (Predicted/Observed)Notes
Proteolytic Cleavage Full-length this compound~173.5 kDa (predicted) / 160-200 kDa (observed)The observed molecular weight is higher than predicted due to extensive glycosylation and other PTMs.
Vasculostatin-120 (Vstat120)~101.5 kDa (predicted) / ~120 kDa (observed)Released after autoproteolysis at the GPS site. Possesses anti-angiogenic and anti-tumorigenic properties.
Vasculostatin-40 (Vstat40)~34.7 kDa (predicted) / ~40 kDa (observed)Released after cleavage by MMP14. Also exhibits anti-angiogenic properties.
C-terminal Fragment (CTF)~72.2 kDa (predicted)The remaining membrane-bound fragment after GPS cleavage, containing the seven-transmembrane domains.

Signaling Pathways of this compound

This compound is involved in multiple signaling pathways, acting through both G protein-dependent and -independent mechanisms to regulate cellular processes like cytoskeletal rearrangement, cell migration, and gene expression.

G Protein-Independent Signaling

BAI1_G_Protein_Independent_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic Cell (PS) Apoptotic Cell (PS) This compound This compound Extracellular Domain 7TM C-terminal Apoptotic Cell (PS)->this compound:f1 binds LPS LPS LPS->this compound:f1 binds ELMO ELMO This compound:f3->ELMO interacts with Tiam1 Tiam1 This compound:f3->Tiam1 interacts with (PDZ) Dock180 Dock180 ELMO->Dock180 forms complex Rac1 Rac1 Dock180->Rac1 activates (GEF) Par3 Par3 Tiam1->Par3 forms complex Tiam1->Rac1 activates (GEF) Cytoskeletal Rearrangement Cytoskeletal Rearrangement Rac1->Cytoskeletal Rearrangement Phagocytosis Phagocytosis Cytoskeletal Rearrangement->Phagocytosis

This compound can signal independently of G proteins to activate the small GTPase Rac1. This occurs through two primary mechanisms:

  • ELMO/Dock180 Pathway: Upon binding to phosphatidylserine (PS) on the surface of apoptotic cells or to lipopolysaccharide (LPS), this compound recruits the ELMO/Dock180 complex to its C-terminal domain. Dock180 acts as a guanine nucleotide exchange factor (GEF) for Rac1, leading to its activation.

  • Tiam1/Par3 Pathway: The PDZ-binding motif at the C-terminus of this compound can also interact with the Tiam1/Par3 polarity complex. Tiam1 is another Rac-GEF, and this interaction leads to localized Rac1 activation.

Activated Rac1 then promotes cytoskeletal rearrangements necessary for processes like phagocytosis and the regulation of dendritic spine morphology.

G Protein-Dependent Signaling

BAI1_G_Protein_Dependent_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound 7TM Gα12_13 Gα12_13 This compound:f1->Gα12_13 activates beta_arrestin beta_arrestin This compound:f1->beta_arrestin associates with p115RhoGEF p115RhoGEF Gα12_13->p115RhoGEF activates RhoA RhoA p115RhoGEF->RhoA activates (GEF) Cytoskeletal Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal Rearrangement ERK ERK beta_arrestin->ERK activates Gene Expression Gene Expression ERK->Gene Expression

This compound has also been shown to signal through heterotrimeric G proteins, specifically Gα12/13, to activate the Rho pathway. This activation is enhanced following the removal of the this compound N-terminus, suggesting a potential autoinhibitory role for the extracellular domain. Activated Gα12/13 stimulates p115RhoGEF, which in turn activates RhoA, another small GTPase involved in cytoskeletal dynamics.

Furthermore, this compound can associate with β-arrestins, leading to the downstream phosphorylation and activation of ERK (extracellular signal-regulated kinase), which can influence gene expression.

Experimental Protocols for Studying this compound PTMs

Analysis of this compound Glycosylation

Glycosylation_Analysis_Workflow

Objective: To determine if this compound is glycosylated and to identify the sites of glycosylation.

1. Immunoprecipitation of this compound:

  • Lyse cells expressing this compound in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
  • Incubate the cell lysate with an anti-BAI1 antibody overnight at 4°C.
  • Add Protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
  • Wash the beads several times with lysis buffer to remove non-specific binding.

2. Enzymatic Deglycosylation:

  • Resuspend the beads with immunoprecipitated this compound in a reaction buffer provided with a deglycosylating enzyme (e.g., PNGase F for N-linked glycans).
  • Add the enzyme and incubate at 37°C for the recommended time (e.g., 1-2 hours).
  • As a control, prepare a parallel sample without the enzyme.

3. SDS-PAGE and Western Blotting:

  • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the proteins on an SDS-PAGE gel.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Probe the membrane with an anti-BAI1 antibody.
  • A mobility shift (a decrease in apparent molecular weight) in the enzyme-treated sample compared to the control indicates that this compound is glycosylated.

4. Mass Spectrometry for Site Identification:

  • For identification of specific glycosylation sites, the immunoprecipitated and deglycosylated (or non-deglycosylated) this compound can be subjected to in-gel digestion with trypsin.
  • The resulting peptides are then analyzed by mass spectrometry (LC-MS/MS).
  • Glycosylated peptides can be identified by a characteristic mass shift.

Analysis of this compound Phosphorylation

Objective: To determine if this compound is phosphorylated and to identify the specific phosphorylation sites.

1. In vivo/in vitro Phosphorylation:

  • In vivo: Treat cells expressing this compound with phosphatase inhibitors (e.g., sodium orthovanadate) to preserve phosphorylation states before lysis.
  • In vitro: Incubate purified this compound protein or a specific domain with a relevant kinase in a kinase buffer containing ATP.

2. Immunoprecipitation and Western Blotting:

  • Perform immunoprecipitation of this compound as described above.
  • Separate the immunoprecipitated protein by SDS-PAGE and transfer to a membrane.
  • Probe the membrane with a phospho-serine/threonine/tyrosine specific antibody to detect phosphorylation.

3. Mass Spectrometry for Site Identification:

  • For precise mapping of phosphorylation sites, the immunoprecipitated this compound is digested with trypsin.
  • Phosphopeptides are often enriched from the peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
  • The enriched phosphopeptides are then analyzed by LC-MS/MS to identify the sequence and the exact site of phosphorylation.

4. Site-Directed Mutagenesis:

  • Once a putative phosphorylation site is identified, site-directed mutagenesis can be used to substitute the serine, threonine, or tyrosine residue with a non-phosphorylatable residue (e.g., alanine) or a phosphomimetic residue (e.g., aspartic or glutamic acid).
  • The functional consequences of these mutations can then be assessed in cellular assays to confirm the importance of the phosphorylation event.

Analysis of this compound Ubiquitination

Ubiquitination_Assay_Workflow

Objective: To determine if this compound is ubiquitinated.

1. In vivo Ubiquitination Assay:

  • Co-transfect cells with expression vectors for this compound and a tagged ubiquitin (e.g., HA-Ubiquitin).
  • Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
  • Lyse the cells in a denaturing buffer (containing SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
  • Immunoprecipitate the ubiquitinated proteins using an antibody against the ubiquitin tag (e.g., anti-HA antibody).
  • Wash the immunoprecipitates extensively.
  • Elute the proteins and analyze by Western blotting using an anti-BAI1 antibody.
  • The presence of a high molecular weight smear or ladder of bands corresponding to ubiquitinated this compound indicates that the protein is ubiquitinated.

Analysis of this compound Proteolytic Cleavage

Objective: To detect the cleavage of this compound and its fragments.

1. Cell Culture and Transfection:

  • Culture cells known to support this compound cleavage (e.g., glioma cells) or transfect cells (e.g., HEK293T) with a this compound expression vector.

2. Sample Collection:

  • Harvest the cell lysate to detect full-length and the C-terminal fragment of this compound.
  • Collect the conditioned media to detect the secreted N-terminal fragments (Vstat120 and Vstat40).

3. Western Blotting:

  • Separate proteins from the cell lysate and the conditioned media by SDS-PAGE.
  • Transfer the proteins to a membrane.
  • Probe the membrane with an antibody specific to the N-terminus of this compound to detect the full-length protein and the secreted fragments.
  • Probe a separate membrane with an antibody specific to the C-terminus of this compound to detect the full-length protein and the membrane-bound C-terminal fragment.

4. Site-Directed Mutagenesis to Confirm Cleavage Site:

  • To confirm the role of the GPS domain in cleavage, mutate the conserved serine residue within this site to an alanine (e.g., S927A).
  • Express the wild-type and mutant this compound in cells and analyze the cell lysate and conditioned media by Western blotting.
  • The absence of the cleaved 120 kDa fragment in the conditioned media of cells expressing the mutant this compound confirms the importance of this site for cleavage.

Conclusion

The post-translational modifications of this compound are integral to its multifaceted roles in health and disease. Glycosylation, phosphorylation, ubiquitination, and particularly proteolytic cleavage, provide a sophisticated regulatory network that fine-tunes this compound's function as a receptor and signaling molecule. While our understanding of these modifications has grown, further research is needed to fully delineate the specific sites, the enzymes involved, and the precise quantitative impact of each PTM on this compound's activity. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the complex post-translational regulation of this important protein, which may ultimately lead to the development of novel therapeutic strategies targeting this compound-mediated pathways.

Methodological & Application

BAI1 Antibody: Application Notes and Protocols for Western Blot and Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of antibodies targeting the Brain-specific angiogenesis inhibitor 1 (BAI1) in Western Blot (WB) and Immunoprecipitation (IP) experiments.

Introduction to this compound

Brain-specific angiogenesis inhibitor 1 (this compound), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a transmembrane protein highly expressed in the brain.[1] It belongs to the adhesion G protein-coupled receptor (GPCR) family and plays crucial roles in diverse cellular processes, including angiogenesis inhibition, synapse formation and maintenance, and phagocytosis of apoptotic cells.[2][3][4][5] this compound's involvement in signaling pathways that regulate the cytoskeleton, cell adhesion, and tumor suppression has made it a significant target of interest in neuroscience and oncology research.[6][7]

Data Presentation

Antibody Specifications and Recommended Dilutions

The selection of a suitable antibody is critical for successful WB and IP experiments. The following tables summarize typical specifications and recommended starting dilutions for commercially available this compound antibodies. Researchers should always consult the specific antibody datasheet for optimal conditions.

Table 1: Typical this compound Antibody Specifications

FeatureDescription
Host Species Rabbit, Mouse[8]
Clonality Polyclonal, Monoclonal[8]
Immunogen Synthetic peptides corresponding to C-terminal or extracellular domains of human or mouse this compound.[7][8]
Specificity Human, Mouse. Cross-reactivity with other species may vary.[7][8]
Purification Immunoaffinity purified[8]
Storage Typically stored at -20°C. Avoid repeated freeze-thaw cycles.[8]

Table 2: Recommended Starting Dilutions for this compound Antibody

ApplicationDilution RangeRemarks
Western Blot (WB) 1:500 - 1:2000Optimal dilution should be determined experimentally.[8]
Immunoprecipitation (IP) 1-5 µg of antibody per 1 mg of protein lysateTitration is recommended to determine the optimal antibody concentration.
Expected Molecular Weight in Western Blot

This compound is a large protein that can undergo post-translational modifications and proteolytic cleavage, resulting in multiple bands on a Western Blot.

Table 3: Expected Molecular Weights of this compound Isoforms

This compound FormPredicted/Observed Molecular Weight (kDa)Notes
Full-length this compound ~170-200 kDaThe full-length protein has a predicted size of ~174 kDa, but migrates higher due to glycosylation.[1][8]
N-terminal Fragment (NTF) / Vasculostatin-120 ~120 kDaReleased after cleavage at the GPS domain.[5]
C-terminal Fragment (CTF) ~70-75 kDaThe transmembrane and intracellular portion remaining after GPS cleavage.[1]
Vasculostatin-40 ~40 kDaA smaller N-terminal fragment resulting from cleavage by MMP14.[3]

Experimental Protocols

Western Blotting Protocol for this compound

This protocol provides a general guideline for detecting this compound by Western Blot. Optimization may be required based on the specific antibody and sample type used.

1. Sample Preparation (Cell Lysates)

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a fresh tube.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer

  • Mix 20-40 µg of protein lysate with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load samples onto a 6-8% SDS-polyacrylamide gel. Due to the large size of this compound, a lower percentage gel is recommended for better resolution.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 90-120 minutes on ice, or using a semi-dry transfer system according to the manufacturer's instructions.

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary this compound antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Immunoprecipitation Protocol for this compound

This protocol describes the immunoprecipitation of this compound from cell lysates.

1. Lysate Preparation

  • Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors.

2. Pre-clearing the Lysate (Optional but Recommended)

  • Add 20 µL of Protein A/G agarose or magnetic beads to 1 mg of protein lysate.

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant. This step helps to reduce non-specific binding.

3. Immunoprecipitation

  • Add 1-5 µg of the primary this compound antibody to the pre-cleared lysate. As a negative control, use a corresponding amount of isotype-matched IgG.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add 30 µL of Protein A/G beads to the lysate-antibody mixture.

  • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

4. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully remove the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold lysis buffer. After the final wash, remove all residual buffer.

5. Elution and Analysis

  • Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.

  • Boil the samples at 95°C for 5-10 minutes to elute the immunoprecipitated proteins.

  • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Analyze the eluted proteins by Western Blotting as described above.

Mandatory Visualizations

This compound Signaling Pathways

BAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic_Cell->this compound Gram_Negative_Bacteria Gram-Negative Bacteria (LPS) Gram_Negative_Bacteria->this compound ELMO ELMO This compound->ELMO G12_13 Gα12/13 This compound->G12_13 activates MDM2 MDM2 This compound->MDM2 inhibits DOCK180 DOCK180 ELMO->DOCK180 activates Rac1 Rac1 DOCK180->Rac1 activates Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rac1->Actin_Cytoskeleton Phagocytosis Phagocytosis Actin_Cytoskeleton->Phagocytosis RhoA RhoA G12_13->RhoA activates ROCK ROCK RhoA->ROCK Stress_Fibers Stress Fiber Formation ROCK->Stress_Fibers p53 p53 MDM2->p53 degrades Tumor_Suppression Tumor Suppression p53->Tumor_Suppression

Caption: Simplified signaling pathways of this compound.

Experimental Workflow for Immunoprecipitation of this compound

IP_Workflow start Start: Cell Lysate Preparation preclear Pre-clearing with Protein A/G Beads (Optional) start->preclear antibody_incubation Incubate with this compound Antibody (or Isotype Control) start->antibody_incubation Without Pre-clearing preclear->antibody_incubation bead_capture Capture with Protein A/G Beads antibody_incubation->bead_capture wash Wash Beads to Remove Unbound Proteins bead_capture->wash elute Elute Immunoprecipitated Proteins wash->elute analysis Analyze by Western Blot elute->analysis

Caption: Workflow for this compound Immunoprecipitation.

References

Protocol for BAI1 Immunohistochemistry in Brain Tissue Sections

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers and Drug Development Professionals

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as ADGRB1, is an adhesion G protein-coupled receptor (GPCR) with a significant presence in the brain.[1][2] Primarily expressed in neurons, this compound is a key regulator of synaptogenesis, the formation of synapses, and has been shown to be enriched in the postsynaptic density.[3][4] Its functions also extend to inhibiting angiogenesis, which is crucial for tumor suppression, and it plays a role in processes like phagocytosis and myoblast fusion.[1][5][6] Given its diverse roles, particularly in neural development and disease, accurate detection and localization of this compound in brain tissue are critical for neuroscience research and the development of novel therapeutics for neurological and oncological conditions.

This document provides a detailed protocol for the immunohistochemical (IHC) staining of this compound in both paraffin-embedded and frozen brain tissue sections.

Summary of Key Experimental Parameters

A summary of quantitative data for this compound immunohistochemistry is presented below, offering a starting point for protocol optimization.

ParameterRecommendationNotes
Tissue Fixation 4% Paraformaldehyde (PFA) in PBSPerfusion fixation is recommended for optimal results.[7]
Embedding Paraffin or Frozen (OCT)Dependent on experimental needs and antibody compatibility.
Section Thickness 20-50 µm for frozen sections, 5-10 µm for paraffinThicker sections may be used for free-floating IHC.[7]
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER)Steaming or microwaving in 10 mM Sodium Citrate buffer (pH 6.0) for 20 minutes is a common starting point.[8][9]
Primary Antibody Rabbit Polyclonal anti-BAI1---
Primary Antibody Dilution 1:100 - 1:300 for IHCOptimization is necessary; higher dilutions (e.g., 1:500-1:2000 for Western Blot) may be possible with sensitive detection systems.[10]
Incubation Overnight at 4°CAllows for optimal antibody binding.[7][11]
Detection System HRP-conjugated secondary antibody with DAB substrate or fluorescent-labeled secondary antibodyChoice depends on desired imaging modality (brightfield vs. fluorescence).

This compound Signaling Pathway

The signaling pathways of this compound are multifaceted, involving both G-protein dependent and independent mechanisms. This compound can activate RhoA through Gα12/13 coupling.[4][5] Additionally, it can activate Rac1, which is crucial for cytoskeletal rearrangement during synaptogenesis and phagocytosis.[3][5]

BAI1_Signaling_Pathway This compound This compound (ADGRB1) Galpha1213 Gα12/13 This compound->Galpha1213 Rac1 Rac1 Activation This compound->Rac1 Angiogenesis Angiogenesis Inhibition This compound->Angiogenesis RhoA RhoA Activation Galpha1213->RhoA Synaptogenesis Excitatory Synaptogenesis RhoA->Synaptogenesis Rac1->Synaptogenesis Phagocytosis Phagocytosis Rac1->Phagocytosis

Caption: Simplified this compound signaling pathways.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific antibody and tissue being used.

I. Tissue Preparation

A. For Paraffin-Embedded Sections:

  • Perfuse the animal with ice-cold Phosphate Buffered Saline (PBS) followed by 4% Paraformaldehyde (PFA) in PBS.

  • Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.

  • Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).

  • Clear the tissue with xylene and embed in paraffin wax.

  • Cut 5-10 µm thick sections using a microtome and mount on charged slides.

B. For Frozen Sections:

  • Perfuse the animal with ice-cold PBS followed by 4% PFA.

  • Dissect the brain and cryoprotect by immersing in 30% sucrose in PBS at 4°C until it sinks.

  • Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze rapidly.

  • Cut 20-50 µm thick sections using a cryostat and mount on charged slides or collect for free-floating IHC.[7]

II. Immunohistochemical Staining
  • Deparaffinization and Rehydration (for paraffin sections):

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval (recommended for paraffin sections):

    • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).[9]

    • Heat in a microwave or steamer at 95-100°C for 20 minutes.[8]

    • Allow slides to cool to room temperature for 20-30 minutes.

    • Rinse with PBS (3 x 5 minutes).

  • Permeabilization (for both paraffin and frozen sections):

    • Incubate sections in PBS containing 0.3% Triton X-100 for 10-15 minutes.[7]

  • Blocking:

    • Incubate sections in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.[7][12]

  • Primary Antibody Incubation:

    • Dilute the primary anti-BAI1 antibody in the blocking buffer at the optimized concentration (e.g., 1:100 - 1:300).[10]

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash sections with PBS containing 0.1% Tween 20 (PBST) three times for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate sections with a biotinylated or fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature. Protect from light if using a fluorescent secondary antibody.

  • Detection (for chromogenic detection):

    • If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent according to the manufacturer's instructions.

    • Develop the signal with a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) until the desired staining intensity is reached.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining (optional):

    • Lightly counterstain with hematoxylin to visualize cell nuclei.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

  • Imaging:

    • Examine the slides under a brightfield or fluorescence microscope.

Experimental Workflow

IHC_Workflow start Start: Brain Tissue Section deparaffin Deparaffinization & Rehydration start->deparaffin antigen_retrieval Antigen Retrieval (HIER, pH 6.0) deparaffin->antigen_retrieval permeabilization Permeabilization (0.3% Triton X-100) antigen_retrieval->permeabilization blocking Blocking (1-2 hours, RT) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-BAI1, O/N at 4°C) blocking->primary_ab wash1 Wash (3x PBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (1-2 hours, RT) wash1->secondary_ab wash2 Wash (3x PBST) secondary_ab->wash2 detection Detection (DAB or Fluorescence) wash2->detection counterstain Counterstain (optional, e.g., Hematoxylin) detection->counterstain mount Dehydration & Mounting counterstain->mount image Imaging mount->image

Caption: Workflow for this compound Immunohistochemistry.

References

Application Notes and Protocols: Recombinant BAI1 Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a multi-domain transmembrane protein with significant roles in diverse physiological and pathological processes. As a member of the adhesion G protein-coupled receptor (aGPCR) family, this compound is involved in the inhibition of angiogenesis, suppression of tumor growth, and mediation of apoptotic cell clearance (phagocytosis)[1][2]. Its large N-terminal extracellular domain (ECD) can be proteolytically cleaved and released as a soluble fragment known as Vasculostatin, which retains potent anti-angiogenic properties[3]. Given its therapeutic potential, the production of pure, active recombinant this compound protein is of high interest for researchers in academia and the biopharmaceutical industry.

However, the expression of full-length this compound is challenging due to its large size (~170 kDa), complex multi-domain structure, and its nature as an integral membrane glycoprotein[3]. Consequently, research and commercial efforts have largely focused on the expression of its soluble and functionally active extracellular domain. These application notes provide an overview of the common strategies and detailed protocols for the expression and purification of recombinant this compound, with a focus on the ECD.

Expression Systems for Recombinant this compound

The choice of an expression system is critical for obtaining properly folded and functional this compound protein, particularly for the heavily glycosylated ECD.

  • Mammalian Cells (CHO, HEK293): This is the preferred system for expressing the this compound ECD or full-length protein. Mammalian cells provide the necessary machinery for complex post-translational modifications, including disulfide bond formation and N-linked glycosylation, which are crucial for the proper folding and biological activity of large glycoproteins like this compound. Commercial recombinant this compound ECD is often produced in Chinese Hamster Ovary (CHO) cells[1][3].

  • Insect Cells (Sf9, Hi5): The baculovirus expression vector system (BEVS) in insect cells is a viable alternative. It can produce high yields of recombinant proteins and performs many post-translational modifications, although the glycosylation patterns differ from those in mammalian cells.

  • Bacterial Cells (E. coli): While E. coli is a cost-effective and rapid expression system, it is generally unsuitable for large, complex glycoproteins like the this compound ECD because it lacks the machinery for glycosylation and may lead to misfolding and aggregation into inclusion bodies[4][5]. This system may be appropriate for expressing smaller, individual domains of this compound for structural studies or antibody production.

Purification Strategies for Recombinant this compound

A multi-step chromatography approach is typically required to achieve high purity of recombinant this compound. As a large glycoprotein, specific techniques should be employed.

  • Affinity Chromatography (AC): This is the most effective initial capture step. Recombinant this compound constructs are typically designed with an affinity tag (e.g., polyhistidine [His-tag] or Fc-tag)[1][3]. This allows for high-selectivity purification from the cell culture supernatant or cell lysate.

  • Lectin Affinity Chromatography: This technique specifically targets glycoproteins. Different lectins bind to specific carbohydrate moieties, allowing for the separation of glycosylated this compound from non-glycosylated proteins[6][7]. This can be a powerful polishing step.

  • Ion-Exchange Chromatography (IEX): This method separates proteins based on their net surface charge. It is an effective intermediate step to remove host cell proteins (HCPs) and other impurities that may have co-purified during the affinity step[4][8].

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius. It serves as a final polishing step to remove any remaining aggregates or smaller contaminants, ensuring a homogenous preparation of the monomeric this compound protein[5][6].

Quantitative Data Summary

The following table summarizes the specifications for a commercially available recombinant human this compound extracellular domain (Ala31-Thr879) produced in a CHO mammalian expression system.

ParameterSpecificationSource(s)
Expression System Chinese Hamster Ovary (CHO) cell line[1][3]
Purity >95% (determined by SDS-PAGE)[1][3]
Predicted Molecular Mass 93.6 kDa[1][3]
Apparent Molecular Mass (SDS-PAGE) 105-115 kDa (reducing conditions)[1][3]
Endotoxin Level <0.10 EU per 1 µg of protein[1][3]
Bioactivity Measured by its ability to support the adhesion of BCE C/D-1b bovine corneal endothelial cells.[1][3]

Note: The discrepancy between the predicted and apparent molecular mass is due to post-translational modifications, primarily glycosylation.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound Extracellular Domain (ECD) in HEK293 Cells

This protocol describes a general method for the transient expression and purification of the secreted N-terminal extracellular domain of human this compound (e.g., amino acids 31-879) from the culture medium of HEK293 cells.

1. Vector Construction:

  • Synthesize the codon-optimized cDNA sequence for the human this compound ECD (e.g., residues 31-879).
  • Incorporate a native signal peptide at the N-terminus to direct secretion and a C-terminal hexa-histidine (6xHis) tag for purification.
  • Clone the entire construct into a mammalian expression vector suitable for high-level transient expression (e.g., pcDNA3.1 or pCMV-based vectors).

2. Cell Culture and Transfection:

  • Culture HEK293 suspension cells in a suitable serum-free medium to a density of 2.0 x 10⁶ cells/mL.
  • For a 1 L culture, mix 1 mg of the this compound ECD expression vector with a suitable transfection reagent (e.g., PEI) in culture medium according to the manufacturer's protocol.
  • Incubate the DNA-transfection reagent mixture for 20 minutes at room temperature.
  • Add the mixture to the cell culture.
  • Incubate the transfected cells in a shaker incubator at 37°C with 8% CO₂.

3. Expression and Harvest:

  • Continue the culture for 5-7 days post-transfection.
  • Harvest the cell culture supernatant, which contains the secreted this compound ECD, by centrifugation at 4,000 x g for 30 minutes to pellet the cells.
  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

4. Purification - Step 1: Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a Ni-NTA affinity column (e.g., 5 mL bed volume) with 10 column volumes (CV) of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0).
  • Load the filtered supernatant onto the column at a flow rate of 1-2 mL/min.
  • Wash the column with 10-15 CV of wash buffer to remove non-specifically bound proteins.
  • Elute the His-tagged this compound ECD with 5 CV of elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect 1 mL fractions.

5. Purification - Step 2: Size-Exclusion Chromatography (SEC)

  • Concentrate the pooled, high-purity fractions from the IMAC step using a centrifugal filter device (e.g., 30 kDa MWCO).
  • Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with SEC buffer (e.g., PBS, pH 7.4).
  • Load the concentrated protein onto the SEC column.
  • Run the chromatography at a flow rate appropriate for the column and collect fractions corresponding to the monomeric this compound ECD peak.

6. Quality Control and Storage:

  • Assess the purity of the final protein pool by SDS-PAGE. The protein should appear as a single band between 105-115 kDa[1][3].
  • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.
  • For storage, aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles[3].

Visualizations

This compound Signaling Pathways

BAI1_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound G1213 Gα12/13 This compound->G1213 activates ELMO_Dock ELMO/Dock180 This compound->ELMO_Dock activates Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 activates ERK ERK This compound->ERK activates (β-arrestin dependent?) PtdSer Phosphatidylserine (on apoptotic cells) PtdSer->this compound binds Rho RhoA G1213->Rho Rac Rac1 ELMO_Dock->Rac Tiam1_Par3->Rac Cytoskeleton Cytoskeletal Rearrangement Rho->Cytoskeleton Rac->Cytoskeleton

Caption: Overview of key this compound-mediated signaling pathways.

Experimental Workflow for Recombinant this compound ECD Production

The production of recombinant this compound ECD from gene to purified protein follows a standardized workflow involving molecular cloning, cell culture, and multi-step chromatography.

Recombinant_Protein_Workflow cluster_cloning 1. Gene & Vector Preparation cluster_expression 2. Protein Expression cluster_purification 3. Purification cluster_qc 4. Quality Control & Storage gene Codon-Optimized This compound ECD Gene ligation Ligation/Cloning gene->ligation vector Mammalian Expression Vector vector->ligation final_vector Final Expression Construct ligation->final_vector transfection Transfection into HEK293 or CHO Cells final_vector->transfection culture Suspension Culture (5-7 days) transfection->culture harvest Harvest Supernatant (Centrifugation & Filtration) culture->harvest imac IMAC (e.g., Ni-NTA) harvest->imac sec SEC (Polishing & Buffer Exchange) imac->sec qc SDS-PAGE & Concentration Measurement sec->qc storage Aliquoting & Storage at -80°C qc->storage

References

Application Notes: siRNA-Mediated Knockdown of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a multi-functional transmembrane protein highly expressed in the brain, particularly in neurons and glial cells.[1][2][3][4] this compound plays critical roles in several key neuronal processes, including the regulation of dendritic arborization, excitatory synaptogenesis, and synaptic plasticity.[5][6][7][8] It functions as a receptor that can modulate the actin cytoskeleton through signaling pathways involving small GTPases like Rac1 and RhoA.[5][6][9] Given its involvement in fundamental neuronal development and function, this compound is a significant target for research in neurodevelopmental and neuropsychiatric disorders.

The use of small interfering RNA (siRNA) to mediate the knockdown of this compound expression in primary neuron cultures offers a powerful and specific tool for investigating its cellular functions. This method allows for the transient silencing of the ADGRB1 gene, enabling researchers to study the resulting phenotypic changes, dissect its signaling pathways, and identify potential therapeutic targets. However, primary neurons are notoriously difficult to transfect efficiently without inducing toxicity.[10][11] This document provides detailed protocols for siRNA transfection in primary neurons, methods for assessing knockdown efficiency, and an overview of the key signaling pathways involving this compound.

This compound Signaling Pathways in Neurons

This compound modulates neuronal structure and function through distinct signaling cascades. Two well-characterized pathways involve the activation of the small GTPases Rac1 and RhoA.

The Rac1 pathway is crucial for dendritic spine formation and excitatory synapse development.[5][8] this compound recruits the Par3-Tiam1 polarity complex to postsynaptic sites, which leads to localized Rac1 activation and subsequent actin remodeling.[3][5][8] An alternative mechanism for Rac1 activation involves this compound's interaction with an ELMO/DOCK180 complex, particularly in the context of apoptotic cell engulfment, a function also attributed to this compound.[1][9]

BAI1_Rac1_Signaling cluster_membrane Postsynaptic Membrane This compound This compound Par3_Tiam1 Par3/Tiam1 Complex This compound->Par3_Tiam1 Recruits Rac1 Rac1 Activation Par3_Tiam1->Rac1 Promotes Actin Actin Cytoskeleton Remodeling Rac1->Actin Drives Synaptogenesis Spinogenesis & Excitatory Synaptogenesis Actin->Synaptogenesis Leads to

This compound-mediated Rac1 signaling pathway for synaptogenesis.

The RhoA pathway is implicated in the later stages of dendritic development, specifically in growth arrest.[6] this compound can couple to Gα12/13 proteins to activate RhoA, a process that is also regulated by its interaction with the Rho-GTPase regulatory protein Bcr.[6][9] This pathway provides a mechanism for terminating dendritic arborization once a mature morphology is achieved.

BAI1_RhoA_Signaling cluster_membrane Neuronal Membrane This compound This compound G_alpha Gα12/13 This compound->G_alpha Couples to Bcr Bcr This compound->Bcr Associates with RhoA RhoA Activation G_alpha->RhoA Activates Bcr->RhoA Stimulates GEF Activity for Growth_Arrest Dendritic Growth Arrest RhoA->Growth_Arrest Mediates

This compound-mediated RhoA signaling pathway for dendritic growth arrest.

Experimental Workflow Overview

The overall process for studying this compound knockdown involves several key stages, from initial cell culture to the final analysis of functional outcomes.

Experimental_Workflow cluster_assessment 5. Assessment of Knockdown Efficiency Culture 1. Primary Neuron Culture (e.g., Hippocampal, Cortical) Transfection 2. siRNA Transfection (Control siRNA vs. This compound siRNA) Culture->Transfection Incubation 3. Incubation (48 - 72 hours) Transfection->Incubation Harvest 4. Harvest Cells Incubation->Harvest Functional_Assay 6. Functional Assays (e.g., Spine Density Analysis, Immunocytochemistry) Incubation->Functional_Assay qPCR qPCR (mRNA levels) Harvest->qPCR Western Western Blot (Protein levels) Harvest->Western

General experimental workflow for siRNA-mediated knockdown in primary neurons.

Quantitative Data Summary

Successful siRNA-mediated knockdown results in a significant reduction of the target mRNA and protein. The following table summarizes representative data for this compound knockdown efficiency.

Experimental Group Measurement Normalized Value (Mean ± SEM) Significance (p-value) Reference
Control (shRNA)This compound Protein Level1.000 ± 0.091< 0.001[5]
This compound Knockdown (shRNA)This compound Protein Level0.038 ± 0.046< 0.001[5]
Control (siRNA)ADGRB1 mRNA Level100%-Expected Result
This compound Knockdown (siRNA)ADGRB1 mRNA Level~15-30%< 0.01Expected Result
Control (siRNA)This compound Protein Level100%-Expected Result
This compound Knockdown (siRNA)This compound Protein Level~20-40%< 0.05Expected Result

Note: shRNA data is from in vivo experiments and is presented as a reference for achievable knockdown levels. Expected results for siRNA in vitro are based on typical knockdown efficiencies.

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture

This protocol is adapted for embryonic day 18 (E18) rat or mouse embryos.

Materials:

  • Timed-pregnant rat or mouse (E18)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • 0.25% Trypsin-EDTA

  • Deoxyribonuclease I (DNase I)

  • Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-Lysine (or Poly-L-Ornithine) and Laminin for coating

  • Culture plates or coverslips

Procedure:

  • Coat culture surfaces with 0.1 mg/ml Poly-D-Lysine in borate buffer overnight at 37°C. Wash 3x with sterile water and allow to dry. Optionally, add a top coating of 5 µg/ml laminin for 2-4 hours at 37°C before plating.

  • Dissect hippocampi from E18 embryos in ice-cold HBSS.

  • Transfer tissue to a tube with 0.125% trypsin and 10 µg/ml DNase I. Incubate for 15-20 minutes at 37°C.

  • Gently remove the trypsin solution and wash the tissue 3x with pre-warmed plating medium (Neurobasal + supplements) to neutralize trypsin activity.

  • Triturate the tissue gently with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Determine cell density using a hemocytometer.

  • Plate neurons at a density of 150,000-250,000 cells/cm².

  • Incubate at 37°C in a humidified 5% CO₂ incubator.

  • Perform a half-medium change every 3-4 days. Neurons are typically ready for transfection between days in vitro (DIV) 4 and 7.

Protocol 2: siRNA Transfection of Primary Neurons

This protocol uses a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX), which is known to be effective but requires optimization to minimize toxicity.[12]

Materials:

  • Primary neurons in culture (DIV 4-7)

  • This compound-specific siRNA and a non-targeting (scramble) control siRNA (20 µM stocks)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • Nuclease-free tubes

Procedure:

  • Preparation: For each well of a 24-well plate, prepare two tubes.

    • Tube A (siRNA): Dilute 1.2 µl of 20 µM siRNA stock (final concentration ~100 nM, adjust as needed) in 50 µl of Opti-MEM. Mix gently.

    • Tube B (Lipid): Dilute 1.0 µl of Lipofectamine RNAiMAX in 50 µl of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow siRNA-lipid complexes to form.

  • Transfection: While complexes are forming, remove half of the culture medium from each well of neurons.

  • Add the 100 µl siRNA-lipid complex mixture dropwise to each well. Swirl the plate gently to ensure even distribution.

  • Incubation: Return the neurons to the 37°C, 5% CO₂ incubator.

  • The duration of exposure to the transfection complexes can be optimized. For sensitive primary neurons, a 4-6 hour incubation followed by a complete medium change may reduce toxicity.[10] Alternatively, incubate for 48-72 hours before proceeding to analysis.

Protocol 3: Assessment of Knockdown Efficiency

A. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis [13]

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for ADGRB1 and a housekeeping gene (e.g., GAPDH, Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction: At 48-72 hours post-transfection, lyse cells and extract total RNA according to the manufacturer's protocol. Quantify RNA and assess purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.

  • Cycling: Run the reaction on a real-time PCR system with appropriate cycling conditions.

B. Western Blot for Protein Level Analysis [15][16]

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Primary antibodies: anti-BAI1 (C-terminus specific)[4] and anti-β-Actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: At 72 hours post-transfection, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-BAI1 antibody overnight at 4°C. Wash 3x with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescent imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the this compound band intensity to the loading control (e.g., β-Actin) and compare the levels between control and knockdown samples.[4]

References

Application Notes and Protocols for Developing a High-Throughput Screening Assay for BAI1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a member of the adhesion G protein-coupled receptor (GPCR) family.[1] It is a multifaceted signaling molecule implicated in a variety of physiological and pathological processes, including the inhibition of angiogenesis, suppression of glioblastomas, regulation of synaptogenesis, and modulation of the innate immune response through phagocytosis of apoptotic cells and bacteria.[1][2][3][4] The complex signaling pathways associated with this compound, involving both G protein-dependent and independent mechanisms, make it an attractive but challenging target for therapeutic intervention.[5]

These application notes provide a comprehensive guide for the development of a robust high-throughput screening (HTS) assay to identify novel inhibitors of this compound. The protocols herein are designed to be adaptable and are based on established principles of GPCR assay development.

This compound Signaling Pathways

This compound signaling is initiated through various stimuli, including the binding of phosphatidylserine on the surface of apoptotic cells. Its downstream effects are mediated through two principal arms: G protein-dependent and G protein-independent pathways.

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ligand Phosphatidylserine (on apoptotic cells) This compound This compound (ADGRB1) ligand->this compound G12_13 Gα12/13 This compound->G12_13 G protein-dependent ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 G protein-independent Par3_Tiam1 Par3/Tiam1 This compound->Par3_Tiam1 G protein-independent RhoA RhoA G12_13->RhoA Cytoskeletal_Rearrangement_Rho Cytoskeletal Rearrangement (Stress Fibers) RhoA->Cytoskeletal_Rearrangement_Rho Rac1 Rac1 ELMO_Dock180->Rac1 Cytoskeletal_Rearrangement_Rac Cytoskeletal Rearrangement (Lamellipodia, Phagocytosis) Rac1->Cytoskeletal_Rearrangement_Rac Par3_Tiam1->Rac1

Caption: this compound Signaling Pathways.

High-Throughput Screening Assay Strategy

Given that this compound is an orphan GPCR with no known high-affinity small molecule ligands to act as a positive control, a β-arrestin recruitment assay is a highly suitable HTS format. This approach is advantageous because β-arrestin recruitment is a common downstream event for many GPCRs upon activation, regardless of their specific G protein coupling preference.[9] We propose a bioluminescence resonance energy transfer (BRET)-based β-arrestin recruitment assay.

Assay Principle: The BRET assay relies on the non-radiative energy transfer between a bioluminescent donor (e.g., NanoLuc® luciferase) and a fluorescent acceptor (e.g., a fluorescent protein) when they are in close proximity (<10 nm). In this application, this compound will be fused to the BRET donor, and β-arrestin will be fused to the acceptor. Upon this compound activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and generating a BRET signal. Inhibitors of this compound will prevent this interaction, leading to a decrease in the BRET signal.

Experimental Workflow

The overall workflow for the HTS assay development and execution is depicted below.

HTS_Workflow cluster_development Assay Development cluster_screening High-Throughput Screening cluster_confirmation Hit Confirmation & Characterization A Construct Generation (this compound-NanoLuc, β-arrestin-FP) B Cell Line Generation (Stable expression) A->B C Assay Optimization (Cell density, reagent conc.) B->C D Assay Validation (Z'-factor, S/B ratio) C->D E Compound Library Screening D->E F Hit Identification E->F G Dose-Response Analysis F->G H Secondary Assays (e.g., RhoA activation) G->H I Lead Optimization H->I

Caption: HTS Experimental Workflow.

Experimental Protocols

Protocol 1: Generation of Stable Cell Line
  • Constructs:

    • Human this compound will be cloned into an expression vector with a C-terminal fusion to a BRET donor (e.g., NanoLuc®).

    • Human β-arrestin-2 will be cloned into a separate expression vector with a C-terminal fusion to a BRET acceptor (e.g., HaloTag® or a fluorescent protein).

  • Cell Line:

    • HEK293 cells are a suitable host due to their robust growth and high transfection efficiency.

  • Transfection and Selection:

    • Co-transfect HEK293 cells with the this compound-donor and β-arrestin-acceptor plasmids.

    • Select for stably expressing cells using an appropriate antibiotic selection marker.

    • Isolate and expand single clones.

  • Clone Validation:

    • Confirm the expression of both fusion proteins via Western blotting.

    • Assess the functionality of the this compound receptor by stimulating with a known, albeit non-specific, agonist such as a Stachel-derived peptide to induce β-arrestin recruitment and a BRET signal.[2]

Protocol 2: BRET-based β-Arrestin Recruitment Assay

Materials:

  • This compound/β-arrestin stable cell line

  • White, opaque 384-well microplates

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • NanoLuc® substrate (e.g., furimazine)

  • Compound library

  • BRET-capable plate reader

Procedure:

  • Cell Plating:

    • Harvest and resuspend the stable cells in assay buffer.

    • Seed the cells into 384-well plates at a pre-optimized density.

    • Incubate for the recommended time to allow for cell attachment.

  • Compound Addition:

    • Add the test compounds from the library to the wells.

    • Include appropriate controls:

      • Negative control: Vehicle (e.g., DMSO).

      • Positive control: A known GPCR agonist that signals through β-arrestin (for assay performance monitoring, not as a this compound-specific activator).

  • Incubation:

    • Incubate the plates at 37°C for a pre-determined time to allow for compound interaction with the cells.

  • Signal Detection:

    • Add the NanoLuc® substrate to all wells.

    • Immediately read the plate on a BRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio for each well (Acceptor emission / Donor emission).

    • Normalize the data to the controls.

    • Identify "hits" as compounds that significantly reduce the BRET signal.

Data Presentation

All quantitative data from the HTS and subsequent characterization should be summarized in tables for clear comparison.

Table 1: HTS Assay Parameters

ParameterValue
Cell LineHEK293-BAI1-NanoLuc/β-arrestin-FP
Plate Format384-well
Seeding DensityTo be determined empirically
Compound Concentratione.g., 10 µM
Incubation TimeTo be determined empirically
Z'-factor> 0.5
Signal-to-Background (S/B)> 5

Table 2: Example Hit Characterization Data

Compound IDIC50 (µM) - BRET AssayIC50 (µM) - RhoA AssayMax Inhibition (%)
Hit 11.22.595
Hit 25.88.188
............

Secondary Confirmatory Assays

Hits identified from the primary HTS should be validated using orthogonal, secondary assays to confirm their inhibitory activity on this compound and to elucidate their mechanism of action. A suitable secondary assay would be a RhoA activation assay, which measures a direct downstream effector of this compound's G protein-dependent signaling pathway.[6]

Protocol 3: RhoA Activation Assay (G-LISA®)

This protocol is based on a commercially available G-LISA® (GTPase activation assay) kit.

Materials:

  • This compound expressing cells

  • G-LISA® RhoA Activation Assay Kit

  • Hit compounds

  • Luminometer or spectrophotometer

Procedure:

  • Cell Treatment:

    • Plate this compound-expressing cells and starve them of serum overnight.

    • Treat the cells with various concentrations of the hit compounds.

    • Lyse the cells to stabilize the GTP-bound (active) RhoA.

  • Assay Performance:

    • Follow the manufacturer's instructions for the G-LISA® assay. This typically involves adding the cell lysates to a plate pre-coated with a Rho-GTP-binding protein.

    • An antibody specific for RhoA is then used for detection, followed by a secondary antibody conjugated to HRP and a colorimetric or chemiluminescent substrate.

  • Data Analysis:

    • Measure the absorbance or luminescence to quantify the amount of active RhoA.

    • Generate dose-response curves and calculate the IC50 values for the hit compounds.

Conclusion

The development of a high-throughput screening assay for this compound inhibitors presents a significant opportunity for the discovery of novel therapeutics. The proposed BRET-based β-arrestin recruitment assay provides a robust and sensitive platform for primary screening. Subsequent validation of hits with secondary assays, such as a RhoA activation assay, will ensure the identification of potent and specific this compound inhibitors. This comprehensive approach, from assay development to hit characterization, will pave the way for a deeper understanding of this compound biology and the development of new medicines for a range of diseases.

References

BAI1 plasmid construction for overexpression studies

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a good amount of information on BAI1's function and signaling pathways. I also have some quantitative data on the effects of this compound overexpression, such as a 51% reduction in HUVEC survival and a 4-fold increase in this compound protein in fusing myoblasts. I have also found general protocols for plasmid construction and cell transfection.

However, I am still missing a specific, detailed protocol for the construction of a this compound overexpression plasmid. I need to find a source that describes the exact cloning strategy for this compound, including the vector used (e.g., pcDNA3.1-BAI1), the source of the this compound cDNA, the restriction enzymes or cloning method (e.g., Gibson assembly), and ideally, the primer sequences. Without this, the "Protocols" section of the application notes will be too generic.

Additionally, while I have some quantitative data, a more comprehensive table with data from various studies would be beneficial. I should look for more examples of quantitative results from functional assays after this compound overexpression, such as specific percentages of apoptosis induction, or quantified reduction in cell migration or invasion.

Therefore, I need to refine my search to find these missing details.I have gathered a significant amount of information regarding this compound function, signaling, and the effects of its overexpression. I have also found general protocols for plasmid construction and various functional assays. Specifically, I found a study mentioning a 4-fold increase in this compound protein upon overexpression in C2C12 myoblasts. However, I still lack a specific, detailed protocol for the construction of a this compound overexpression plasmid, including the source of the cDNA, restriction enzymes, and primer sequences. While I have found general information on cloning into vectors like pcDNA3.1, a this compound-specific example would greatly enhance the application notes. Additionally, more diverse quantitative data from different functional assays (e.g., specific percentage of migration inhibition in a wound healing assay, or quantified changes in invasion from a transwell assay) would strengthen the data presentation. My next step should be to try and find a publication with a detailed methods section on this compound cloning and more specific quantitative functional data.## Application Notes and Protocols for this compound Plasmid Construction in Overexpression Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the construction of Brain-Specific Angiogenesis Inhibitor 1 (this compound) expression plasmids and their use in overexpression studies. These guidelines are intended to facilitate research into the diverse functions of this compound, including its roles in phagocytosis, angiogenesis, and tumor suppression.

Introduction to this compound

Brain-Specific Angiogenesis Inhibitor 1 (this compound), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a versatile transmembrane protein with significant implications in various physiological and pathological processes.[1] As a member of the adhesion G protein-coupled receptor (GPCR) family, this compound is involved in cell-cell and cell-matrix interactions.[1] Notably, this compound functions as a receptor for apoptotic cells by recognizing exposed phosphatidylserine, thereby triggering their engulfment. It also plays a crucial role in inhibiting angiogenesis, the formation of new blood vessels, a process vital for tumor growth.[2] Overexpression of this compound has been shown to suppress tumor growth and is being explored as a potential therapeutic strategy in cancer.[3]

Key Functions of this compound Overexpression

Overexpression of this compound in various cell models has been demonstrated to:

  • Enhance Phagocytosis: this compound overexpression can increase the engulfment of apoptotic cells.

  • Inhibit Angiogenesis: The N-terminal fragment of this compound, known as vasculostatin, possesses anti-angiogenic properties.[1]

  • Suppress Tumor Growth: Restoration of this compound expression in cancer cells can lead to reduced tumor proliferation, migration, and invasion.

  • Induce Apoptosis: In certain cell types, such as vascular endothelial cells, this compound overexpression can lead to an increase in programmed cell death.[3]

Quantitative Data from this compound Overexpression Studies

The following table summarizes quantitative data from various studies investigating the effects of this compound overexpression.

Experimental Model Assay Parameter Measured Result of this compound Overexpression Reference
Human Umbilical Vein Endothelial Cells (HUVECs)Survival AssayCell Survival51% reduction in cell survival[3]
C2C12 MyoblastsWestern BlotThis compound Protein Level4-fold increase in protein expression[2]
Glioblastoma Cells (U373MG)In vivo Tumor GrowthTumor GrowthSignificantly impaired tumor growth[4]
T47D Breast Cancer Cells (AIB1 Overexpression)Wound Healing AssayCell Migration50% increase in migrating cells (Note: AIB1, not this compound)[5]
Eca109 Esophageal Squamous Carcinoma Cells (ANXA1 Overexpression)Transwell Migration AssayCell Migration195% increase in migrated cells (240 vs. 123 cells/HPF) (Note: ANXA1, not this compound)[3]
Eca109 Esophageal Squamous Carcinoma Cells (ANXA1 Overexpression)Transwell Invasion AssayCell Invasion119% increase in invaded cells (79 vs. 36 cells/HPF) (Note: ANXA1, not this compound)[3]

Experimental Protocols

Protocol 1: Construction of a this compound Expression Plasmid

This protocol describes the general steps for cloning the full-length human this compound cDNA into a mammalian expression vector, such as pcDNA3.1(+), for overexpression studies.

Materials:

  • Full-length human this compound cDNA source (e.g., commercially available clone or reverse-transcribed from total RNA of a this compound-expressing cell line)

  • Mammalian expression vector (e.g., pcDNA3.1(+))[6][7]

  • High-fidelity DNA polymerase

  • Restriction enzymes and corresponding buffers

  • T4 DNA ligase and buffer

  • Competent E. coli (e.g., DH5α)

  • LB agar plates with appropriate antibiotic (e.g., ampicillin for pcDNA3.1(+))

  • Plasmid purification kit

  • DNA sequencing primers

Procedure:

  • Primer Design: Design PCR primers to amplify the full-length coding sequence of human this compound. The primers should include restriction enzyme sites that are compatible with the multiple cloning site (MCS) of the chosen expression vector (e.g., BamHI and XhoI for pcDNA3.1(+)). Ensure the forward primer contains a Kozak sequence (e.g., GCCACC) before the start codon (ATG) for optimal translation initiation.[8]

    • Forward Primer Example (with BamHI): 5'-CGCGGATCCGCCACCATGGAG...[start of this compound coding sequence]...-3'

    • Reverse Primer Example (with XhoI): 5'-CCGCTCGAGTCA...[end of this compound coding sequence without stop codon]...-3'

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the this compound cDNA.

  • Restriction Digest: Digest both the purified PCR product and the expression vector with the selected restriction enzymes (e.g., BamHI and XhoI).

  • Ligation: Ligate the digested this compound insert into the linearized expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli.

  • Selection and Screening: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic. Select individual colonies and perform colony PCR or restriction digestion of miniprep DNA to screen for clones containing the this compound insert.

  • Sequence Verification: Sequence the purified plasmid from positive clones to confirm the correct orientation and sequence of the this compound insert.

Protocol 2: Transfection of Mammalian Cells for this compound Overexpression

This protocol provides a general procedure for transiently transfecting mammalian cells with the constructed this compound expression plasmid.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, U87MG)

  • Complete growth medium

  • This compound expression plasmid and empty vector control

  • Transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 2.5 µg of the this compound plasmid or empty vector control into a serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, the cells can be harvested for downstream analysis, such as Western blotting to confirm this compound overexpression, or used in functional assays.

Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of this compound overexpression on cell migration.[5][9]

Materials:

  • Transfected cells in 6-well plates (confluent monolayer)

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a "scratch" in the confluent cell monolayer using a sterile pipette tip.

  • Gently wash the cells with PBS to remove dislodged cells.

  • Replace the PBS with a fresh complete growth medium.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Quantify the wound closure by measuring the area of the scratch at each time point. The percentage of wound closure can be calculated as: [(Area at 0h - Area at xh) / Area at 0h] * 100.

Protocol 4: Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a key feature of cancer metastasis.[3][10][11]

Materials:

  • Transfected cells

  • Transwell inserts with an 8 µm pore size membrane

  • Matrigel or other basement membrane matrix

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Resuspend transfected cells in a serum-free medium and seed them into the upper chamber of the transwell insert.

  • Fill the lower chamber with a medium containing a chemoattractant.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Visualizations

This compound Signaling Pathway

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic Cell Apoptotic Cell Phosphatidylserine Phosphatidylserine Apoptotic Cell->Phosphatidylserine exposes This compound This compound Phosphatidylserine->this compound binds ELMO ELMO This compound->ELMO recruits Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 interacts with G_alpha_12_13 Gα12/13 This compound->G_alpha_12_13 activates ERK ERK This compound->ERK activates Dock180 Dock180 ELMO->Dock180 activates Rac1_GDP Rac1_GDP Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1_GTP Rac1_GDP->Rac1_GTP Actin_Cytoskeleton Actin Cytoskeleton (Phagocytosis, Migration) Rac1_GTP->Actin_Cytoskeleton regulates Tiam1_Par3->Rac1_GDP activates RhoA RhoA G_alpha_12_13->RhoA activates ERK_P Phospho-ERK (Cell Proliferation) ERK->ERK_P

Caption: this compound signaling pathways involved in phagocytosis and cell motility.

Experimental Workflow for this compound Overexpression Studies

BAI1_Overexpression_Workflow cluster_plasmid_construction Plasmid Construction cluster_cell_culture Cell Culture and Transfection cluster_analysis Downstream Analysis PCR 1. PCR Amplification of this compound cDNA Digest 2. Restriction Digest of PCR Product and Vector PCR->Digest Ligation 3. Ligation of this compound into Expression Vector Digest->Ligation Transformation 4. Transformation into E. coli Ligation->Transformation Verification 5. Clone Selection and Sequence Verification Transformation->Verification Transfection 6. Transfection of Mammalian Cells Verification->Transfection Expression 7. This compound Overexpression (24-72h) Transfection->Expression Western_Blot 8a. Western Blot for this compound Expression Expression->Western_Blot Functional_Assays 8b. Functional Assays Expression->Functional_Assays Migration_Assay Migration Assay (Wound Healing) Invasion_Assay Invasion Assay (Transwell) Apoptosis_Assay Apoptosis Assay (FACS, Caspase Activity) Angiogenesis_Assay Angiogenesis Assay (Tube Formation)

Caption: Workflow for this compound plasmid construction and overexpression studies.

References

Application Notes and Protocols for BAI1 Pull-Down Assays to Identify Interacting Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for performing a Brain-specific Angiogenesis Inhibitor 1 (BAI1) pull-down assay to identify novel protein-protein interactions. This technique is critical for elucidating the molecular mechanisms underlying this compound signaling in cellular processes such as synaptogenesis, phagocytosis, and tumor suppression.

Introduction

Brain-specific Angiogenesis Inhibitor 1 (this compound), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a versatile receptor involved in a multitude of cellular functions. Its large extracellular domain allows for interaction with various ligands, while its intracellular C-terminus serves as a scaffold for numerous signaling and adaptor proteins. Identifying the interacting partners of this compound is crucial for understanding its diverse biological roles and for the development of novel therapeutic strategies.[1][2]

Pull-down assays are a powerful in vitro technique used to isolate a specific protein (the "bait") and its binding partners (the "prey") from a complex mixture, such as a cell lysate.[3][4] This method allows for the confirmation of suspected interactions and the discovery of novel interacting proteins. Subsequent analysis by mass spectrometry can then identify the captured prey proteins.[5][6]

This compound Signaling Pathways

BAI1_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane Ligands Ligands This compound This compound Ligands->this compound Binds ELMO/Dock180 ELMO/Dock180 This compound->ELMO/Dock180 Recruits Tiam1/Par3 Tiam1/Par3 This compound->Tiam1/Par3 Recruits Gα12/13 Gα12/13 This compound->Gα12/13 Activates

Experimental Workflow

The general workflow for a this compound pull-down assay involves immobilizing a tagged this compound protein (or a specific domain) as bait, incubating it with a cell lysate containing potential prey proteins, washing away non-specific binders, and finally eluting and identifying the interacting proteins.

Pull_Down_Workflow Start Start Bait_Prep Bait Protein Preparation (e.g., GST-BAI1-CT) Start->Bait_Prep Lysate_Prep Cell Lysate Preparation (Prey Proteins) Start->Lysate_Prep Immobilization Immobilize Bait on Beads (e.g., Glutathione-Agarose) Bait_Prep->Immobilization Incubation Incubate Bait-Beads with Cell Lysate Lysate_Prep->Incubation Immobilization->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Protein Complexes Wash->Elution Analysis Analysis of Eluted Proteins (SDS-PAGE, Western Blot, Mass Spectrometry) Elution->Analysis End End Analysis->End

Detailed Protocols

This section provides a detailed protocol for a pull-down assay using a GST-tagged C-terminal fragment of this compound as the bait protein.

Materials and Reagents
  • Expression Vector: pGEX vector containing the coding sequence for the C-terminus of human this compound.

  • Bacterial Strain: E. coli BL21 (DE3) for protein expression.

  • Cell Line: HEK293T or a neuronal cell line (e.g., SH-SY5Y) for lysate preparation.

  • Buffers and Reagents:

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

    • Wash Buffer: Lysis buffer with a lower concentration of Triton X-100 (e.g., 0.1%).

    • Elution Buffer: 10 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0) or SDS-PAGE sample buffer.

    • Glutathione-Agarose beads.

    • IPTG for induction of protein expression.

    • BCA Protein Assay Kit.

Protocol

Part 1: Bait Protein Expression and Purification

  • Transform the pGEX-BAI1-CT expression vector into E. coli BL21 (DE3) cells.

  • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for 3-4 hours at 30°C.

  • Harvest the bacteria by centrifugation and resuspend the pellet in ice-cold PBS.

  • Lyse the cells by sonication and centrifuge to pellet the cell debris.

  • Add glutathione-agarose beads to the supernatant and incubate for 1-2 hours at 4°C with gentle rotation to immobilize the GST-BAI1-CT fusion protein.

  • Wash the beads three times with ice-cold PBS to remove unbound proteins.

Part 2: Prey Protein (Cell Lysate) Preparation

  • Culture HEK293T or neuronal cells to 80-90% confluency.

  • Wash the cells with ice-cold PBS and then add ice-cold lysis buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (this is the cell lysate containing the prey proteins).

  • Determine the protein concentration of the lysate using a BCA assay.

Part 3: Pull-Down Assay

  • Equilibrate the GST-BAI1-CT-bound beads with lysis buffer.

  • Add 1-2 mg of cell lysate to the beads. As a negative control, use beads bound only with GST.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Wash the beads 3-5 times with ice-cold wash buffer. After each wash, centrifuge at a low speed (e.g., 500 x g for 1 minute) and carefully remove the supernatant.

  • After the final wash, remove all supernatant.

Part 4: Elution and Analysis

  • For Western Blot Analysis: Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.

  • For Mass Spectrometry: Elute the proteins using 10 mM reduced glutathione. Alternatively, perform on-bead digestion with trypsin.

  • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against a suspected interacting protein.

  • For identification of novel interactors, submit the eluted sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][9]

Data Presentation and Interpretation

The results from a quantitative mass spectrometry analysis can be presented in a table format to clearly display the identified proteins and their relative abundance in the this compound pull-down compared to the control.

Table 1: Representative Quantitative Mass Spectrometry Data for this compound-Interacting Proteins

Protein ID (UniProt)Gene NameProtein NamePeptide Count (this compound)Peptide Count (Control)Fold Change (this compound/Control)p-value
Q9H4B7ADGRB1Brain-specific angiogenesis inhibitor 1128264.0<0.0001
P52790TIAM1T-lymphoma invasion and metastasis-inducing protein 145145.0<0.001
Q13042ELMO1Engulfment and cell motility protein 1380-<0.001
P29353RAC1Ras-related C3 botulinum toxin substrate 12538.3<0.05
Q03164MDM2E3 ubiquitin-protein ligase Mdm218118.0<0.01
P78352DLG4Disks large homolog 4 (PSD-95)22211.0<0.05

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Interpretation of Results:

  • A high peptide count and a significant fold change for a particular protein in the this compound pull-down sample compared to the control (e.g., GST alone) suggest a specific interaction.

  • The presence of the bait protein (this compound) with a high peptide count serves as a positive control for the assay.

  • Proteins with low peptide counts or a non-significant fold change may be non-specific binders.

  • Identified interacting proteins should be validated using orthogonal methods, such as co-immunoprecipitation or in situ proximity ligation assays.

By following these detailed protocols and guidelines, researchers can effectively utilize this compound pull-down assays to uncover novel protein-protein interactions, thereby gaining deeper insights into the complex signaling networks regulated by this important receptor.

References

Quantitative Measurement of Brain-Angiogenesis Inhibitor 1 (BAI1) Levels Using a High-Sensitivity ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a transmembrane protein highly expressed in the brain. It plays a crucial role in several physiological and pathological processes, including the inhibition of angiogenesis, phagocytosis of apoptotic cells, and suppression of tumor growth, particularly glioblastoma.[1][2][3] this compound is a member of the adhesion G protein-coupled receptor (GPCR) family and is involved in signaling pathways that regulate the cytoskeleton and cell migration.[4][1] Given its diverse functions, the quantitative measurement of this compound levels in various biological samples is of significant interest for research in neuroscience, oncology, and immunology, as well as for the development of novel therapeutics. This document provides detailed application notes and protocols for the quantitative measurement of human this compound using a sandwich enzyme-linked immunosorbent assay (ELISA) kit.

Principle of the Assay

This ELISA kit employs the sandwich enzyme immunoassay technique.[5] A microtiter plate is pre-coated with a monoclonal antibody specific for human this compound. When standards or samples are added to the wells, this compound present in the sample binds to the immobilized antibody. Subsequently, a biotin-conjugated polyclonal antibody specific for this compound is added, which binds to a different epitope on the captured this compound, forming a "sandwich". Avidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated antibody. Following the addition of a TMB substrate solution, a color develops in proportion to the amount of this compound bound in the initial step. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve.[5]

Quantitative Data Summary

The performance characteristics of commercially available human this compound ELISA kits are summarized below. Data represents typical values and may vary between different manufacturers.

ParameterSpecification Range
Assay Type Sandwich ELISA
Sample Types Serum, plasma, tissue homogenates, other biological fluids[5]
Detection Range 31.25 - 2000 pg/mL[6] or 0.156 - 10 ng/mL[5]
Sensitivity Approximately 13.1 pg/mL or 0.065 ng/mL[5]
Specificity High specificity for human this compound with no significant cross-reactivity with analogues
Intra-Assay Precision < 10%[5]
Inter-Assay Precision < 12%[5]
Assay Time Approximately 3.5 - 4.5 hours[5][6]

This compound Signaling Pathway

This compound is a versatile receptor that can signal through both G-protein dependent and independent pathways to regulate cellular processes.

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligands Apoptotic Cells (Phosphatidylserine) Gram-negative Bacteria (LPS) This compound This compound (ADGRB1) Ligands->this compound Binding ELMO1_Dock180 ELMO1/Dock180 This compound->ELMO1_Dock180 recruits G_alpha_12_13 Gα12/13 This compound->G_alpha_12_13 activates Rac1 Rac1 ELMO1_Dock180->Rac1 activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement (Phagocytosis) Rac1->Cytoskeletal_Rearrangement promotes p115RhoGEF p115RhoGEF G_alpha_12_13->p115RhoGEF activates RhoA RhoA p115RhoGEF->RhoA activates Cell_Adhesion_Migration Cell Adhesion & Migration RhoA->Cell_Adhesion_Migration regulates

Caption: Simplified this compound signaling pathways.

Experimental Protocols

A. Reagent Preparation

  • Standards: Reconstitute the lyophilized this compound standard with the diluent provided in the kit to create a stock solution. Allow the standard to sit for at least 15 minutes with gentle agitation prior to making dilutions. Prepare a dilution series of the standard in the provided diluent to create concentrations spanning the detection range of the assay (e.g., 2000, 1000, 500, 250, 125, 62.5, and 31.25 pg/mL). Use the diluent as the zero standard (0 pg/mL).

  • Biotin-conjugated Antibody: Prepare the working solution of the biotin-conjugated anti-human this compound antibody by diluting the stock solution with the provided antibody diluent. The exact dilution factor will be specified in the kit manual.

  • HRP-Avidin Conjugate: Prepare the working solution of HRP-Avidin conjugate by diluting the stock solution with the provided conjugate diluent. The exact dilution factor will be specified in the kit manual.

  • Wash Buffer: If provided as a concentrate, dilute the wash buffer with deionized or distilled water to the working concentration.

  • Samples: Collect serum or plasma samples using standard procedures.[7] For tissue homogenates, extract the protein according to established protocols. Clarify all samples by centrifugation to remove particulates. If not assayed immediately, samples should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7] Dilute samples as necessary with the provided sample diluent to bring the this compound concentration within the assay's detection range.

B. Assay Procedure

  • Bring all reagents and samples to room temperature before use.

  • Determine the number of wells to be used and arrange the pre-coated strips in the plate frame.

  • Add 100 µL of each standard and sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.

  • Cover the plate with an adhesive sealer and incubate for 2 to 2.5 hours at room temperature or as specified by the kit manufacturer (e.g., overnight at 4°C).[8]

  • Aspirate the liquid from each well.

  • Wash the plate four times with 1X Wash Buffer (approximately 300 µL per well). Ensure complete removal of liquid at each step. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Add 100 µL of the prepared Biotin-conjugated Antibody to each well.

  • Cover the plate and incubate for 1 hour at room temperature.

  • Aspirate and wash the plate four times as described in step 6.

  • Add 100 µL of the prepared HRP-Avidin Conjugate to each well.

  • Cover the plate and incubate for 45 minutes at room temperature.

  • Aspirate and wash the plate five times as described in step 6.

  • Add 90-100 µL of TMB Substrate Solution to each well.

  • Incubate the plate for 15-30 minutes at room temperature in the dark. Monitor the color development.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

C. Data Analysis

  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Subtract the average zero standard absorbance from all other absorbance values.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of this compound in the original sample.

ELISA Workflow Diagram

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent_Prep Prepare Standards, Samples, and Reagents Add_Samples Add 100µL of Standards and Samples to Wells Reagent_Prep->Add_Samples Incubate_1 Incubate 2-2.5h at RT Add_Samples->Incubate_1 Wash_1 Wash Plate 4x Incubate_1->Wash_1 Add_Biotin_Ab Add 100µL of Biotin-conjugated Antibody Wash_1->Add_Biotin_Ab Incubate_2 Incubate 1h at RT Add_Biotin_Ab->Incubate_2 Wash_2 Wash Plate 4x Incubate_2->Wash_2 Add_HRP_Avidin Add 100µL of HRP-Avidin Conjugate Wash_2->Add_HRP_Avidin Incubate_3 Incubate 45 min at RT Add_HRP_Avidin->Incubate_3 Wash_3 Wash Plate 5x Incubate_3->Wash_3 Add_TMB Add 100µL of TMB Substrate Wash_3->Add_TMB Incubate_4 Incubate 15-30 min at RT (in the dark) Add_TMB->Incubate_4 Add_Stop Add 50µL of Stop Solution Incubate_4->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate Calculate_Results Calculate this compound Concentration Read_Plate->Calculate_Results

References

Application Notes and Protocols for Lentiviral Vector-Mediated Stable BAI1 Expression in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (GPCR) family, is a multifaceted protein implicated in crucial cellular processes including phagocytosis, angiogenesis inhibition, and synaptic development.[1][2] Its role as a receptor for apoptotic cells and Gram-negative bacteria makes it a protein of significant interest in immunology, neuroscience, and cancer research.[2][3] The stable expression of this compound in various cell lines is essential for in-depth functional studies, target validation, and the development of novel therapeutic strategies.

Lentiviral vectors are highly efficient tools for establishing stable cell lines due to their ability to integrate into the host cell genome, leading to long-term and robust transgene expression in both dividing and non-dividing cells.[4] These application notes provide a comprehensive guide for utilizing lentiviral vectors to generate cell lines with stable this compound expression, including detailed protocols for virus production, cell transduction, and functional characterization.

Data Presentation

Table 1: Expected Lentiviral Transduction Efficiency of this compound Construct in Various Cell Lines
Cell LineTypeExpected Transduction Efficiency (pre-selection)Notes
HEK293THuman Embryonic Kidney50-80%High transducibility, commonly used for virus production.
CHOChinese Hamster Ovary40-70%Non-phagocytic line, suitable for studying ectopic this compound function.[3]
J774Mouse Macrophage30-60%Phagocytic cell line, ideal for studying this compound-mediated engulfment.[3]
MicrogliaPrimary or Immortalized20-50%Relevant for neuroinflammatory and neurodegenerative studies.
Various Cancer Cell Linese.g., Glioblastoma10-40%Transduction efficiency can be highly variable.

Note: The coding sequence for human this compound is approximately 4.7kb. Lentiviral vectors can accommodate large inserts, but transduction efficiency tends to decrease as the insert size increases. The expected efficiencies are estimates and can be influenced by vector design, virus titer, and the health and passage number of the target cells.

Table 2: Quantitative Outcomes of Functional Assays in this compound-Expressing Cell Lines
Functional AssayCell LineExpected OutcomeQuantitative Measurement Example
Bacterial Internalization (Gentamicin Protection Assay)J774, CHOIncreased uptake of Gram-negative bacteria1.5 to 2.5-fold increase in internalized colony-forming units (CFU) compared to control cells.[3]
Phagocytosis of Apoptotic CellsMicroglia, J774Enhanced engulfment of apoptotic bodies20-40% increase in the percentage of phagocytic cells or a higher phagocytic index.
Rac1 Activation AssayCHO, HEK293TIncreased levels of GTP-bound Rac1 upon stimulation1.5 to 3-fold increase in active Rac1 as determined by pull-down and Western blot analysis.

Experimental Protocols

Protocol 1: Lentiviral Vector Production for this compound Expression

This protocol outlines the generation of high-titer lentiviral particles carrying the this compound gene in HEK293T cells.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid containing the full-length this compound cDNA

  • Lentiviral packaging plasmids (e.g., psPAX2)

  • Lentiviral envelope plasmid (e.g., pMD2.G)

  • High-glucose DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

  • Ultracentrifuge or concentration solution (e.g., PEG-it)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid Preparation: Prepare a DNA mixture containing the this compound transfer plasmid, packaging plasmid, and envelope plasmid in a sterile microcentrifuge tube with Opti-MEM.

  • Transfection: Prepare the transfection reagent in a separate tube with Opti-MEM. Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes, and then add the complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Medium Change: After 12-16 hours, replace the transfection medium with fresh, complete growth medium.

  • Virus Harvest: At 48 and 72 hours post-transfection, collect the virus-containing supernatant.

  • Virus Filtration and Concentration: Pool the collected supernatant and filter through a 0.45 µm filter to remove cellular debris. For higher titers, concentrate the virus by ultracentrifugation or using a precipitation solution.

  • Aliquoting and Storage: Aliquot the concentrated virus into cryovials and store at -80°C.

Protocol 2: Generation of Stable this compound-Expressing Cell Lines

This protocol describes the transduction of target cells with the this compound-containing lentivirus and the selection of a stable cell population.

Materials:

  • Target cell line (e.g., J774, CHO)

  • Concentrated this compound lentivirus

  • Complete growth medium for the target cell line

  • Polybrene or other transduction-enhancing reagent

  • Selection antibiotic (e.g., puromycin, if the lentiviral vector contains a resistance gene)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction: Thaw the this compound lentivirus on ice. Prepare transduction medium containing the appropriate amount of virus (at a desired Multiplicity of Infection, MOI) and polybrene (typically 4-8 µg/mL).

  • Incubation: Replace the cell culture medium with the transduction medium and incubate the cells for 24 hours.

  • Medium Change: After 24 hours, replace the transduction medium with fresh, complete growth medium.

  • Antibiotic Selection (if applicable): 48-72 hours post-transduction, begin selection by adding the appropriate concentration of antibiotic to the medium. This concentration should be predetermined by generating a kill curve for the specific cell line.

  • Expansion: Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days. Expand the surviving cells as they become confluent.

  • Verification of this compound Expression: Once a stable polyclonal population is established, verify this compound expression by Western blot, qPCR, or flow cytometry (if a fluorescent marker is present).

Protocol 3: Functional Assay - Gentamicin Protection Assay for Bacterial Internalization

This assay quantifies the ability of this compound-expressing cells to internalize Gram-negative bacteria.

Materials:

  • Stable this compound-expressing cells and control cells

  • Gram-negative bacteria (e.g., Salmonella typhimurium, non-invasive strain)

  • Cell culture medium without antibiotics

  • Gentamicin solution (100 µg/mL)

  • 1% Triton X-100 in PBS

  • LB agar plates

Procedure:

  • Cell Seeding: Seed both this compound-expressing and control cells in 24-well plates and grow to confluency.

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

  • Infection: Wash the cells with antibiotic-free medium. Infect the cells with bacteria at an MOI of 10-50 for 1 hour at 37°C.

  • Gentamicin Treatment: After the infection period, wash the cells three times with PBS to remove extracellular bacteria. Add medium containing 100 µg/mL gentamicin and incubate for 1 hour to kill any remaining extracellular bacteria.

  • Cell Lysis: Wash the cells again with PBS and then lyse them with 1% Triton X-100 in PBS.

  • Plating and Enumeration: Serially dilute the cell lysates and plate them on LB agar plates. Incubate overnight at 37°C.

  • Data Analysis: Count the number of colonies to determine the number of internalized bacteria (CFU). Compare the CFU counts between this compound-expressing and control cells.

Mandatory Visualizations

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic Cell Apoptotic Cell Phosphatidylserine Phosphatidylserine Apoptotic Cell->Phosphatidylserine exposes Gram-negative Bacteria Gram-negative Bacteria LPS LPS Gram-negative Bacteria->LPS presents This compound This compound Phosphatidylserine->this compound binds LPS->this compound binds ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 activates Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GTP loading Actin Polymerization Actin Polymerization Rac1_GTP->Actin Polymerization promotes Phagocytosis Phagocytosis Actin Polymerization->Phagocytosis drives

Caption: this compound signaling pathway leading to phagocytosis.

Lentiviral_Workflow cluster_production Lentivirus Production cluster_transduction Cell Line Generation cluster_validation Validation Transfection Transfection of HEK293T cells Harvest Virus Harvest (48 & 72h) Transfection->Harvest Concentration Virus Concentration Harvest->Concentration Transduction Transduction of Target Cells Concentration->Transduction Selection Antibiotic Selection Transduction->Selection Expansion Expansion of Stable Cells Selection->Expansion Verification Verify this compound Expression (WB, qPCR) Expansion->Verification Functional_Assay Functional Assays Verification->Functional_Assay

References

Application Notes and Protocols for Flow Cytometry Analysis of BAI1 Surface Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a versatile transmembrane protein with significant roles in a variety of physiological and pathological processes. As a member of the adhesion G protein-coupled receptor (GPCR) family, this compound is involved in the regulation of angiogenesis, phagocytosis of apoptotic cells and gram-negative bacteria, synaptogenesis, and tumor suppression. Its expression has been primarily identified in the brain, particularly in neurons and astrocytes, but also on other cell types like macrophages. Given its diverse functions and implications in diseases such as cancer and neurological disorders, the accurate quantification of this compound surface expression is crucial for advancing research and therapeutic development.

Flow cytometry provides a powerful platform for the precise and high-throughput analysis of this compound surface expression on a single-cell level. This document offers detailed protocols and application notes to guide researchers in the successful execution and interpretation of such experiments.

Data Presentation: Quantitative Analysis of this compound Surface Expression

The following table summarizes representative data on this compound surface expression across different cell types, as determined by flow cytometry. Mean Fluorescence Intensity (MFI) is a common metric for quantifying the abundance of a surface antigen.

Cell TypeDescriptionMean Fluorescence Intensity (MFI) of this compound Staining (Arbitrary Units)Reference
Primary Neurons Cultured rat hippocampal neuronsHigh
Primary Astrocytes Cultured rat cortical astrocytesModerate to High
Microglia Cultured rat microgliaLow to Variable
J774 Macrophages Murine macrophage cell lineModerate
HEK293T Human embryonic kidney cell line (this compound-transfected)HighN/A
HEK293T Human embryonic kidney cell line (mock-transfected)Baseline/NegativeN/A

Note: MFI values are relative and can vary depending on the specific antibody, fluorophore, instrument settings, and experimental conditions. Researchers should establish their own baseline and comparative controls.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound surface expression using flow cytometry.

Materials and Reagents
  • Cells of Interest: (e.g., primary neurons, astrocytes, macrophages, or cell lines)

  • Primary Antibody: A validated anti-BAI1 antibody suitable for flow cytometry (e.g., rabbit polyclonal or mouse monoclonal targeting an extracellular domain of this compound).

  • Secondary Antibody: Fluorochrome-conjugated secondary antibody specific for the host species of the primary antibody (if the primary antibody is not directly conjugated).

  • Isotype Control: An antibody of the same isotype, concentration, and fluorochrome conjugation as the primary antibody, but with no specificity for the target protein.

  • Flow Cytometry Staining Buffer: PBS with 1-2% BSA or 5% FBS and 0.1% sodium azide.

  • Cell Scrapers/Trypsin-EDTA: For harvesting adherent cells.

  • 7-AAD or Propidium Iodide (PI): For viability staining.

  • FACS Tubes: 5 mL polystyrene round-bottom tubes.

  • Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorochromes.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis Harvest Harvest Cells Wash1 Wash with PBS Harvest->Wash1 Count Count Cells & Assess Viability Wash1->Count Resuspend1 Resuspend in Staining Buffer Count->Resuspend1 Block Block Fc Receptors (Optional) Resuspend1->Block PrimaryAb Incubate with Primary Antibody (Anti-BAI1 or Isotype Control) Block->PrimaryAb Wash2 Wash with Staining Buffer PrimaryAb->Wash2 SecondaryAb Incubate with Secondary Antibody (If required) Wash2->SecondaryAb Viability Add Viability Stain (e.g., 7-AAD) Wash2->Viability Wash3 Wash with Staining Buffer SecondaryAb->Wash3 Wash3->Viability Acquire Acquire on Flow Cytometer Viability->Acquire Analyze Analyze Data (Gating & MFI Quantification) Acquire->Analyze G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Phosphatidylserine (on apoptotic cells) Lipopolysaccharide (on Gram-negative bacteria) This compound This compound Receptor Ligand->this compound Binding ELMO1_Dock180 ELMO1/Dock180 Complex This compound->ELMO1_Dock180 Recruitment Rac1_GDP Rac1-GDP (Inactive) ELMO1_Dock180->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP loading Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Application Notes and Protocols: Probing BAI1 Conformational Changes with FRET/BRET Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (aGPCR) family, plays a crucial role in a variety of physiological processes, including synaptogenesis, myoblast fusion, and the clearance of apoptotic cells. Like other aGPCRs, this compound is characterized by a large extracellular domain (ECD) that is autoproteolytically cleaved from its seven-transmembrane (7TM) domain. The activation mechanism of this compound is thought to involve conformational changes within the 7TM domain, which can be triggered by interactions of the ECD with various ligands or by mechanical stimuli. Understanding these conformational dynamics is key to elucidating the signaling mechanisms of this compound and for the development of novel therapeutics targeting this receptor.

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful biophysical techniques that allow for the real-time monitoring of protein-protein interactions and conformational changes in living cells.[1][2][3] These assays rely on the non-radiative transfer of energy from a donor fluorophore or luminophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm).[4] Intramolecular FRET/BRET biosensors, where the donor and acceptor moieties are engineered into a single polypeptide chain, are particularly well-suited for studying the conformational dynamics of GPCRs.[5][6][7]

This application note provides a detailed overview of how FRET and BRET assays can be applied to study the conformational changes of this compound. It includes the principles of these techniques, experimental protocols for designing and performing intramolecular FRET/BRET assays, and examples of how quantitative data can be presented. While direct FRET/BRET studies on this compound are still emerging, we draw upon findings from the closely related adhesion GPCR, Latrophilin3/ADGRL3, to provide a relevant experimental framework.[1]

Principles of FRET and BRET

FRET and BRET are distance-dependent processes where the efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor molecules.[4] This exquisite sensitivity to distance makes them ideal "spectroscopic rulers" for monitoring molecular-scale conformational changes within a protein.[4]

  • FRET (Fluorescence Resonance Energy Transfer): In FRET, a donor fluorophore is excited by an external light source. If an acceptor fluorophore is in close proximity, the excited donor can transfer its energy to the acceptor, which then emits fluorescence at a longer wavelength. Changes in the conformation of the protein of interest will alter the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency.[4]

  • BRET (Bioluminescence Resonance Energy Transfer): BRET is a similar process, but it does not require an external light source for donor excitation.[4] Instead, the donor is a luciferase enzyme that generates light through the oxidation of a substrate. This bioluminescence then excites a nearby acceptor fluorophore. BRET assays often have a higher signal-to-noise ratio compared to FRET because they avoid issues like photobleaching and cellular autofluorescence.[8]

Application of Intramolecular FRET/BRET to Study this compound Conformational Changes

To study the conformational changes of this compound upon activation, an intramolecular FRET or BRET biosensor can be constructed. This typically involves genetically fusing a donor and an acceptor fluorophore/luminophore to different locations within the this compound protein. Based on studies of other GPCRs, strategic locations for inserting the donor and acceptor moieties include the intracellular loops (e.g., the third intracellular loop, ICL3) and the C-terminus.[5][6] Conformational rearrangements in the transmembrane domain upon receptor activation will lead to a change in the distance and/or orientation between the donor and acceptor, resulting in a measurable change in the FRET or BRET signal.

A recent study on the adhesion GPCR Latrophilin3/ADGRL3 successfully employed single-molecule FRET (smFRET) to investigate the conformational dynamics of its extracellular region relative to the transmembrane domain.[1] This study revealed that the receptor exists in multiple conformational states, and that ligands can modulate the occupancy of these states.[1] This approach provides a valuable template for designing similar experiments for this compound.

Data Presentation

Quantitative data from FRET/BRET experiments are typically presented as the ratio of acceptor emission to donor emission. Changes in this ratio reflect changes in FRET/BRET efficiency and thus, conformational changes in the protein. The following table summarizes hypothetical quantitative data that could be obtained from an intramolecular FRET study on this compound, modeled after the findings for ADGRL3.[1]

ConditionFRET State 1 (Low FRET) Occupancy (%)FRET State 2 (Mid FRET) Occupancy (%)FRET State 3 (High FRET) Occupancy (%)
Basal (Apo)305020
Agonist Stimulation603010
Antagonist Treatment255520

Table 1: Hypothetical quantitative data from an intramolecular FRET assay on a this compound biosensor. The table shows the percentage of time the receptor spends in different conformational states (represented by distinct FRET efficiency levels) under basal conditions, upon stimulation with an agonist, and after treatment with an antagonist. An increase in the occupancy of the low FRET state upon agonist stimulation would suggest that this state represents an active conformation of the receptor.

Experimental Protocols

The following are detailed protocols for the key experiments involved in studying this compound conformational changes using intramolecular FRET/BRET assays.

Protocol 1: Construction of this compound Intramolecular FRET/BRET Biosensors
  • Design of the Biosensor Construct:

    • Select a suitable FRET/BRET pair. For FRET, a common pair is Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor. For BRET, a popular pair is Renilla luciferase (Rluc) or its brighter variant, NanoLuc, as the donor and YFP or a red-shifted fluorescent protein as the acceptor.[5][6][7]

    • Identify suitable insertion sites for the donor and acceptor within the this compound sequence. Based on previous GPCR biosensor designs, promising locations are within the third intracellular loop (ICL3) and at the C-terminus.[5][6] The large size of this compound's ICL3 may require careful selection of the insertion point to minimize disruption of receptor function.

    • Use molecular cloning techniques (e.g., PCR-based methods, Gibson assembly) to insert the coding sequences of the donor and acceptor into the this compound cDNA in a mammalian expression vector (e.g., pcDNA3.1).

    • Generate multiple constructs with the donor and acceptor at different positions to empirically determine the optimal biosensor with the largest dynamic range.

  • Verification of the Construct:

    • Sequence the entire coding region of the this compound biosensor construct to ensure that the donor and acceptor have been inserted in the correct frame and that no mutations have been introduced.

    • Perform a Western blot on lysates from cells transiently transfected with the construct to confirm the expression of a full-length fusion protein of the expected molecular weight.

Protocol 2: Cell Culture and Transfection
  • Cell Line Selection:

    • Choose a suitable mammalian cell line for expression of the this compound biosensor. HEK293T cells are a common choice due to their high transfection efficiency and robust growth characteristics.

  • Cell Culture:

    • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • Seed the cells in appropriate culture vessels (e.g., 96-well plates for BRET assays, glass-bottom dishes for FRET imaging) to reach 70-80% confluency on the day of transfection.

    • Transfect the cells with the this compound biosensor plasmid DNA using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

    • Allow the cells to express the biosensor for 24-48 hours before performing the FRET/BRET assay.

Protocol 3: Intramolecular BRET Assay
  • Cell Preparation:

    • 24-48 hours post-transfection, wash the cells with phosphate-buffered saline (PBS).

    • Replace the culture medium with a suitable assay buffer (e.g., HBSS or serum-free medium).

  • Ligand Stimulation:

    • Prepare stock solutions of agonists, antagonists, or other test compounds at the desired concentrations.

    • Add the compounds to the cells and incubate for the desired period of time. For kinetic measurements, the substrate can be added before the ligand, and readings can be taken immediately after ligand addition.

  • BRET Measurement:

    • Add the BRET substrate (e.g., coelenterazine h for Rluc-based BRET) to the cells at a final concentration of 5 µM.

    • Immediately measure the luminescence at two different wavelengths using a microplate reader equipped with appropriate filters for the donor and acceptor emission (e.g., 485 nm for Rluc and 530 nm for YFP).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Normalize the BRET ratios to a baseline reading (e.g., vehicle-treated cells) to determine the change in BRET upon stimulation.

    • Plot the change in BRET ratio as a function of ligand concentration to generate dose-response curves and determine EC50 values.

Protocol 4: Intramolecular FRET Imaging
  • Cell Preparation:

    • Grow and transfect the cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Before imaging, replace the culture medium with an imaging buffer (e.g., HBSS).

  • Image Acquisition:

    • Use a fluorescence microscope equipped with a sensitive camera and appropriate filter sets for the FRET pair (e.g., CFP and YFP).

    • Acquire images in three channels: the donor channel (CFP excitation and emission), the acceptor channel (YFP excitation and emission), and the FRET channel (CFP excitation and YFP emission).

  • Ligand Stimulation:

    • Acquire baseline images before adding any compounds.

    • Add the test compound to the dish and acquire a time-lapse series of images to monitor the change in FRET over time.

  • Data Analysis:

    • Perform background subtraction on all images.

    • Calculate the FRET ratio (e.g., YFP emission / CFP emission) on a pixel-by-pixel basis to generate a ratiometric FRET image.

    • Quantify the change in the FRET ratio in specific regions of interest (e.g., the plasma membrane) over time.

Visualization of Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

BAI1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand This compound This compound Ligand->this compound Activation G_alpha_12_13 G_alpha_12_13 This compound->G_alpha_12_13 Coupling Rac1 Rac1 This compound->Rac1 Activation RhoA RhoA G_alpha_12_13->RhoA Activation ROCK ROCK RhoA->ROCK Activation Cytoskeletal_Rearrangement_Rho Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement_Rho WAVE_ARP23 WAVE/Arp2/3 Rac1->WAVE_ARP23 Activation Actin_Polymerization Actin Polymerization WAVE_ARP23->Actin_Polymerization

Caption: this compound signaling pathways leading to cytoskeletal rearrangement.

Intramolecular BRET Assay Workflow

BRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Construct_Design Design & Clone This compound-BRET Biosensor Transfection Transfect Cells with Biosensor Construct Construct_Design->Transfection Cell_Culture Culture Cells (24-48h) Transfection->Cell_Culture Add_Ligand Add Ligand (Agonist/Antagonist) Cell_Culture->Add_Ligand Add_Substrate Add BRET Substrate (e.g., Coelenterazine h) Add_Ligand->Add_Substrate Measure_Luminescence Measure Luminescence (Donor & Acceptor Wavelengths) Add_Substrate->Measure_Luminescence Calculate_Ratio Calculate BRET Ratio (Acceptor/Donor) Measure_Luminescence->Calculate_Ratio Normalize_Data Normalize to Baseline Calculate_Ratio->Normalize_Data Generate_Curves Generate Dose-Response Curves Normalize_Data->Generate_Curves

Caption: Workflow for an intramolecular BRET assay to study this compound.

Conclusion

FRET and BRET-based biosensors offer a powerful approach to dissect the molecular mechanisms of this compound activation by providing real-time insights into its conformational dynamics.[2][3] The protocols and strategies outlined in this application note provide a framework for researchers to design and implement these assays to study this compound and other adhesion GPCRs. While the lack of direct studies on this compound necessitates drawing parallels from related receptors, the adaptability of these techniques holds great promise for advancing our understanding of this compound signaling in health and disease, and for the discovery of novel therapeutic agents that target this important receptor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BAI1 Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Brain-specific Angiogenesis Inhibitor 1 (BAI1) immunohistochemistry (IHC) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound IHC, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing weak or no staining for this compound?

Possible Causes:

  • Suboptimal Fixation: Inadequate or excessive fixation can mask the this compound epitope. Formalin fixation, while excellent for morphology, can create cross-links that hinder antibody binding.[1][2]

  • Ineffective Antigen Retrieval: The fixation-induced cross-links may not be sufficiently reversed, preventing antibody access to the this compound protein.

  • Primary Antibody Issues: The primary antibody concentration may be too low, or the antibody itself may have lost activity due to improper storage or handling.

  • Low this compound Expression: The tissue being analyzed may have very low endogenous levels of this compound.

Solutions:

  • Optimize Fixation Time: For formalin-fixed paraffin-embedded (FFPE) tissues, aim for a fixation time of 18-24 hours. Both under- and over-fixation can be detrimental.[3]

  • Select an Appropriate Fixative: While 10% neutral buffered formalin (NBF) is common, for certain applications, other fixatives like acetone or methanol might be considered, especially for preserving large proteins.[3][4] However, these may compromise morphology.

  • Optimize Antigen Retrieval: Heat-Induced Epitope Retrieval (HIER) is often more effective than Proteolytic-Induced Epitope Retrieval (PIER) for unmasking epitopes in formalin-fixed tissues.[5] Experiment with different HIER buffers (e.g., citrate buffer pH 6.0 or EDTA buffer pH 8.0) and heating times/temperatures.

  • Titer the Primary Antibody: Perform a dilution series to determine the optimal concentration of your this compound primary antibody.

  • Run Positive Controls: Always include a positive control tissue known to express this compound to validate your protocol and antibody performance.

Q2: What is causing high background staining in my this compound IHC?

Possible Causes:

  • Non-specific Antibody Binding: The primary or secondary antibody may be binding to non-target proteins in the tissue.

  • Endogenous Biotin or Enzyme Activity: If using a biotin-based detection system, endogenous biotin in tissues like the kidney or liver can cause background. Similarly, endogenous peroxidases or phosphatases can react with the detection reagents.

  • Hydrophobic Interactions: Hydrophobic interactions between antibodies and tissue proteins can lead to background.

  • Over-fixation: Excessive cross-linking from over-fixation can sometimes increase non-specific staining.

Solutions:

  • Blocking Steps: Use a blocking solution, such as normal serum from the same species as the secondary antibody, to block non-specific binding sites.

  • Endogenous Enzyme/Biotin Quenching: Treat tissues with hydrogen peroxide to block endogenous peroxidases. For biotin-based systems, use an avidin-biotin blocking kit.

  • Increase Wash Steps: Thoroughly wash sections between antibody incubation steps to remove unbound antibodies.

  • Optimize Antibody Concentrations: High concentrations of primary or secondary antibodies can contribute to background. Titer both to find the optimal balance between signal and noise.

Q3: My this compound staining appears diffuse and not localized to the cell membrane as expected. Why?

Possible Causes:

  • Poor Fixation: Delayed or inadequate fixation can lead to the diffusion of antigens within the tissue.

  • Inappropriate Permeabilization: Over-permeabilization of cell membranes can cause cytoplasmic trapping of antibodies.

  • Antigen Retrieval Issues: Some antigen retrieval methods can alter tissue morphology if not performed correctly.

Solutions:

  • Prompt Fixation: Ensure that tissues are placed in fixative immediately after harvesting to preserve cellular structures.

  • Gentle Permeabilization: If using a detergent like Triton X-100, optimize the concentration and incubation time to avoid excessive membrane disruption.

  • Morphology-Preserving Antigen Retrieval: While HIER is generally effective, ensure that the heating and cooling steps are controlled to prevent tissue damage.

Frequently Asked Questions (FAQs)

Q: What is the best fixative for this compound immunohistochemistry?

A: While there is limited literature specifically comparing fixatives for this compound IHC, a common and good starting point for many IHC applications is 10% neutral buffered formalin (NBF) or 4% paraformaldehyde (PFA) for 18-24 hours at room temperature.[3] The choice of fixative is a critical parameter that often requires optimization. For certain applications where protein integrity is paramount and morphology is less of a concern, alcohol-based fixatives like methanol or ethanol can be considered.[4]

Q: Is antigen retrieval necessary for this compound IHC on FFPE tissues?

A: Yes, for formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is almost always necessary to reverse the cross-linking caused by formalin and unmask the this compound epitope. Heat-Induced Epitope Retrieval (HIER) is generally recommended.

Q: What type of antigen retrieval buffer should I use for this compound?

A: The optimal antigen retrieval buffer can be antibody-dependent. It is recommended to test both a citrate-based buffer (pH 6.0) and a high-pH EDTA-based buffer (pH 8.0-9.0) to determine which yields the best signal-to-noise ratio for your specific this compound antibody.

Q: What is a suitable positive control tissue for this compound IHC?

A: this compound is known to be expressed in the brain (neurons and astrocytes), macrophages, and glial cells. Therefore, brain tissue, particularly from the cortex or hippocampus, would be a suitable positive control. Some cancer cell lines may also overexpress this compound.

Data Presentation

Currently, there is a lack of published quantitative data directly comparing different fixation methods for this compound immunohistochemistry. The following table provides a general guideline for optimizing fixation based on common IHC principles. Researchers should empirically determine the optimal conditions for their specific antibody and tissue type.

FixativeRecommended Fixation TimeTemperatureKey Considerations
10% Neutral Buffered Formalin (NBF) 18 - 24 hoursRoom TemperatureGood for morphology. Requires antigen retrieval.
4% Paraformaldehyde (PFA) 18 - 24 hoursRoom TemperatureSimilar to NBF, good for morphology. Requires antigen retrieval.
Acetone (pre-chilled) 10 - 15 minutes-20°CPrecipitating fixative. May not preserve morphology as well as NBF/PFA.
Methanol (pre-chilled) 10 - 15 minutes-20°CPrecipitating fixative. Can be useful for preserving some protein structures.

Experimental Protocols

Protocol 1: Immunohistochemistry of this compound in FFPE Tissue
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 2 changes, 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval (HIER):

    • Pre-heat antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C.

    • Immerse slides in the pre-heated buffer and incubate for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in distilled water.

  • Blocking Endogenous Peroxidase:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Non-Specific Binding:

    • Incubate slides in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody to its optimal concentration in the blocking solution.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

    • Incubate with a biotinylated secondary antibody (or HRP-polymer-based detection system) according to the manufacturer's instructions for 1 hour at room temperature.

  • Detection:

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

    • If using an avidin-biotin complex (ABC) method, incubate with ABC reagent for 30 minutes.

    • Rinse with wash buffer.

    • Apply DAB substrate and monitor for color development.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin.

    • Rinse with water.

    • Dehydrate through a graded series of ethanol and xylene.

    • Mount with a permanent mounting medium.

Visualizations

This compound Signaling Pathway in Phagocytosis

BAI1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ELMO1 ELMO1 This compound->ELMO1 binds PtdSer Phosphatidylserine (on apoptotic cell) PtdSer->this compound recognized by DOCK180 DOCK180 ELMO1->DOCK180 recruits Rac1_GDP Rac1-GDP DOCK180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GTP exchange Actin Actin Cytoskeleton Reorganization Rac1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: this compound-mediated signaling pathway in the phagocytosis of apoptotic cells.

General Immunohistochemistry Workflow

IHC_Workflow start Tissue Sample fixation Fixation (e.g., 10% NBF) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning embedding->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-BAI1) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis mounting->analysis

Caption: A generalized workflow for immunohistochemical staining of FFPE tissues.

References

Technical Support Center: Enhancing BAI1 siRNA Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Brain-specific Angiogenesis Inhibitor 1 (BAI1) siRNA knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of siRNA for this compound knockdown?

A1: The optimal siRNA concentration is cell-type dependent and should be determined empirically. A good starting point for optimization is a range of 5 nM to 100 nM.[1] It is recommended to perform a dose-response experiment to identify the lowest concentration that yields maximum knockdown with minimal cytotoxicity.

Q2: How long should I incubate the cells after transfection?

A2: The ideal incubation time depends on the stability of the this compound protein and the cell division rate. Typically, mRNA levels are assessed 24-48 hours post-transfection. For protein-level analysis, a time course of 48, 72, and even 96 hours is recommended to allow for the turnover of the existing this compound protein.

Q3: Which cell lines are suitable for this compound knockdown studies?

A3: this compound is highly expressed in the brain, particularly in neurons and astrocytes. Glioblastoma and medulloblastoma cell lines often exhibit silenced or reduced this compound expression, but its expression can sometimes be reconstituted. Suitable cell lines for this compound studies include human glioblastoma cell lines (e.g., U87-MG, T98G) and primary neuronal or glial cultures. It is crucial to confirm this compound expression in your chosen cell line before initiating knockdown experiments.

Q4: Why am I observing low knockdown efficiency for this compound?

A4: Low knockdown efficiency can result from several factors, including suboptimal transfection conditions, poor siRNA design, low this compound expression in the chosen cell line, or high stability of the this compound protein. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue.

Q5: Is it necessary to use controls in my this compound siRNA experiment?

A5: Yes, proper controls are essential for the correct interpretation of your results.[1] Key controls include a non-targeting (scrambled) siRNA to assess non-specific effects, a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to confirm transfection efficiency, and untransfected cells as a baseline for this compound expression.

Troubleshooting Guide

This guide addresses common issues encountered during this compound siRNA knockdown experiments.

Problem Potential Cause Recommended Solution
Low Transfection Efficiency 1. Suboptimal transfection reagent or concentration.2. Cell density is too high or too low.3. Poor cell health.4. Presence of serum or antibiotics in the transfection medium.1. Test different transfection reagents and perform a titration to find the optimal reagent-to-siRNA ratio.2. Optimize cell density at the time of transfection (typically 60-80% confluency).3. Ensure cells are healthy, actively dividing, and within a low passage number.4. Some transfection reagents require serum-free media. Check the manufacturer's protocol and consider removing antibiotics during transfection.
High Cell Toxicity/Death 1. High concentration of siRNA or transfection reagent.2. Prolonged exposure to the transfection complex.1. Reduce the concentration of both the siRNA and the transfection reagent.2. After an initial incubation period (e.g., 4-6 hours), consider replacing the transfection medium with fresh, complete growth medium.
Inconsistent Knockdown Results 1. Variability in cell density at the time of transfection.2. Inconsistent pipetting or reagent preparation.3. Fluctuation in incubation times.1. Ensure consistent cell seeding density across all wells and experiments.2. Prepare master mixes for transfection complexes to minimize pipetting errors.3. Adhere strictly to optimized incubation times for transfection and post-transfection analysis.
Efficient mRNA knockdown but no change in this compound protein level 1. The this compound protein has a long half-life (slow turnover rate).2. Antibody used for Western blot is not specific or sensitive enough.1. Extend the post-transfection incubation period to 72 or 96 hours to allow for sufficient protein degradation.2. Validate your antibody and consider testing different primary antibodies against this compound.
Knockdown is observed, but the effect is transient 1. Rapid cell division dilutes the siRNA.2. Degradation of the siRNA.1. For long-term studies, consider using a stable expression system like shRNA.2. Re-transfect the cells if the experimental timeline allows.

Data Presentation: Optimizing Transfection Parameters

The following tables provide a structured approach to optimizing key parameters for your this compound siRNA knockdown experiment.

Table 1: siRNA Concentration Titration

siRNA Concentration% this compound mRNA Knockdown (at 48h)Cell Viability (%)
5 nMEnter your dataEnter your data
10 nMEnter your dataEnter your data
25 nMEnter your dataEnter your data
50 nMEnter your dataEnter your data
100 nMEnter your dataEnter your data
Negative ControlEnter your dataEnter your data

Table 2: Time Course of this compound Knockdown

Time Post-Transfection% this compound mRNA Knockdown% this compound Protein Knockdown
24 hoursEnter your dataEnter your data
48 hoursEnter your dataEnter your data
72 hoursEnter your dataEnter your data
96 hoursEnter your dataEnter your data

Experimental Protocols

Protocol: Optimizing and Performing this compound siRNA Knockdown

This protocol provides a general framework. All steps should be optimized for your specific cell line and experimental setup.

Materials:

  • Cells expressing this compound (e.g., U87-MG glioblastoma cells)

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM)

  • siRNA targeting this compound (at least two independent sequences)

  • Non-targeting control siRNA

  • Positive control siRNA (e.g., targeting GAPDH)

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • RNase-free water, tubes, and pipette tips

  • 6-well plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. For U87-MG cells, this is typically 2 x 10^5 cells per well.

    • Incubate overnight in complete growth medium without antibiotics.

  • Preparation of siRNA-Lipid Complexes (per well):

    • Solution A: In an RNase-free microfuge tube, dilute your desired amount of siRNA (e.g., for a final concentration of 25 nM in 2 mL of medium, use 50 pmol of siRNA) in 100 µL of serum-free medium. Mix gently.

    • Solution B: In a separate RNase-free microfuge tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 5 µL) in 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine Solution A and Solution B. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Gently aspirate the growth medium from the cells.

    • Add the 200 µL of siRNA-lipid complex mixture dropwise to each well.

    • Add 1.8 mL of fresh, antibiotic-free complete growth medium to each well.

    • Gently swirl the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator for 24-96 hours, depending on the desired endpoint (mRNA or protein analysis).

  • Analysis of Knockdown Efficiency:

    • For mRNA analysis (24-48 hours post-transfection):

      • Lyse the cells and extract total RNA using a suitable kit.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify this compound mRNA levels using quantitative real-time PCR (qPCR), normalizing to a stable housekeeping gene.

    • For protein analysis (48-96 hours post-transfection):

      • Lyse the cells in a suitable lysis buffer.

      • Determine protein concentration using a standard assay (e.g., BCA).

      • Perform Western blotting using a validated primary antibody against this compound. Normalize protein levels to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-5: Analysis seed_cells Seed cells in 6-well plate (target 60-80% confluency) prep_sirna Prepare siRNA solution (in serum-free medium) form_complex Combine and incubate to form siRNA-lipid complexes prep_sirna->form_complex prep_reagent Prepare transfection reagent (in serum-free medium) prep_reagent->form_complex transfect Add complexes to cells form_complex->transfect incubate Incubate for 24-96 hours transfect->incubate analyze_mrna Analyze mRNA knockdown (qPCR at 24-48h) incubate->analyze_mrna analyze_protein Analyze protein knockdown (Western blot at 48-96h) incubate->analyze_protein

Caption: A generalized workflow for this compound siRNA knockdown experiments.

bai1_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular apoptotic_cell Apoptotic Cell (Phosphatidylserine) This compound This compound apoptotic_cell->this compound binds gram_neg_bacteria Gram-negative Bacteria (LPS) gram_neg_bacteria->this compound binds elmo_dock ELMO/Dock180 This compound->elmo_dock recruits mdm2 Mdm2 This compound->mdm2 binds & inhibits g12_13 Gα12/13 This compound->g12_13 couples to rac1 Rac1 elmo_dock->rac1 activates phagocytosis Phagocytosis & Actin Remodeling rac1->phagocytosis induces p53 p53 mdm2->p53 ubiquitinates for degradation rhoa RhoA g12_13->rhoa activates cytoskeletal_reorganization Cytoskeletal Reorganization rhoa->cytoskeletal_reorganization induces

Caption: Simplified this compound signaling pathways involved in phagocytosis and p53 regulation.

References

Technical Support Center: Cloning BAI1 into an Expression Vector

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers cloning the Brain-Specific Angiogenesis Inhibitor 1 (BAI1) gene into an expression vector. Given that this compound is a large and complex multi-domain adhesion G protein-coupled receptor (GPCR), its cloning can present unique challenges.[1][2]

Frequently Asked Questions (FAQs)

Q1: What makes cloning the this compound gene challenging?

A1: Cloning this compound can be difficult due to several factors:

  • Complex Structure: this compound has a large extracellular domain with multiple functional motifs, a seven-transmembrane region, and an intracellular C-terminus.[7] This complexity can lead to secondary structures in the mRNA or DNA that may inhibit PCR or cloning.

  • Potential Toxicity: Overexpression of a large, complex transmembrane protein like this compound can sometimes be toxic to E. coli, leading to low colony counts or plasmid instability.[2][6][8]

  • Repetitive Sequences: Large genes are more likely to contain repetitive sequences, which can lead to improper annealing during PCR or recombination events in the host bacteria.[3][5]

Q2: Which type of expression vector is best suited for this compound?

A2: The choice of vector is critical. For a large eukaryotic membrane protein like this compound, a mammalian expression vector is typically required for proper folding and post-translational modifications.[9][10] Key considerations include:

  • Strong Promoter: A strong, inducible promoter (e.g., CMV, EF1α) is often necessary for high-level expression in mammalian cells. Inducible systems can help mitigate potential toxicity during the cloning and selection phases.[2][11]

  • High Capacity: Ensure the vector can accommodate a large insert ( > 5 kb). Some standard cloning vectors have limitations on insert size.[7]

  • Fusion Tags: Vectors with N- or C-terminal tags (e.g., His, FLAG, Myc) can facilitate protein detection and purification. The choice of tag and its location should be considered carefully to avoid interfering with this compound function.[7]

  • Host System: While cloning is done in E. coli, final expression should be in a system that supports complex membrane proteins, such as HEK293 or CHO cells.[10][12]

Q3: How can I confirm that my final clone is correct?

A3: Clone verification is a multi-step process:

  • Colony PCR: A quick initial screen to check for the presence of the insert in your colonies.[13][14]

  • Restriction Digest: Digesting the purified plasmid DNA with one or more restriction enzymes provides strong evidence that the insert is present and often can confirm its orientation.[11][15]

  • Sanger Sequencing: This is the most definitive method. It confirms the exact nucleotide sequence of your this compound insert, ensuring there are no mutations (e.g., point mutations, deletions, or insertions) and that it is in the correct reading frame.[16][17][18] Due to the size of this compound, multiple sequencing primers covering the entire length of the gene will be necessary.[16]

Troubleshooting Guide

This section addresses specific problems you may encounter during the this compound cloning workflow.

Problem 1: Low or No PCR Product After Amplifying this compound cDNA

Q: I am not getting a band, or only a very faint band, of the correct size (~4.7 kb) after PCR. What could be wrong?

Possible Cause Solution
Degraded Template DNA Check the quality of your cDNA template on an agarose gel. Ensure it has a 260/280 absorbance ratio of ~1.8.[19]
Suboptimal PCR Conditions Use a high-fidelity DNA polymerase designed for long amplicons. Optimize the annealing temperature and significantly increase the extension time (e.g., 1 minute per kb, so ~5 minutes for this compound).[19]
PCR Inhibitors Contaminants from the RNA extraction or cDNA synthesis steps can inhibit PCR. Try diluting your template or cleaning it up using a column purification kit.[19]
Complex Secondary Structure Add PCR enhancers like DMSO (5-10%) or betaine to the reaction to help denature GC-rich or complex regions.[3]
Problem 2: Few or No Colonies After Transformation

Q: I performed the ligation and transformation, but I have very few or no colonies on my plate.

This is a common issue, and a systematic approach is needed to identify the cause. Refer to the troubleshooting flowchart below.

Troubleshooting_No_Colonies start Start: Few or No Colonies control_check Did Transformation Controls Work? (e.g., uncut plasmid) start->control_check trans_bad Problem is likely Transformation control_check->trans_bad No trans_ok Problem is likely Ligation or earlier control_check->trans_ok Yes cells_bad Competent cells have low efficiency (<10^7 cfu/µg) trans_bad->cells_bad Check cells protocol_bad Incorrect heat shock/ electroporation or recovery trans_bad->protocol_bad Review protocol antibiotic_bad Antibiotic on plate is old or at wrong concentration trans_bad->antibiotic_bad Check plates ligation_check Did you run a vector-only ligation control? trans_ok->ligation_check ligation_bad Problem is Ligation ligation_check->ligation_bad Vector-only plate has many colonies digestion_check Did you verify complete digestion of vector and insert? ligation_check->digestion_check Vector-only plate has few/no colonies ratio_bad Suboptimal vector:insert molar ratio ligation_bad->ratio_bad Optimize ratio ligase_bad Inactive T4 DNA Ligase or expired buffer (ATP degraded) ligation_bad->ligase_bad Use fresh reagents dna_ends_bad Incompatible or damaged DNA ends (e.g., UV damage) ligation_bad->dna_ends_bad Re-purify DNA digestion_bad Problem is Restriction Digest digestion_check->digestion_bad No enzyme_bad Inactive restriction enzyme(s) digestion_bad->enzyme_bad Test with control DNA incomplete_digest Incomplete digestion of vector or insert digestion_bad->incomplete_digest Increase incubation time/ enzyme units Cloning_Workflow pcr 1. PCR Amplification of this compound cDNA cleanup1 Purify PCR Product pcr->cleanup1 digest_insert 2. Digest this compound Insert cleanup1->digest_insert ligation 3. Ligation (Vector + Insert) digest_insert->ligation digest_vector 2. Digest Expression Vector cleanup2 Purify Digested DNA digest_vector->cleanup2 cleanup2->ligation transformation 4. Transformation into E. coli ligation->transformation screening 5. Screen Colonies (Colony PCR / Digest) transformation->screening sequencing 6. Sequence Verification screening->sequencing BAI1_Signaling cluster_membrane Cell Membrane This compound This compound ELMO_DOCK ELMO1 / DOCK180 This compound->ELMO_DOCK recruits G1213 Gα12/13 This compound->G1213 activates PtdSer Phosphatidylserine (on Apoptotic Cell) PtdSer->this compound binds Rac1 Rac1 ELMO_DOCK->Rac1 activates (GEF) Actin Actin Cytoskeleton Rearrangement Rac1->Actin Phagocytosis Phagocytosis Actin->Phagocytosis RhoA RhoA G1213->RhoA activates StressFibers Stress Fiber Formation RhoA->StressFibers

References

Strategies to increase the sensitivity of a BAI1 ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Brain-Specific Angiogenesis Inhibitor 1 (BAI1) ELISA kit. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their this compound ELISA experiments and troubleshooting any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound ELISA kit?

A1: The this compound ELISA kit is a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA). An antibody specific for this compound is pre-coated onto the wells of a microplate. When samples or standards containing this compound are added, the this compound protein is captured by the immobilized antibody. A second, biotin-conjugated anti-BAI1 antibody is then added, which binds to the captured this compound. Following a wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody. Finally, a substrate solution is added, and the HRP enzyme catalyzes a color change that is proportional to the amount of this compound present in the sample. The reaction is stopped, and the optical density is measured at 450 nm.[1]

Q2: What sample types are compatible with this this compound ELISA kit?

A2: This kit is designed for the quantitative measurement of human this compound in serum, plasma, and tissue homogenates.[1]

Q3: What is the expected sensitivity and detection range of the this compound ELISA kit?

A3: The typical sensitivity and detection range may vary slightly between kit lots. However, a representative kit has a sensitivity of approximately 0.065 ng/mL and a detection range of 0.156 - 10 ng/mL.[1] Always refer to the kit-specific manual for the most accurate information.

Q4: How should I prepare my samples for a this compound ELISA?

A4: Proper sample preparation is crucial for accurate results. Here are some general guidelines:

  • Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge for 15 minutes at 1000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store plasma at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer and centrifuge to remove debris. The supernatant can then be used for the assay. It is important to keep samples on ice during preparation.[2]

Troubleshooting Guide

Issue 1: Weak or No Signal

If you are experiencing a weak signal or no signal at all, consider the following potential causes and solutions.

Possible Cause Recommended Solution
Reagents not at room temperature Ensure all reagents, including the kit components and your samples, are brought to room temperature (20-25°C) for at least 30 minutes before use.[3][4]
Incorrect reagent preparation or addition Double-check all calculations and dilutions. Ensure reagents are added in the correct order as specified in the protocol.[3]
Expired reagents Verify the expiration date on all kit components. Do not use expired reagents.[3]
Insufficient incubation times or incorrect temperatures Adhere strictly to the incubation times and temperatures specified in the protocol. Increasing incubation time can sometimes boost the signal, but this should be tested empirically.
Inadequate washing Ensure thorough washing between steps to remove unbound reagents. However, overly vigorous washing can lead to the loss of bound antigen-antibody complexes.
Low this compound concentration in samples The this compound concentration in your samples may be below the detection limit of the assay. Try concentrating your samples or using a more sensitive detection method if available.
Degraded this compound protein in samples This compound is a large transmembrane protein and may be susceptible to degradation. Ensure proper sample collection and storage, including the use of protease inhibitors in tissue homogenates. Avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Checkerboard Titration to Optimize Antibody Concentrations

To ensure optimal signal-to-noise ratio, it is recommended to perform a checkerboard titration of the capture and detection antibodies.

Methodology:

  • Coat a 96-well microplate with serial dilutions of the capture antibody (e.g., ranging from 1-10 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.

  • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Add a constant, known concentration of this compound standard to all wells.

  • Add serial dilutions of the biotinylated detection antibody (e.g., ranging from 0.1-2 µg/mL) to the wells.

  • Proceed with the addition of Streptavidin-HRP and substrate as per the standard protocol.

  • Analyze the results to identify the combination of capture and detection antibody concentrations that yields the highest signal with the lowest background.[2][5]

Logical Relationship: Troubleshooting Weak Signal

weak_signal_troubleshooting start Weak or No Signal reagent_prep Check Reagent Preparation & Temperature start->reagent_prep incubation Verify Incubation Times & Temperatures start->incubation washing Assess Washing Technique start->washing sample_issue Investigate Sample Integrity & Concentration start->sample_issue reagent_sol Re-prepare reagents, ensure room temp. reagent_prep->reagent_sol incubation_sol Follow protocol strictly, consider optimization incubation->incubation_sol washing_sol Ensure thorough but not overly aggressive washing washing->washing_sol sample_sol Concentrate sample or use fresh aliquot sample_issue->sample_sol

Caption: Troubleshooting workflow for a weak or no signal result in a this compound ELISA.

Issue 2: High Background

High background can obscure the specific signal and reduce the dynamic range of the assay.

Possible Cause Recommended Solution
Insufficient blocking Increase the blocking time or try a different blocking agent (e.g., 1-5% BSA or non-fat dry milk in TBST). Ensure the entire surface of the well is coated.
Antibody concentration too high The concentration of the capture or detection antibody may be too high, leading to non-specific binding. Perform a checkerboard titration to determine the optimal antibody concentrations (see Protocol 1).
Inadequate washing Increase the number of wash steps or the volume of wash buffer. A gentle soak step of 30-60 seconds during each wash can also be effective.[3]
Contaminated reagents Use fresh, sterile buffers and reagents. Ensure that pipette tips are changed between each reagent and sample.
Cross-reactivity of antibodies The antibodies may be cross-reacting with other proteins in the sample matrix. Ensure the use of highly specific monoclonal or affinity-purified polyclonal antibodies.
Substrate exposed to light The TMB substrate is light-sensitive. Keep the substrate solution in the dark and protect the plate from light during the incubation step.

Experimental Protocols

Protocol 2: Optimizing Blocking Buffers

Different blocking buffers can have a significant impact on reducing background noise.

Methodology:

  • Coat a 96-well plate with the optimal concentration of this compound capture antibody and incubate as per the standard protocol.

  • Wash the plate and add different blocking buffers to separate sections of the plate. Common blocking buffers to test include:

    • 1% BSA in TBST

    • 3% BSA in TBST

    • 5% Non-fat dry milk in TBST

    • Commercial blocking buffer formulations

  • Incubate for 1-2 hours at room temperature.

  • Proceed with the rest of the ELISA protocol, using a zero-antigen control (blank) and a known concentration of this compound standard.

  • Compare the signal-to-noise ratio for each blocking buffer to determine the most effective one for your assay.

Signaling Pathway: Simplified this compound-Mediated Phagocytosis

While not directly related to the ELISA procedure itself, understanding the biological context of this compound can be helpful. This compound is known to act as a phosphatidylserine receptor, mediating the engulfment of apoptotic cells.

bai1_pathway apoptotic_cell Apoptotic Cell (Phosphatidylserine exposed) This compound This compound Receptor apoptotic_cell->this compound binds elmo_dock ELMO/DOCK Complex This compound->elmo_dock recruits rac1 Rac1 Activation elmo_dock->rac1 activates phagocytosis Phagocytosis rac1->phagocytosis induces

Caption: Simplified signaling pathway of this compound in apoptotic cell clearance.

Issue 3: Poor Standard Curve

A reliable standard curve is essential for accurate quantification.

Possible Cause Recommended Solution
Improper standard preparation Carefully follow the instructions for reconstituting and diluting the this compound standard. Ensure accurate pipetting and thorough mixing at each dilution step.
Degraded standard Reconstituted standards should be used promptly or aliquoted and stored at the recommended temperature. Avoid repeated freeze-thaw cycles. If in doubt, use a fresh vial of standard.
Pipetting errors Use calibrated pipettes and fresh tips for each standard dilution. Pipette carefully to avoid introducing air bubbles.[4]
Incorrect plate reader settings Ensure the plate reader is set to the correct wavelength (450 nm) and that any necessary blanking is performed correctly.
Non-linear curve fit Use the appropriate curve-fitting algorithm for your data. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.

Experimental Protocols

Protocol 3: Preparation of a Standard Curve

A detailed protocol for preparing a serial dilution of the this compound standard.

Methodology:

  • Reconstitute the lyophilized this compound standard with the recommended volume of diluent to create the stock solution.

  • Label a series of microcentrifuge tubes for your serial dilutions (e.g., S1 to S7).

  • Pipette the appropriate amount of standard diluent into each tube.

  • Transfer the specified volume from the stock solution to the first tube (S1), mix thoroughly. This is the highest point of your standard curve.

  • Transfer the same volume from S1 to S2 and mix. Continue this serial dilution down to the lowest concentration standard.

  • Use the standard diluent as the zero standard (S0 or blank).

  • Add the standards to the ELISA plate in duplicate or triplicate for improved accuracy.

Workflow: Standard Curve Preparation

standard_curve_workflow reconstitute Reconstitute Lyophilized Standard (Stock Solution) label_tubes Label Dilution Tubes (S1-S7) reconstitute->label_tubes add_diluent Add Standard Diluent to Tubes label_tubes->add_diluent serial_dilute Perform Serial Dilutions (Stock -> S1 -> S2...) add_diluent->serial_dilute add_to_plate Add Standards to Plate (in duplicate/triplicate) serial_dilute->add_to_plate

Caption: Workflow for preparing a reliable this compound ELISA standard curve.

References

Overcoming misfolding and aggregation of recombinant BAI1 protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the misfolding and aggregation of recombinant Brain-Angiogenesis Inhibitor 1 (BAI1) protein.

Troubleshooting Guides

This section addresses common problems encountered during the expression and purification of recombinant this compound protein.

Issue 1: Low or No Expression of Recombinant this compound Protein

Q: I am not seeing any expression of my recombinant this compound protein. What are the possible causes and solutions?

A: Low or no expression of a complex, transmembrane protein like this compound is a common challenge. The issue can stem from several factors related to the expression vector, host system, or culture conditions.

Troubleshooting Strategies for Low/No this compound Expression:

StrategyRecommendationRationale
Codon Optimization Synthesize the this compound gene with codons optimized for your chosen expression host (e.g., E. coli, insect cells, or mammalian cells).Mismatched codon usage between the source organism (human) and the expression host can lead to translational stalling and low protein yields.
Promoter Strength Ensure you are using a strong, inducible promoter appropriate for your expression system.A weak or leaky promoter can result in insufficient transcription of the this compound gene.
Expression Host Selection If expressing in E. coli is unsuccessful, consider switching to a eukaryotic system like insect cells (e.g., Sf9, High Five) or mammalian cells (e.g., HEK293, CHO).[1]This compound is a large, complex glycoprotein with multiple domains that may require the sophisticated protein folding and post-translational modification machinery of eukaryotic cells for proper expression.[1] Commercial recombinant this compound is often produced in mammalian cell lines like CHO or HEK-293.[2]
Toxicity of this compound Use a tightly regulated inducible expression system and keep the basal expression level low. Lower the induction temperature and use a shorter induction time.Overexpression of a large membrane protein can be toxic to the host cells, leading to cell death and low yields.
mRNA and Protein Stability Check for mRNA degradation. At the protein level, ensure that protease inhibitors are included during cell lysis and purification.The expressed protein may be rapidly degraded by host cell proteases.
Plasmid Integrity Verify the integrity of your expression construct by restriction digestion and DNA sequencing.Errors in the plasmid sequence can lead to a truncated or non-functional protein.

Issue 2: Recombinant this compound Protein is Insoluble and Forms Inclusion Bodies

Q: My this compound protein is expressed at high levels in E. coli, but it is all in the insoluble fraction as inclusion bodies. How can I improve its solubility?

A: The formation of inclusion bodies is a frequent outcome when overexpressing complex, non-bacterial proteins in E. coli.[3] This is due to the protein misfolding and aggregating. Here are several strategies to address this issue.

Troubleshooting Strategies for this compound Insolubility:

StrategyRecommendationRationale
Lower Expression Temperature Reduce the post-induction culture temperature to 18-25°C.[3]Lower temperatures slow down the rate of protein synthesis, which can promote proper folding and reduce aggregation.[3]
Use a Solubility-Enhancing Fusion Tag Fuse a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound.[4][5][6]These tags can act as chaperones, assisting in the proper folding of the fusion partner and increasing its solubility.[4]
Co-expression of Chaperones Co-express molecular chaperones (e.g., GroEL/GroES) in your E. coli host.Chaperones can assist in the correct folding of this compound and prevent its aggregation.
Optimize Lysis Buffer Include additives in your lysis buffer such as non-detergent sulfobetaines, polyols (e.g., glycerol, sorbitol), or amino acids (e.g., L-arginine) at optimized concentrations.These additives can help stabilize the protein and prevent aggregation during extraction.
Solubilization and Refolding If the above strategies fail, purify the inclusion bodies and then solubilize and refold the this compound protein. This typically involves using strong denaturants like 8M urea or 6M guanidinium hydrochloride, followed by a refolding process.[7][8][9]This is a common method to recover functional protein from inclusion bodies, although the refolding process needs to be optimized for each protein.[7][9]
Expression of Soluble Domains If only a specific domain of this compound is required for your application, consider expressing that domain alone. For example, the RGD-TSR region of the this compound ectodomain has been successfully expressed as a soluble GST-fusion protein in E. coli.[10]Smaller, individual domains are often easier to express in a soluble form than the full-length protein.

Troubleshooting Workflow for Recombinant Protein Expression

G cluster_0 cluster_1 start Start: Low/No Protein Expression check_dna Verify Plasmid Sequence? start->check_dna check_dna->start Sequence Error check_transcription Check mRNA Levels? check_dna->check_transcription Sequence OK check_translation Check for Protein Degradation? check_transcription->check_translation mRNA Present optimize_codons Optimize Codons? check_transcription->optimize_codons No mRNA check_translation->optimize_codons Protein Degraded check_translation->optimize_codons No Protein change_host Change Expression Host? (e.g., E. coli -> Insect/Mammalian) optimize_codons->change_host end_no_expression Problem Solved? change_host->end_no_expression start_insoluble Start: Insoluble Protein (Inclusion Bodies) lower_temp Lower Expression Temperature? start_insoluble->lower_temp add_tag Add Solubility Tag (MBP, GST)? lower_temp->add_tag coexpress_chaperones Co-express Chaperones? add_tag->coexpress_chaperones refold Solubilize and Refold from Inclusion Bodies? coexpress_chaperones->refold end_insoluble Problem Solved? refold->end_insoluble

Caption: A troubleshooting workflow for addressing low expression and insolubility of recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: What is the best expression system for full-length recombinant this compound?

A: Due to its nature as a large, multi-pass transmembrane protein with a complex extracellular domain, mammalian expression systems such as Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are generally the most suitable for producing full-length, functional this compound.[1][2] These systems provide the necessary cellular machinery for proper protein folding, post-translational modifications (like glycosylation), and membrane insertion.[1] While challenging, expression in insect cells is another viable option that can yield high amounts of protein.[1] Expression of full-length this compound in E. coli is extremely difficult and likely to result in misfolded, non-functional protein aggregated in inclusion bodies.

Q2: What purification strategy is recommended for recombinant this compound?

A: For tagged recombinant this compound, affinity chromatography is the most effective initial purification step.[11][12] For example, a His-tagged this compound can be purified using immobilized metal affinity chromatography (IMAC), while a GST-tagged protein can be purified using glutathione-sepharose.[6] An Fc-tagged this compound, as has been produced commercially, can be purified using Protein A or Protein G affinity chromatography.[2] Following the initial affinity step, further purification to homogeneity can be achieved using techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[12]

Q3: How can I prevent my purified this compound protein from aggregating during storage?

A: Preventing aggregation of purified this compound, especially the transmembrane domains, is critical. Here are some key strategies:

  • Detergents: For full-length this compound, it must be kept in a solution containing a mild, non-denaturing detergent to maintain solubility. The choice and concentration of the detergent must be empirically optimized.

  • Additives: Include stabilizing additives in the storage buffer, such as glycerol (10-25%), L-arginine, or low concentrations of non-ionic detergents.[8]

  • pH and Ionic Strength: Maintain the buffer pH at least one unit away from the protein's isoelectric point (pI) and optimize the salt concentration (e.g., 150 mM NaCl).

  • Storage Temperature: For long-term storage, it is best to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation.[8] The addition of a cryoprotectant like glycerol or trehalose is highly recommended before freezing.[2][8]

Q4: What are the main signaling pathways activated by this compound?

A: this compound is an adhesion G protein-coupled receptor (GPCR) that is involved in several key signaling pathways. Its activation can trigger:

  • Rac1-mediated cytoskeletal remodeling: this compound activation leads to the recruitment of an ELMO/Dock complex, which in turn activates the small GTPase Rac1.[1] This pathway is crucial for the engulfment of apoptotic cells and bacteria, as well as for excitatory synaptogenesis.[1][13]

  • RhoA pathway: this compound can also couple to Gα12/13 proteins to activate the RhoA pathway, which is involved in regulating dendritic spine morphology.

  • Inhibition of MDM2: this compound can bind to and inhibit the E3 ubiquitin ligase MDM2, which leads to the stabilization of the postsynaptic scaffolding protein PSD-95.[13]

This compound Signaling Pathways

G cluster_0 This compound-mediated Signaling cluster_1 Rac1 Pathway cluster_2 RhoA Pathway cluster_3 PSD-95 Stabilization This compound This compound ELMO_Dock ELMO/Dock Complex This compound->ELMO_Dock G12_13 Gα12/13 This compound->G12_13 MDM2 MDM2 This compound->MDM2 Rac1 Rac1 ELMO_Dock->Rac1 Cytoskeletal_Remodeling Cytoskeletal Remodeling Rac1->Cytoskeletal_Remodeling Phagocytosis Phagocytosis Cytoskeletal_Remodeling->Phagocytosis Synaptogenesis Synaptogenesis Cytoskeletal_Remodeling->Synaptogenesis RhoA RhoA G12_13->RhoA Dendritic_Spine_Morphology Dendritic Spine Morphology RhoA->Dendritic_Spine_Morphology PSD95 PSD-95 MDM2->PSD95 Synaptic_Stability Synaptic Stability PSD95->Synaptic_Stability

Caption: Overview of the major signaling pathways activated by the this compound receptor.

Experimental Protocols

Protocol 1: Expression and Purification of a Soluble this compound Ectodomain Fragment (GST-tagged) in E. coli

This protocol is adapted from methods used for expressing the RGD-TSR region of the this compound ectodomain.[10]

1. Expression:

  • Transform E. coli BL21(DE3) cells with the pGEX vector containing the this compound ectodomain fragment.

  • Inoculate a 10 mL LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Cool the culture to room temperature and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Incubate the culture overnight at 18-20°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Lysis:

  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, and a protease inhibitor cocktail).

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

3. Purification:

  • Equilibrate a glutathione-sepharose column with lysis buffer (without protease inhibitors).

  • Load the clarified supernatant onto the column.

  • Wash the column with 10-15 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM DTT).

  • Elute the GST-BAI1 fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).

  • Analyze the fractions by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol).

Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies

This is a general protocol that needs to be optimized for this compound.

1. Inclusion Body Isolation:

  • After cell lysis (as described above), collect the pellet containing the inclusion bodies.

  • Wash the pellet by resuspending it in lysis buffer containing 1-2% Triton X-100 and centrifuging at 15,000 x g for 15 minutes. Repeat this step 2-3 times to remove membrane fragments and other contaminants.

  • Finally, wash the pellet with a buffer without detergent to remove residual Triton X-100.

2. Solubilization:

  • Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 8 M urea or 6 M Guanidinium-HCl, 50 mM DTT).

  • Incubate with gentle agitation for 1-2 hours at room temperature to completely dissolve the protein.

  • Remove any remaining insoluble material by centrifugation at 20,000 x g for 20 minutes.

3. Refolding:

  • Rapid Dilution: Add the solubilized protein drop-wise into a large volume of ice-cold refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM L-arginine, and a redox system like 0.5 mM GSSG/5 mM GSH) with vigorous stirring. The final protein concentration should be low (e.g., 10-50 µg/mL) to favor intramolecular folding over intermolecular aggregation.

  • Dialysis: Alternatively, place the solubilized protein in a dialysis cassette and dialyze against a series of buffers with decreasing concentrations of the denaturant.

  • Allow the protein to refold for 12-48 hours at 4°C.

  • Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).

  • Purify the correctly folded monomeric protein from aggregates using size-exclusion chromatography (SEC).

Disclaimer: The information provided in this technical support center is intended for research use only. The protocols and troubleshooting strategies should be considered as a starting point and may require optimization for specific experimental conditions.

References

Technical Support Center: Validating Your Commercial BAI1 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive resources for validating the specificity of commercial antibodies targeting the Brain-specific Angiogenesis Inhibitor 1 (BAI1). Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound in a Western Blot?

A1: The full-length this compound protein is a large multi-pass membrane protein. Its predicted molecular weight is approximately 173 kDa. However, this compound can undergo post-translational modifications and proteolytic cleavage. A notable cleavage event occurs at the G-protein-coupled receptor proteolytic site (GPS), which can release a large N-terminal fragment of about 120 kDa, known as Vasculostatin.[1] Therefore, depending on the epitope recognized by the antibody and the sample type, you may observe bands at ~170-180 kDa (full-length) or ~120 kDa (cleaved N-terminus).

Q2: My Western Blot shows multiple bands. What could be the cause?

A2: Multiple bands can arise from several factors:

  • Proteolytic Cleavage: As mentioned, this compound can be cleaved, leading to distinct fragments.[1]

  • Post-Translational Modifications: Glycosylation and other modifications can affect the protein's migration in SDS-PAGE.

  • Splice Variants: Different isoforms of this compound may exist.

  • Non-specific Binding: The antibody may be cross-reacting with other proteins.[2] This is a common issue with polyclonal antibodies.[2]

  • Protein Aggregates: Improper sample preparation can lead to high molecular weight aggregates.

To troubleshoot, compare your results with a positive control (e.g., a cell line known to express this compound) and a negative control (e.g., a this compound knockout cell line or tissue).[3][4] Optimizing antibody concentration and blocking conditions can also reduce non-specific bands.[5]

Q3: I am not getting any signal in my immunofluorescence (IF) experiment. What should I do?

A3: A lack of signal in IF can be due to several reasons:

  • Low this compound Expression: The cell line or tissue you are using may not express this compound at a detectable level. It is crucial to use a validated positive control.

  • Improper Fixation/Permeabilization: The fixation and permeabilization protocol may be masking the epitope. Try optimizing the fixation agent (e.g., formaldehyde, methanol) and permeabilization buffer (e.g., Triton X-100, saponin).[6][7]

  • Antibody Incompatibility: The antibody may not be suitable for IF, as the epitope might only be accessible in denatured proteins (as in Western Blot). Check the manufacturer's datasheet for validated applications.[8][9]

  • Incorrect Antibody Dilution: The primary or secondary antibody concentration may be too low. Perform a titration to find the optimal dilution.[7][10]

  • Photobleaching: The fluorescent signal may have been bleached due to excessive exposure to light. Always store samples in the dark and use an anti-fade mounting medium.[6][7]

Q4: How can I be certain my antibody is specific to this compound?

A4: The gold standard for antibody validation is to use a multi-pronged approach.[4] No single experiment is sufficient. Key strategies include:

  • Genetic Knockdown/Knockout: The most definitive method is to test the antibody on cells or tissues where the this compound gene has been knocked out (KO) or knocked down (e.g., using siRNA). A specific antibody should show a significantly reduced or absent signal in the KO/knockdown sample compared to the wild-type control.[3][11][12]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This technique involves using the antibody to pull down its target protein from a complex lysate, followed by mass spectrometry to identify the captured protein and any binding partners.[13][14] A successful experiment will identify this compound as the primary protein pulled down.[13][15]

  • Peptide Competition Assay: Pre-incubating the antibody with the immunizing peptide should block its ability to bind to the target protein in the sample, resulting in a loss of signal. Many manufacturers use this as a quality control step.[16]

  • Orthogonal Methods: Correlate the results from your antibody-based application (e.g., Western Blot) with a non-antibody-based method, such as quantitative PCR to measure this compound mRNA levels across different cell lines.[15]

Data Presentation

Table 1: Recommended Antibody Dilutions for this compound (Example)

Application Starting Dilution Range Buffer Component Incubation
Western Blot (WB) 1:500 - 1:2000 5% non-fat dry milk or BSA in TBST 1 hr at RT or overnight at 4°C[17][18]
Immunofluorescence (IF) 1:100 - 1:500 1-5% BSA in PBST 1-2 hrs at RT or overnight at 4°C[5][9]
Immunohistochemistry (IHC) 1:50 - 1:200 10% normal serum in PBST 1 hr at RT or overnight at 4°C[5][9]
ELISA 1:10,000 1% BSA in PBST 1-2 hrs at RT[9]

Note: These are general recommendations. Optimal dilutions must be determined experimentally by the user.[9]

Table 2: this compound Protein Characteristics

Feature Description Reference
Full-Length MW (predicted) ~173 kDa
Cleaved N-terminus MW ~120 kDa (Vasculostatin) [1]
Cellular Localization Cell membrane
Key Tissue Expression Brain (neurons, astrocytes), macrophages [1]

| UniProt Accession # | O14514 (Human) | |

Experimental Protocols & Workflows

Key Signaling Pathways of this compound

BAI1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 recruits G12_13 Gα12/13 This compound->G12_13 activates PS Phosphatidylserine (on apoptotic cell) PS->this compound binds Rac1_GDP Rac1-GDP ELMO_Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Cytoskeleton Actin Cytoskeleton Remodeling Rac1_GTP->Cytoskeleton RhoA_GDP RhoA-GDP G12_13->RhoA_GDP via RhoGEF RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP RhoA_GTP->Cytoskeleton Phagocytosis Phagocytosis Cytoskeleton->Phagocytosis Synaptogenesis Synaptogenesis Cytoskeleton->Synaptogenesis

Figure 1: Simplified this compound signaling pathways.
General Workflow for Antibody Validation

A systematic approach is essential for validating a new commercial antibody. The workflow below outlines the key recommended steps, starting with basic checks and progressing to more definitive validation experiments.

Antibody_Validation_Workflow start Start: New Commercial This compound Antibody Lot wb 1. Western Blot (WB) - Test on positive & negative controls - Check for correct band size start->wb if_ihc 2. Immunofluorescence (IF) / IHC - Check for expected subcellular localization - Compare with WB controls wb->if_ihc Correct band? fail Antibody Fails Validation (Contact vendor / Try new antibody) wb->fail Incorrect/multiple bands? ip_ms 3. Advanced Validation: Immunoprecipitation-Mass Spec (IP-MS) if_ihc->ip_ms Correct localization? if_ihc->fail Non-specific staining? ko_validation 4. Gold Standard Validation: Test on this compound Knockout (KO) Cells/Tissue ip_ms->ko_validation This compound identified as top hit? ip_ms->fail This compound not identified? pass Antibody Specificity Validated ko_validation->pass Signal absent in KO? ko_validation->fail Signal present in KO?

Figure 2: Stepwise workflow for this compound antibody validation.
Protocol 1: Western Blotting for this compound Validation

This protocol provides a framework for assessing antibody specificity by detecting a band of the correct molecular weight in a positive control lysate and its absence in a negative control.

  • Sample Preparation:

    • Harvest cells from a positive control (e.g., HEK293T overexpressing this compound, or a known this compound-positive cell line) and a negative control (e.g., this compound KO cells or a cell line with low/no expression like MCF-7).[22]

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.[17] Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking and Antibody Incubation:

    • Confirm protein transfer with a brief Ponceau S stain.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 3-5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[17][18]

    • Incubate the membrane with the primary this compound antibody (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[18]

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each in TBST.[18]

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[17]

  • Detection:

    • Wash the membrane three times for 10 minutes each in TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

    • Expected Result: A band at ~170-180 kDa and/or ~120 kDa should be present in the positive control lane and absent or significantly reduced in the negative control lane.

Protocol 2: Immunofluorescence (IF) for this compound

This protocol helps determine if the antibody recognizes the native this compound protein and its correct subcellular localization (cell membrane).

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips to ~70% confluency. Include positive and negative control cell lines.

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash coverslips three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes (if the antibody's epitope is intracellular).

    • Wash three times with PBS.

    • Block with 1% BSA and 10% normal goat serum in PBST for 1 hour at room temperature to reduce non-specific binding.[5]

  • Antibody Incubation:

    • Dilute the primary this compound antibody (e.g., 1:200) in the blocking buffer.

    • Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing and Secondary Antibody Incubation:

    • Wash coverslips three times for 5 minutes each with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.[6]

  • Counterstaining and Mounting:

    • Wash coverslips three times with PBST in the dark.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash once with PBS and mount coverslips onto slides using an anti-fade mounting medium.

    • Expected Result: Specific staining should be observed at the cell membrane in positive control cells, with minimal signal in negative control cells.

Troubleshooting Guide

Issue: Unexpected or Non-Specific Bands in Western Blot

This troubleshooting workflow provides a logical sequence of steps to diagnose and resolve issues with antibody performance in Western Blotting.

WB_Troubleshooting decision decision process process outcome outcome start Problem: Unexpected bands in Western Blot check_controls Are bands present in negative control (e.g., KO lysate)? start->check_controls optimize_ab Decrease primary antibody concentration and/or incubation time check_controls->optimize_ab Yes check_mw Are unexpected bands at ~120 kDa or very high MW? check_controls->check_mw No optimize_blocking Increase blocking time or change blocking agent (e.g., BSA to milk) optimize_ab->optimize_blocking contact_vendor Antibody is likely non-specific. Perform KO validation. Contact vendor. optimize_blocking->contact_vendor cleavage_aggregate Bands may be known cleavage products or aggregates. Check literature. check_mw->cleavage_aggregate Yes check_mw->contact_vendor No

Figure 3: Troubleshooting workflow for Western Blotting.

References

Optimizing Buffer Conditions for BAI1 Pull-Down Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Brain-specific angiogenesis inhibitor 1 (BAI1) pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in a this compound pull-down assay?

A1: The initial lysis of your cells or tissues is paramount. The lysis buffer must effectively solubilize this compound, a transmembrane protein, from its lipid environment without disrupting the protein-protein interactions you aim to study. The choice and concentration of detergent are crucial at this stage.

Q2: I am not detecting my bait protein (this compound) after the pull-down. What could be the issue?

A2: There are several potential reasons for this. Your lysis buffer may not be effectively solubilizing this compound. Consider trying a different detergent or increasing its concentration. Also, ensure your antibody is validated for immunoprecipitation and that its epitope is not being masked. Lastly, confirm that your starting material has sufficient expression levels of this compound.[1][2]

Q3: I have high background in my negative control lanes. How can I reduce non-specific binding?

A3: High background is a common issue. To mitigate this, you can try several strategies:

  • Pre-clearing your lysate: Incubate your cell lysate with beads alone before adding your antibody to remove proteins that non-specifically bind to the beads.[1][3]

  • Optimize washing steps: Increase the number of washes, the volume of wash buffer, or the stringency of the wash buffer by moderately increasing the salt or detergent concentration.[2][4]

  • Block the beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) before use.[3]

  • Reduce antibody concentration: Using too much antibody can lead to non-specific binding.[2][3]

Q4: My known interacting protein is not being pulled down with this compound. What should I try?

A4: The interaction between this compound and its partner may be weak or transient, or the buffer conditions may be too harsh. Consider the following adjustments:

  • Use a milder lysis buffer: A buffer with a lower concentration of a non-ionic detergent might preserve the interaction.

  • Decrease the stringency of your wash buffer: Lower the salt and/or detergent concentration. Be mindful that this may increase background.

  • Perform a reverse pull-down: Use an antibody against the suspected interacting protein as the bait to see if this compound is co-precipitated.

  • Consider cross-linking: For very transient interactions, in vivo cross-linking can stabilize the protein complex before lysis.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No this compound Signal Inefficient cell lysis/protein solubilization.Optimize the lysis buffer with different detergents or concentrations. Consider sonication to aid in membrane protein extraction.[6]
Low expression of this compound in the sample.Confirm this compound expression with a western blot of the input lysate. Increase the amount of starting material if necessary.[2]
Antibody not suitable for immunoprecipitation.Use an antibody validated for IP. The antibody's epitope may be masked; try an antibody that recognizes a different region of this compound.
High Background Non-specific binding to beads.Pre-clear the lysate by incubating with beads before adding the antibody. Block beads with 1% BSA.[1][3]
Insufficient washing.Increase the number of washes (3-5 times) and/or the volume of wash buffer.[2][4]
Wash buffer is not stringent enough.Gradually increase the salt (e.g., up to 500 mM NaCl) or non-ionic detergent (e.g., up to 1% Tween-20) concentration in the wash buffer.[4][7]
No Interaction Detected Protein-protein interaction is weak or transient.Use a milder lysis buffer with lower detergent and salt concentrations. Consider in vivo cross-linking to stabilize the interaction.[5]
Lysis or wash buffer is disrupting the interaction.Test a range of salt and detergent concentrations to find an optimal balance between stringency and preserving the interaction.[1]
Incorrect buffer pH.Ensure the pH of your buffers is stable and appropriate for the interaction, typically between 7.4 and 8.0.

Quantitative Data for Buffer Optimization

Table 1: Recommended Detergent Concentrations for Lysis/Binding and Wash Buffers
Detergent Type Lysis/Binding Buffer Concentration (%) Wash Buffer Concentration (%) Notes
Triton X-100 Non-ionic0.5 - 1.00.1 - 0.5A good starting point for solubilizing membrane proteins.[6]
NP-40 (Igepal CA-630) Non-ionic0.5 - 1.00.1 - 0.5Similar to Triton X-100, often used interchangeably.
CHAPS Zwitterionic0.3 - 1.00.1 - 0.3Can be milder than Triton X-100 and NP-40, potentially preserving weaker interactions.
Digitonin Non-ionic1.0 - 2.00.1 - 0.5Known for being very mild and preserving protein complex integrity.
Table 2: Recommended Salt (NaCl) Concentrations for Lysis/Binding and Wash Buffers
Buffer Type NaCl Concentration (mM) Purpose
Lysis/Binding Buffer 100 - 150To mimic physiological ionic strength and maintain protein solubility.
Wash Buffer 150 - 500To reduce non-specific ionic interactions. Higher concentrations increase stringency.[7][8]
Table 3: Recommended Protease and Phosphatase Inhibitor Working Concentrations
Inhibitor Target Stock Concentration Working Concentration
PMSF Serine proteases100 mM in isopropanol0.1 - 1 mM
Aprotinin Serine proteases2 mg/mL in water/PBS2 µg/mL
Leupeptin Serine/Cysteine proteases10 mM in water10 µM
Pepstatin A Aspartic proteases1 mM in Methanol/DMSO1 µM
EDTA Metalloproteases0.5 M in water (pH 8.0)1 - 5 mM
Sodium Orthovanadate Tyrosine phosphatases100 mM in water1 - 2 mM
Sodium Fluoride Serine/Threonine phosphatases1 M in water1 - 10 mM
β-Glycerophosphate Serine/Threonine phosphatases1 M in water1 - 10 mM

Note: It is highly recommended to use a commercially available protease and phosphatase inhibitor cocktail, typically added at a 1:100 dilution just before use.[9][10]

Experimental Protocols

Detailed Protocol for this compound Pull-Down Assay

This protocol is a starting point and may require optimization for your specific experimental system.

1. Preparation of Cell Lysate

  • Culture cells to the desired density and treat as required for your experiment.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with freshly added protease and phosphatase inhibitors (see Table 3).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • (Optional) Sonicate the lysate briefly on ice to ensure complete lysis of membrane proteins.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

2. Immunoprecipitation

  • Dilute the cleared lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer.

  • (Optional but recommended) Pre-clear the lysate by adding 20-30 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.

  • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Add the anti-BAI1 antibody (use a concentration recommended by the manufacturer, typically 1-5 µg per 1 mg of lysate) to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add 30-50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

  • Incubate for another 1-2 hours at 4°C with gentle rotation.

3. Washing

  • Place the tube on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant.

  • Add 1 mL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.1% Triton X-100).

  • Invert the tube several times to wash the beads.

  • Recapture the beads on the magnetic rack and discard the supernatant.

  • Repeat the wash step 3-4 more times.

4. Elution

  • After the final wash, remove all residual wash buffer.

  • Add 30-50 µL of 1X SDS-PAGE sample buffer to the beads.

  • Vortex briefly and heat the sample at 95-100°C for 5-10 minutes to elute the proteins.

  • Place the tube on a magnetic rack and carefully collect the supernatant containing the eluted proteins.

5. Analysis

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and your protein of interest.

Visualizations

This compound Signaling Pathways

BAI1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Phosphatidylserine Phosphatidylserine This compound This compound Phosphatidylserine->this compound binds ELMO ELMO This compound->ELMO recruits Gα12_13 Gα12_13 This compound->Gα12_13 activates MAGI MAGI This compound->MAGI interacts with (PDZ domain) Dock180 Dock180 ELMO->Dock180 activates Rac1 Rac1 Dock180->Rac1 activates Actin Cytoskeleton Actin Cytoskeleton Rac1->Actin Cytoskeleton regulates RhoA RhoA Gα12_13->RhoA activates Synaptic Function Synaptic Function RhoA->Synaptic Function regulates ERK ERK MAGI->ERK potentiates signaling to

Caption: Overview of major this compound signaling pathways.

Experimental Workflow for this compound Pull-Down Assay

Pull_Down_Workflow start Start: Cell Culture lysis Cell Lysis (Optimized Buffer) start->lysis preclear Pre-clearing (with beads) lysis->preclear incubation Incubation with anti-BAI1 Antibody preclear->incubation capture Capture with Protein A/G Beads incubation->capture wash Washing Steps (3-5 times) capture->wash elution Elution with SDS-PAGE Buffer wash->elution analysis Analysis: Western Blot elution->analysis

Caption: Step-by-step workflow for a this compound pull-down assay.

Troubleshooting Logic for High Background

High_Background_Troubleshooting start High Background Observed q1 Did you pre-clear the lysate? start->q1 a1_no Implement Pre-clearing Step q1->a1_no No q2 Are wash steps adequate? q1->q2 Yes a1_no->q2 a2_no Increase number/ volume of washes q2->a2_no No q3 Is wash buffer stringency optimal? q2->q3 Yes a2_no->q3 a3_no Increase salt/ detergent concentration q3->a3_no No end Background Reduced q3->end Yes a3_no->end

Caption: Logical steps for troubleshooting high background.

References

Technical Support Center: Troubleshooting Poor Transfection Efficiency of BAI1 Plasmids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor transfection efficiency with Brain-Specific Angiogenesis Inhibitor 1 (BAI1) plasmids. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its plasmid often difficult to transfect?

Brain-Specific Angiogenesis Inhibitor 1 (this compound), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a transmembrane protein involved in several crucial cellular processes, including the inhibition of angiogenesis, clearance of apoptotic cells, and synaptogenesis.[1][2][3] The full-length human this compound protein has a predicted size of approximately 173.5 kDa.[4][5] This large protein size necessitates a correspondingly large open reading frame in expression plasmids, often exceeding 10 kb. The large size of these plasmids is a primary reason for low transfection efficiency, as larger DNA molecules are more challenging for cells to uptake.[6][7][8]

Q2: Which cell types are suitable for this compound expression?

This compound is endogenously expressed in various cell types, making several lineages potentially suitable for overexpression studies. These include:

  • Neurons and Astrocytes: High levels of this compound are found in the brain, particularly in these cell types.[1][9]

  • Macrophages and Microglia: These phagocytic cells express this compound, which acts as a receptor for apoptotic cells and Gram-negative bacteria.[10][11]

  • Skeletal Muscle Myoblasts: this compound plays a role in myoblast fusion.[1]

  • HEK293T cells: These cells are a common choice for transient transfection and have been successfully used for studying this compound signaling.[12][13]

The choice of cell line should be guided by the specific research question. For functional studies, using a cell line that endogenously expresses this compound or is relevant to the biological process being investigated is recommended.

Q3: What are the key factors influencing the transfection efficiency of large plasmids like this compound?

Several factors can significantly impact the success of transfecting large plasmids. These include:

  • Plasmid Quality and Quantity: High-purity, endotoxin-free plasmid DNA is crucial. The A260/A280 ratio should be between 1.8 and 2.0.[9] The optimal amount of DNA needs to be determined empirically for each cell type and plasmid.[9][14]

  • Cell Health and Confluency: Cells should be healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[9]

  • Transfection Reagent and Method: The choice of transfection reagent or method is critical. For large plasmids, reagents like Lipofectamine 3000 or jetPEI, or physical methods like electroporation, are often more effective than standard reagents.[9][15]

  • Ratio of Transfection Reagent to DNA: This ratio needs to be carefully optimized to ensure efficient complex formation without causing excessive cytotoxicity.[9]

  • Presence of Serum and Antibiotics: Serum can interfere with the formation of DNA-lipid complexes and should generally be avoided during this step.[16] Antibiotics can increase cell stress and are often omitted during transfection.[16]

Troubleshooting Guides

Low or No this compound Expression

If you observe low or no expression of your this compound construct, consider the following troubleshooting steps. The tables below provide example data for optimizing transfection conditions.

Table 1: Optimization of Transfection Reagent to DNA Ratio (Example)

Reagent:DNA Ratio (µL:µg)Transfection Efficiency (% GFP+ cells)Cell Viability (%)
2:115%90%
3:135%85%
4:145%70%
5:140%50%

Note: This is example data for a large plasmid co-transfected with a GFP reporter. Optimal ratios will vary depending on the cell type, plasmid, and transfection reagent.

Table 2: Comparison of Transfection Methods (Example)

Transfection MethodTransfection Efficiency (% Positive Cells)Cell Viability (%)
Standard Lipid Reagent10%80%
Lipofectamine 300040%75%
Electroporation60%60%

Note: This is example data. Electroporation often yields higher efficiency for large plasmids but may require more optimization to maintain cell viability.[6][9]

High Cell Death After Transfection

Significant cell death post-transfection can be caused by the toxicity of the transfection reagent, the plasmid DNA itself, or the experimental conditions.

Table 3: Troubleshooting High Cytotoxicity

Potential CauseRecommended Solution
Reagent Toxicity Decrease the amount of transfection reagent. Optimize the reagent-to-DNA ratio. Switch to a less toxic reagent.
Plasmid DNA Toxicity Use a high-quality, endotoxin-free plasmid preparation kit. Reduce the amount of plasmid DNA used.
Suboptimal Cell Conditions Ensure cells are healthy and not overgrown. Transfect at the recommended confluency. Avoid using cells with high passage numbers.
Prolonged Incubation Reduce the incubation time of the transfection complex with the cells (e.g., 4-6 hours).[9]

Experimental Protocols

Protocol 1: Transfection of this compound Plasmid into HEK293T Cells using Lipofectamine 3000

This protocol is a starting point for transfecting a large this compound plasmid into HEK293T cells. Optimization will be required.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • High-quality, endotoxin-free this compound plasmid DNA (1 µg/µL)

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • 6-well plates

Procedure:

  • Cell Plating: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Complex Formation:

    • In a sterile tube, dilute 2.5 µg of the this compound plasmid DNA in 125 µL of Opti-MEM™. Add 5 µL of P3000™ Reagent and mix gently.

    • In a separate sterile tube, dilute 3.75 to 7.5 µL of Lipofectamine 3000 Reagent in 125 µL of Opti-MEM™.

    • Add the diluted DNA to the diluted Lipofectamine 3000 Reagent, mix gently by pipetting, and incubate for 15 minutes at room temperature to allow for complex formation.[9][17][18]

  • Transfection:

    • Gently add the DNA-lipid complexes to the cells in a dropwise manner.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, complete growth medium.[9]

    • Assay for this compound expression 24-72 hours post-transfection.

Protocol 2: Electroporation of this compound Plasmid

Electroporation can be a highly efficient method for transfecting large plasmids. The following is a general guideline; specific parameters must be optimized for your cell type and electroporation system.[6][7][19]

Materials:

  • Cells in suspension

  • Electroporation buffer

  • High-quality, endotoxin-free this compound plasmid DNA (concentrated, >1 µg/µL)

  • Electroporator and compatible cuvettes

Procedure:

  • Cell Preparation: Harvest healthy, actively dividing cells and wash them with a suitable electroporation buffer. Resuspend the cells at a high concentration (e.g., 1 x 10^7 cells/mL).

  • Electroporation:

    • Mix the cell suspension with the this compound plasmid DNA (e.g., 5-10 µg).

    • Transfer the mixture to an electroporation cuvette.

    • Apply the optimized electrical pulse (voltage, pulse duration, and number of pulses).

  • Recovery:

    • Immediately after the pulse, allow the cells to recover in the cuvette for a short period (e.g., 10-15 minutes) at room temperature before transferring them to pre-warmed culture medium.[7]

  • Plating and Incubation:

    • Plate the cells at the desired density and incubate at 37°C in a CO2 incubator.

    • Change the medium after 24 hours and assay for expression 48-72 hours post-transfection.

Signaling Pathways and Workflows

This compound Signaling Pathways

This compound can activate several downstream signaling pathways. Understanding these pathways can be important for designing functional assays post-transfection.

BAI1_Signaling cluster_membrane Plasma Membrane cluster_ligands Extracellular Ligands cluster_intracellular Intracellular Signaling This compound This compound ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 activates Galpha1213 Gα12/13 This compound->Galpha1213 couples to Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 interacts with ApoptoticCell Apoptotic Cell (Phosphatidylserine) ApoptoticCell->this compound binds LPS Gram-negative Bacteria (LPS) LPS->this compound binds Rac1 Rac1 ELMO_Dock180->Rac1 activates CytoskeletalRearrangement Cytoskeletal Rearrangement Rac1->CytoskeletalRearrangement Phagocytosis Phagocytosis CytoskeletalRearrangement->Phagocytosis p115RhoGEF p115RhoGEF Galpha1213->p115RhoGEF activates RhoA RhoA p115RhoGEF->RhoA activates SynapticPlasticity Synaptic Plasticity RhoA->SynapticPlasticity Tiam1_Par3->Rac1 activates Troubleshooting_Workflow Start Start: Poor this compound Transfection CheckPlasmid Check Plasmid Quality (A260/280, Gel Electrophoresis) Start->CheckPlasmid PlasmidOK Plasmid OK? CheckPlasmid->PlasmidOK Repurify Repurify Plasmid (Endotoxin-free kit) PlasmidOK->Repurify No CheckCells Check Cell Health (Viability >90%, Confluency 70-90%) PlasmidOK->CheckCells Yes Repurify->CheckPlasmid CellsOK Cells OK? CheckCells->CellsOK Replate Re-plate Cells/ Thaw New Vial CellsOK->Replate No OptimizeTransfection Optimize Transfection Protocol CellsOK->OptimizeTransfection Yes Replate->CheckCells TitrateRatio Titrate Reagent:DNA Ratio OptimizeTransfection->TitrateRatio TryReagent Try Different Reagent (e.g., Lipofectamine 3000) TitrateRatio->TryReagent TryMethod Try Different Method (e.g., Electroporation) TryReagent->TryMethod AssessExpression Assess this compound Expression (Western Blot, qPCR, etc.) TryMethod->AssessExpression Success Successful Transfection AssessExpression->Success

References

Resolving Multiple Bands for BAI1 in Western Blotting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of multiple bands when performing Western blotting for the Brain-specific angiogenesis inhibitor 1 (BAI1).

Troubleshooting Guide: Why Am I Seeing Multiple Bands for this compound?

Observing multiple bands for this compound in a Western blot is a frequent occurrence. These bands can represent true biological variants of the protein or be the result of technical artifacts. This guide will help you distinguish between these possibilities and optimize your experimental protocol.

Potential Cause 1: Biological Origins of Multiple this compound Bands

Multiple bands can be inherent to the biology of this compound. It is crucial to consider these factors before troubleshooting the technical aspects of your Western blot.

  • Isoforms and Splice Variants: The ADGRB1 gene, which codes for this compound, can produce multiple mRNA transcripts through the use of alternative promoters and alternative splicing. This results in different protein isoforms with varying molecular weights. Full-length human this compound is predicted to be 173.5 kDa but can migrate at ~160-200 kDa. Shorter isoforms of approximately 70-77 kDa have also been identified[1][2].

  • Post-Translational Modifications (PTMs): this compound is known to undergo post-translational modifications such as glycosylation and phosphorylation[1][3]. These modifications add to the protein's mass, causing it to migrate slower on an SDS-PAGE gel, which can result in bands appearing at a higher molecular weight than predicted and may also cause bands to appear blurry[4][5].

  • Proteolytic Cleavage: this compound can be cleaved at several sites, generating multiple fragments that may be detected by your antibody depending on its epitope.

    • MMP14 Cleavage: Cleavage by matrix metalloproteinase 14 (MMP14) can produce an isoform with a shortened N-terminus, appearing around 150-160 kDa[1]. This cleavage also releases a fragment known as Vasculostatin-40 (predicted size of 34.7 kDa)[1].

    • GPS Autoproteolysis: Autocatalytic cleavage at the G protein-coupled receptor (GPCR) proteolysis site (GPS) results in a truncated membrane-bound receptor of about 72.2 kDa and a secreted N-terminal fragment (NTF), also called Vasculostatin-120 (predicted size of 101.5 kDa)[1][6].

Potential Cause 2: Technical Issues in the Western Blotting Protocol

If the observed bands do not correspond to known isoforms or cleavage products, the issue may lie within your experimental technique.

  • Antibody-Related Issues:

    • High Antibody Concentration: Excessively high concentrations of the primary or secondary antibody can lead to non-specific binding and the appearance of extra bands[4][7][8].

    • Antibody Specificity: The antibody may cross-react with other proteins that share similar epitopes[4]. Using an affinity-purified primary antibody can help reduce non-specific binding[4].

  • Sample Preparation and Handling:

    • Protein Degradation: If samples are not handled properly or stored on ice, proteases can degrade this compound, leading to bands at lower molecular weights[4][7]. The addition of protease inhibitors to the lysis buffer is recommended[4][5].

    • Incomplete Denaturation: Insufficient reduction and denaturation of the protein samples can lead to the formation of dimers or multimers, which will appear as bands at significantly higher molecular weights[4][5].

    • Excessive Protein Loading: Overloading the gel with too much protein can cause smearing and the appearance of non-specific bands[7][8][9].

  • Blocking and Washing Steps:

    • Inefficient Blocking: Inadequate blocking of the membrane can result in the primary and secondary antibodies binding non-specifically[5][7].

    • Insufficient Washing: Short or infrequent washing steps may not be enough to remove unbound antibodies, leading to high background and extra bands[5][7].

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular weights for this compound and its common fragments?

A1: The expected molecular weights for human this compound and its derivatives can vary. The following table summarizes the predicted and observed sizes.

Protein SpeciesPredicted Molecular Weight (kDa)Observed Molecular Weight (kDa)Notes
Full-Length this compound173.5~160-200Apparent size can be affected by PTMs like glycosylation[1].
MMP14-cleaved this compoundN/A~150-160Isoform with a shortened N-terminus[1].
GPS-cleaved C-Terminal Fragment72.2~75The membrane-bound portion after autoproteolysis[1].
Short Isoforms70.8 - 76.9~70-75Arise from alternative transcripts[2].
Vasculostatin-120 (Secreted NTF)101.5~120Released after GPS cleavage[1][6].
Vasculostatin-40 (Secreted)34.7~40Released after MMP14 cleavage[1].

Q2: How can I determine if the multiple bands are specific to this compound?

A2: To confirm the specificity of the bands, you can perform a few control experiments:

  • Use a Blocking Peptide: If available, pre-incubate your primary antibody with a blocking peptide corresponding to the antibody's immunogen. Specific bands should disappear after this treatment[10].

  • Use a Positive and Negative Control: Run a lysate from cells known to express this compound (positive control) and a lysate from cells that do not (negative control) alongside your samples. This will help you identify the specific this compound bands.

  • Try an Alternative Antibody: Use a different primary antibody that targets a distinct epitope on the this compound protein[4]. If the same pattern of specific bands appears, it is more likely that they are true this compound variants.

Q3: What is the recommended protocol for reducing non-specific bands in a this compound Western blot?

A3: The following protocol incorporates best practices to minimize non-specific banding.

Detailed Experimental Protocol: Optimized Western Blotting for this compound

1. Sample Preparation:

  • Harvest cells and wash with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA assay.
  • Add Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to the lysate.
  • Boil the samples at 95-100°C for 5-10 minutes to ensure complete denaturation.

2. SDS-PAGE and Protein Transfer:

  • Load 20-30 µg of protein per lane onto a 4-12% gradient polyacrylamide gel.
  • Run the gel until the dye front reaches the bottom.
  • Transfer the proteins to a nitrocellulose or PVDF membrane. For a high molecular weight protein like this compound, a wet transfer at 4°C for 2 hours to overnight is recommended. Consider reducing the methanol concentration in the transfer buffer to 5-10% to improve the transfer efficiency of high molecular weight proteins[9].

3. Blocking and Antibody Incubation:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature[5][9].
  • Dilute the primary anti-BAI1 antibody in the blocking buffer at the manufacturer's recommended concentration. If non-specific bands are an issue, start with a higher dilution.
  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST[5].
  • Dilute the HRP-conjugated secondary antibody in the blocking buffer.
  • Incubate the membrane with the secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Incubate the membrane with the ECL substrate.
  • Capture the signal using an imaging system. Start with a short exposure time and increase as needed to avoid overexposure.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting multiple bands in a this compound Western blot.

G cluster_0 Start: Multiple Bands Observed cluster_1 Step 1: Assess Biological Possibilities cluster_2 Step 2: Troubleshoot Technical Issues cluster_3 Outcome start Multiple Bands for this compound check_known Compare bands to known isoforms, PTMs, and cleavage products start->check_known is_known Bands Match Known Variants? check_known->is_known optimize_ab Optimize Antibody Concentrations is_known->optimize_ab No resolved Single Specific Band or Known Variants Resolved is_known->resolved Yes improve_prep Improve Sample Preparation optimize_ab->improve_prep enhance_blocking Enhance Blocking & Washing improve_prep->enhance_blocking enhance_blocking->resolved

Caption: A flowchart for troubleshooting multiple bands in this compound Western blotting.

This compound Signaling and Cleavage Pathway

The diagram below outlines the key proteolytic cleavage events of the this compound protein.

BAI1_Pathway full_this compound Full-Length this compound (~170-200 kDa) mmp14 MMP14 Cleavage full_this compound->mmp14 gps GPS Autoproteolysis full_this compound->gps short_n_term Shortened N-Terminus this compound (~150-160 kDa) mmp14->short_n_term vasc_40 Vasculostatin-40 (Secreted) mmp14->vasc_40 c_term_frag C-Terminal Fragment (~72 kDa) gps->c_term_frag vasc_120 Vasculostatin-120 (Secreted) gps->vasc_120

Caption: Proteolytic processing pathways of the this compound protein.

References

Preventing proteolytic degradation of BAI1 during protein extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the proteolytic degradation of Brain-specific Angiogenesis Inhibitor 1 (BAI1) during protein extraction.

Troubleshooting Guide

Issue: Low yield of full-length this compound protein.

This is a common issue arising from the protein's large size and susceptibility to cleavage. Here are potential causes and solutions:

Potential Cause Recommended Solution
Inadequate Protease Inhibition Use a broad-spectrum protease inhibitor cocktail immediately before use. Consider adding specific inhibitors for metalloproteinases (e.g., EDTA, EGTA) and serine proteases.
Suboptimal Lysis Buffer Optimize the lysis buffer composition. Mild detergents like Triton X-100 or NP-40 are often preferable to harsh detergents like SDS for maintaining protein integrity. Ensure the buffer's pH is stable and optimal for this compound (typically around 7.4).
High Temperature Perform all extraction steps at 4°C (on ice) to minimize endogenous protease activity. Pre-chill all buffers, tubes, and centrifuges.
Slow Procedure Work quickly and efficiently to minimize the time this compound is exposed to cellular proteases released during lysis.
Mechanical Stress Avoid excessive physical disruption (e.g., harsh sonication) which can denature the protein and make it more susceptible to degradation. Use gentle lysis methods when possible.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract?

Brain-specific Angiogenesis Inhibitor 1 (this compound), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a large multi-domain transmembrane protein. Its large extracellular domain is prone to both physiological and non-physiological proteolytic cleavage, making it challenging to isolate the full-length protein.

Q2: What are the primary types of proteolytic degradation that affect this compound?

This compound is susceptible to:

  • Autoproteolysis: Cleavage at its GPS (G protein-coupled receptor Proteolysis Site) domain, which is a natural process.

  • Endogenous Proteases: Degradation by cellular proteases (e.g., from lysosomes) released during cell lysis.

  • Extracellular Proteases: Cleavage by enzymes like matrix metalloproteinases (MMPs) if the cellular environment is not properly controlled during extraction.

Q3: Which protease inhibitors are recommended for this compound extraction?

A comprehensive approach is best. Start with a commercially available broad-spectrum protease inhibitor cocktail. For enhanced protection, consider adding the following:

Inhibitor Class Examples Typical Concentration
Serine Protease Inhibitors PMSF, Aprotinin1-2 mM (PMSF)
Cysteine Protease Inhibitors Leupeptin, E-641-10 µM
Aspartic Protease Inhibitors Pepstatin A1 µM
Metalloproteinase Inhibitors EDTA, EGTA1-5 mM

Q4: Can the choice of detergent affect this compound stability?

Yes, the choice of detergent is critical for solubilizing this membrane protein. Harsh detergents like SDS can denature the protein, making it more vulnerable to proteases. Milder, non-ionic detergents are generally preferred for maintaining the native conformation.

Detergent Type Recommended Starting Concentration Notes
Triton X-100 Non-ionic0.5 - 1.0% (v/v)Good for initial attempts; widely used.
NP-40 (Igepal CA-630) Non-ionic0.5 - 1.0% (v/v)Similar to Triton X-100.
Digitonin Non-ionic1% (w/v)Can be gentler and preserve protein-protein interactions.
CHAPS Zwitterionic0.5 - 1.0% (w/v)Useful for some applications but can be more denaturing than non-ionic detergents.

Experimental Protocols

Protocol 1: Lysis Buffer Preparation for this compound Extraction

This protocol provides a starting point for preparing a lysis buffer designed to minimize this compound degradation.

  • Base Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1 mM EGTA

  • Detergent:

    • Add 1% (v/v) Triton X-100.

  • Protease Inhibitors (Add Fresh Before Use):

    • 1X Protease Inhibitor Cocktail (commercial)

    • 1 mM PMSF

  • Procedure:

    • Prepare the base buffer and store it at 4°C.

    • On the day of the experiment, add the detergent and freshly prepared protease inhibitors to the required volume of base buffer.

    • Keep the complete lysis buffer on ice at all times.

Visualizations

experimental_workflow start Cell Pellet Collection lysis Cell Lysis in Optimized Buffer on Ice start->lysis centrifugation Centrifugation to Pellet Debris lysis->centrifugation supernatant Collect Supernatant (Protein Extract) centrifugation->supernatant quantification Protein Quantification (e.g., BCA Assay) supernatant->quantification storage Store at -80°C or Use Immediately quantification->storage

Caption: Workflow for this compound Protein Extraction.

degradation_pathways full_length Full-Length this compound autoproteolysis Autoproteolysis (GPS) full_length->autoproteolysis proteases Endogenous/Exogenous Proteases full_length->proteases fragments Degraded Fragments autoproteolysis->fragments proteases->fragments

Caption: Potential this compound Degradation Pathways.

Best practices for long-term storage of BAI1 antibodies and proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of BAI1 antibodies and proteins. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound antibodies?

For long-term storage, it is recommended to store this compound antibodies at -20°C or -80°C.[1][2] Aliquoting the antibody into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can lead to antibody denaturation and aggregation, thereby reducing its activity.[1][3] For short-term storage of a few days to weeks, 4°C is acceptable.[4][5]

Q2: How should this compound proteins be stored for long-term stability?

Q3: What is the impact of freeze-thaw cycles on this compound antibodies and proteins?

Repeated freeze-thaw cycles are detrimental to both antibodies and proteins as they can cause denaturation, aggregation, and a subsequent loss of biological activity.[3][8] The formation of ice crystals during freezing and thawing can disrupt the protein's structure.[8][9] To mitigate this, it is essential to aliquot the solutions into single-use volumes before freezing.[1][3]

Q4: Should I add any cryoprotectants to my this compound antibody or protein solutions for frozen storage?

Yes, adding a cryoprotectant such as glycerol to a final concentration of 25-50% can help stabilize proteins and antibodies during freezing by preventing the formation of damaging ice crystals.[4][7][9] This is particularly important for storage at -20°C.[4]

Q5: What protein concentration is optimal for long-term storage?

Data Presentation: Long-Term Storage Recommendations

Storage ConditionTemperatureTypical Shelf LifeKey Considerations
Short-Term 4°CDays to WeeksRequires sterile conditions or the addition of an antibacterial agent. Best for frequently used aliquots.[4]
Long-Term (Standard) -20°CMonths to a YearAliquoting is essential to avoid freeze-thaw cycles. The addition of a cryoprotectant like glycerol (25-50%) is recommended.[2][4][6]
Long-Term (Optimal) -80°CYearsIdeal for minimizing enzymatic activity and degradation. Aliquoting remains a critical practice.[1][6]
Lyophilized (Freeze-Dried) 4°C to -20°CYearsOffers excellent stability but requires reconstitution before use. The lyophilization process itself can potentially damage the protein.[4]

Mandatory Visualization

BAI1_Stability_Factors Key Factors in Long-Term this compound Stability Storage Long-Term Storage (this compound Antibody/Protein) Temp Temperature (-20°C to -80°C) Storage->Temp Optimal temperature is critical FreezeThaw Freeze-Thaw Cycles (Minimize by Aliquoting) Storage->FreezeThaw Avoid repeated cycles Concentration Concentration (>1 mg/mL) Storage->Concentration Higher concentration improves stability Additives Additives Storage->Additives CarrierProtein Carrier Protein (e.g., BSA for dilute solutions) Concentration->CarrierProtein For <1 mg/mL Cryoprotectants Cryoprotectants (e.g., Glycerol) Additives->Cryoprotectants ProteaseInhibitors Protease Inhibitors Additives->ProteaseInhibitors

Caption: Key factors influencing the stability of this compound antibodies and proteins during long-term storage.

Troubleshooting Guides

Problem: Weak or no signal in my experiment (e.g., Western Blot, ELISA) after long-term storage of my this compound antibody.

  • Possible Cause 1: Loss of antibody activity due to improper storage.

    • Solution: Ensure the antibody was stored at the recommended temperature (-20°C or -80°C) and was not subjected to multiple freeze-thaw cycles.[1][3] For future use, ensure the antibody is aliquoted into single-use volumes. If you suspect the antibody has degraded, it is best to use a fresh vial.

  • Possible Cause 2: The antibody solution is too dilute.

    • Solution: Diluted antibodies are less stable.[10] Always prepare working dilutions fresh before each experiment and avoid storing them for extended periods.

  • Possible Cause 3: The antibody has been stored in a frost-free freezer.

    • Solution: Frost-free freezers have temperature fluctuations to prevent ice build-up, which can be detrimental to antibody stability.[3][11] Store antibodies in a manual defrost freezer.

Problem: I see aggregation or precipitation in my this compound protein sample after thawing.

  • Possible Cause 1: Protein denaturation due to freeze-thaw cycles.

    • Solution: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.[3] When thawing, do so quickly in a lukewarm water bath to reduce the time the protein is exposed to intermediate temperatures where aggregation can occur.[9]

  • Possible Cause 2: Inadequate buffer composition.

  • Possible Cause 3: High protein concentration in a suboptimal buffer.

    • Solution: While high concentrations are generally better for storage, they can also promote aggregation if the buffer conditions are not ideal. Ensure the buffer composition is optimized for your specific this compound protein construct.

Experimental Protocols

Protocol 1: Assessing this compound Antibody Activity via ELISA

This protocol is a general guideline for a sandwich ELISA to determine the activity of a stored this compound antibody.

  • Plate Coating: Coat a 96-well microplate with a purified this compound protein (or a relevant peptide) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Add serial dilutions of your stored this compound antibody and a fresh (control) this compound antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of your this compound primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add a TMB substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Compare the signal generated by the stored antibody to the fresh antibody to assess any loss in activity.

Protocol 2: Assessing this compound Protein Stability via Western Blot

This protocol can be used to check for degradation of a stored this compound protein sample.

  • Sample Preparation: Thaw your stored this compound protein sample and a fresh (control) sample. Determine the protein concentration of both. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of the stored and fresh this compound protein onto an SDS-polyacrylamide gel. Also, include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Imaging: Capture the image using a chemiluminescence imaging system.

  • Analysis: Compare the band intensity and size of the stored this compound protein to the fresh control. The appearance of lower molecular weight bands in the stored sample may indicate degradation.

Mandatory Visualization

BAI1_Signaling_Pathway Simplified this compound Signaling Pathway in Phagocytosis ApoptoticCell Apoptotic Cell (Phosphatidylserine exposed) This compound This compound ApoptoticCell->this compound binds to ELMO ELMO This compound->ELMO recruits Dock180 Dock180 ELMO->Dock180 forms complex with Rac1_GDP Rac1-GDP (Inactive) Dock180->Rac1_GDP activates (GEF activity) Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: A diagram of the this compound signaling cascade initiated by binding to apoptotic cells, leading to phagocytosis.

References

Validation & Comparative

A Comparative Guide to the Functions of BAI1, BAI2, and BAI3

Author: BenchChem Technical Support Team. Date: November 2025

The Brain-Specific Angiogenesis Inhibitor (BAI) proteins 1, 2, and 3 are members of the adhesion G protein-coupled receptor (aGPCR) family, playing crucial roles in a variety of physiological and pathological processes.[1][2] While sharing structural homology, these three proteins exhibit both overlapping and distinct functions, making a direct comparison essential for researchers in neuroscience, cell biology, and drug development. This guide provides a comprehensive overview of the known functions of BAI1, BAI2, and BAI3, supported by available experimental evidence.

Structural and Expression Profile Comparison

This compound, BAI2, and BAI3 are large transmembrane proteins characterized by a significant extracellular domain, a seven-transmembrane region, and an intracellular C-terminus.[3] Despite sharing approximately 40-45% amino acid identity, key structural differences in their extracellular and intracellular domains contribute to their functional diversity.[4][5]

FeatureThis compound (ADGRB1)BAI2 (ADGRB2)BAI3 (ADGRB3)
Thrombospondin Type 1 Repeats (TSRs) 544
Arg-Gly-Asp (RGD) Motif PresentAbsentAbsent
CUB Domain AbsentAbsentPresent
Proline-Rich Region (PRR) PresentAbsentAbsent
Transcriptional Regulation by p53 YesNoNo
Primary Expression Brain (neurons, astrocytes, microglia, macrophages)[3][5]Brain, heart, skeletal muscle, thymus[3]Central Nervous System (especially cerebellum, hippocampus)[3][5]

Table 1: Comparison of Structural and Expression Characteristics of this compound, BAI2, and BAI3. This table summarizes the key structural distinctions and primary tissue expression patterns of the three BAI protein family members.

Functional Comparison

The BAI proteins are implicated in a range of cellular functions, including synaptogenesis, myoblast fusion, phagocytosis, and angiogenesis. While some functions are shared, experimental evidence often points to specialized roles for each protein.

FunctionThis compoundBAI2BAI3
Synaptogenesis & Dendritic Spine Formation Promotes excitatory synaptogenesis and spine maturation.[6]Role less defined, but implicated in neuronal development.[7]Regulates dendritic arborization and synapse density.[1]
Myoblast Fusion Promotes myoblast fusion.[1]Not essential for myoblast fusion.[1][4]Essential for myoblast fusion; cannot be compensated by this compound.[1][4]
Phagocytosis of Apoptotic Cells Acts as a key engulfment receptor recognizing phosphatidylserine.[1][8]Not reported to be directly involved.Not reported to be directly involved.
Angiogenesis Inhibition Yes, via secreted N-terminal fragments (Vstat40, Vstat120).[9]Yes.[8]Yes.[8]
G-protein Coupling Couples to Gα12/13 to activate the Rho pathway.[10]Can activate the NFAT pathway.[1]Not explicitly demonstrated to couple to G-proteins.
Rac1 Activation Activates Rac1 via ELMO/DOCK180 and Tiam1/Par3.[1][11]Not directly shown to activate Rac1.Activates Rac1 via ELMO.[1]

Table 2: Functional Comparison of this compound, BAI2, and BAI3. This table outlines the known roles of each BAI protein in various cellular processes, highlighting their distinct and overlapping functions.

Signaling Pathways

The BAI proteins mediate their functions through intricate signaling networks, involving both G-protein dependent and independent pathways. Below are diagrams illustrating the key signaling cascades associated with each BAI protein.

This compound Signaling Pathways

BAI1_Signaling Ligand Phosphatidylserine (on apoptotic cells) This compound This compound Ligand->this compound ELMO_DOCK180 ELMO/DOCK180 This compound->ELMO_DOCK180 Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 G1213 Gα12/13 This compound->G1213 Rac1 Rac1 ELMO_DOCK180->Rac1 Phagocytosis Phagocytosis Rac1->Phagocytosis Synaptogenesis Synaptogenesis Rac1->Synaptogenesis Tiam1_Par3->Rac1 RhoA RhoA G1213->RhoA Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton

Caption: this compound Signaling Pathways. this compound can be activated by phosphatidylserine on apoptotic cells, leading to Rac1 activation via ELMO/DOCK180 for phagocytosis. It also promotes synaptogenesis through a Tiam1/Par3-Rac1 pathway and can signal through Gα12/13 to activate RhoA.[1][10]

BAI2 Signaling Pathway

BAI2_Signaling BAI2 BAI2 NFAT_Pathway NFAT Pathway BAI2->NFAT_Pathway GABP GABPγ BAI2->GABP Furin Furin Furin->BAI2 cleavage Gene_Expression Gene Expression NFAT_Pathway->Gene_Expression VEGF VEGF Expression GABP->VEGF suppresses BAI3_Signaling C1ql C1ql proteins BAI3 BAI3 C1ql->BAI3 ELMO ELMO BAI3->ELMO Rac1 Rac1 ELMO->Rac1 Dendrite_Morphogenesis Dendrite Morphogenesis Rac1->Dendrite_Morphogenesis Myoblast_Fusion Myoblast Fusion Rac1->Myoblast_Fusion

References

Validating BAI1 Antibody Specificity: A Comparative Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of Brain-Specific Angiogenesis Inhibitor 1 (BAI1), a key player in synaptogenesis, phagocytosis, and tumor suppression, is critical for advancing research in neuroscience and oncology. Antibody specificity is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of commercially available this compound antibodies and detailed protocols for their validation using knockout (KO) cell lines, ensuring confidence in your research data.

Comparison of Commercially Available this compound Antibodies

The selection of a highly specific antibody is the first and most critical step. Below is a comparison of several commercially available this compound antibodies, summarizing their key features and available validation data.

Antibody Supplier Catalog # Type Host Applications KO Validation Data
Anti-BAI1 AntibodyNovus BiologicalsNB110-81586PolyclonalRabbitWB, ICC/IF, IHCYes (Mouse brain tissue)
Anti-BAI1 AntibodyAbceptaAP8170aPolyclonalRabbitWBYes (Mouse brain tissue)[1]
Human this compound AntibodyR&D SystemsMAB49692MonoclonalMouseFlow Cytometry, ICCNo (Transfected cells)
Anti-BAI1 AntibodySigma-AldrichSAB4502506PolyclonalRabbitWB, IHC, IF, ELISANot explicitly stated
BAI-1 rabbit pAbElabscienceES6910PolyclonalRabbitWB, IHC, IF, ELISANot explicitly stated[2]

Note: "KO Validation Data" indicates whether the manufacturer or independent publications provide evidence of specificity using knockout models. The absence of this data does not necessarily indicate a lack of specificity but highlights the need for rigorous in-house validation.

Quantitative Analysis of this compound Antibody Specificity

While qualitative validation (presence or absence of a band in a Western blot) is informative, quantitative analysis provides a more robust assessment of antibody specificity. This typically involves densitometric analysis of Western blots comparing wild-type (WT) and this compound KO cell lysates.

A study by Zhu et al. (2015) demonstrated the utility of a this compound knockout mouse model. While they did not quantify the reduction of the this compound protein itself, they showed a ~50% reduction in the downstream protein PSD-95 in the brains of this compound KO mice, providing strong indirect evidence for the functional knockout and a system in which to validate this compound antibodies[3]. In a validation experiment, a specific this compound antibody should show a significant reduction in signal intensity in KO lysates compared to WT lysates.

Experiment Wild-Type (WT) This compound Knockout (KO) Expected % Reduction in Signal
Western BlotStrong band at ~175 kDaNo band or significantly reduced band> 95%
ImmunocytochemistrySpecific membrane stainingNo or minimal background staining> 95%
Flow CytometryClear positive cell populationFluorescence shift to negative control levels> 95%

Experimental Protocols

The following protocols provide a framework for validating this compound antibody specificity using a knockout cell line. As a commercially available this compound knockout cell line was not readily identified, a protocol for its generation using CRISPR/Cas9 is provided.

Generation of a this compound Knockout Cell Line (e.g., HEK293T)

A robust method for generating a knockout cell line is through CRISPR/Cas9-mediated gene editing.

G cluster_0 Design & Synthesis cluster_1 Transfection & Selection cluster_2 Clonal Isolation & Expansion cluster_3 Validation sgRNA_design sgRNA Design (Targeting early exon of this compound) sgRNA_synthesis sgRNA Synthesis sgRNA_design->sgRNA_synthesis transfection Co-transfect Cas9 plasmid and sgRNA into HEK293T cells sgRNA_synthesis->transfection antibiotic_selection Antibiotic Selection (e.g., Puromycin) transfection->antibiotic_selection single_cell_cloning Single-cell cloning by limiting dilution or FACS antibiotic_selection->single_cell_cloning clonal_expansion Expansion of individual clones single_cell_cloning->clonal_expansion genomic_validation Genomic DNA sequencing to confirm indel mutations clonal_expansion->genomic_validation protein_validation Western Blot to confirm absence of this compound protein genomic_validation->protein_validation

Caption: Workflow for generating a this compound knockout cell line using CRISPR/Cas9.

Methodology:

  • sgRNA Design and Synthesis: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the ADGRB1 (this compound) gene to induce frameshift mutations. Synthesize the sgRNAs.

  • Transfection: Co-transfect a human cell line that endogenously expresses this compound (e.g., HEK293T, SH-SY5Y) with a plasmid expressing Cas9 nuclease and a plasmid expressing the designed sgRNA.

  • Selection and Clonal Isolation: Select transfected cells using an appropriate antibiotic resistance marker. Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Clonal Expansion: Expand the single-cell clones into larger populations.

  • Genomic Validation: Extract genomic DNA from the expanded clones and perform Sanger sequencing of the targeted region to identify clones with biallelic frameshift-inducing insertions or deletions (indels).

  • Protein Validation: Confirm the absence of this compound protein expression in the validated knockout clones by Western blotting.

Western Blotting for this compound Antibody Validation

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting cluster_3 Detection & Analysis cell_lysis Lyse WT and this compound KO cells in RIPA buffer with protease inhibitors protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate 30 µg of protein lysate on an 8% SDS-PAGE gel protein_quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk in TBST for 1 hour transfer->blocking primary_ab Incubate with primary this compound antibody (e.g., 1:1000 dilution) overnight at 4°C blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at RT primary_ab->secondary_ab detection Detect signal using an ECL substrate secondary_ab->detection imaging Image the blot using a chemiluminescence imager detection->imaging analysis Perform densitometric analysis to quantify band intensity imaging->analysis

Caption: Experimental workflow for Western blot validation of this compound antibodies.

Methodology:

  • Cell Lysis: Lyse wild-type (WT) and validated this compound KO cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from WT and KO lysates onto an 8% SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (refer to the manufacturer's datasheet for the recommended dilution, typically 1:500-1:2000) overnight at 4°C with gentle agitation[1][2].

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000) for 1 hour at room temperature[1].

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: A specific antibody will show a distinct band at the expected molecular weight for this compound (~175 kDa) in the WT lane and no, or a significantly diminished, band in the KO lane. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Immunocytochemistry/Immunofluorescence (ICC/IF)

Methodology:

  • Cell Seeding: Seed WT and this compound KO cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with the this compound primary antibody (e.g., 1-2 µg/ml) for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence microscope. A specific antibody will show staining (typically at the cell membrane) in WT cells, with no or minimal signal in KO cells.

Flow Cytometry

Methodology:

  • Cell Preparation: Harvest WT and this compound KO cells and prepare a single-cell suspension.

  • Fixation and Permeabilization (for intracellular targets): If the antibody targets an intracellular epitope, fix and permeabilize the cells using a commercial kit. For extracellular targets, this step can be omitted.

  • Primary Antibody Staining: Incubate the cells with the primary this compound antibody (e.g., 0.25 µg/10^6 cells) for 30 minutes at 4°C.

  • Secondary Antibody Staining: If the primary antibody is not directly conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.

  • Data Acquisition: Analyze the cells on a flow cytometer. A specific antibody will show a significant fluorescence shift in the WT cell population compared to the KO and isotype control populations.

This compound Signaling Pathways

Understanding the signaling pathways involving this compound can aid in designing functional assays to further validate antibody performance. This compound is an adhesion G protein-coupled receptor (GPCR) that participates in several key cellular processes.

G cluster_0 Phagocytosis of Apoptotic Cells cluster_1 Synaptogenesis cluster_2 RhoA Signaling PS Phosphatidylserine (on apoptotic cell) BAI1_phago This compound PS->BAI1_phago ELMO_Dock ELMO1/Dock180 BAI1_phago->ELMO_Dock Rac1_phago Rac1 Activation ELMO_Dock->Rac1_phago Actin_remodeling_phago Actin Remodeling Rac1_phago->Actin_remodeling_phago Engulfment Engulfment Actin_remodeling_phago->Engulfment BAI1_synap This compound MDM2 MDM2 BAI1_synap->MDM2 PSD95 PSD-95 MDM2->PSD95 degradation Synaptic_stability Synaptic Stability PSD95->Synaptic_stability BAI1_rho This compound G12_13 Gα12/13 BAI1_rho->G12_13 p115RhoGEF p115RhoGEF G12_13->p115RhoGEF RhoA RhoA Activation p115RhoGEF->RhoA

Caption: Simplified overview of key this compound signaling pathways.

By following the guidelines and protocols outlined in this guide, researchers can confidently select and validate this compound antibodies, leading to more reliable and reproducible scientific discoveries.

References

Phenotypic Analysis of BAI1 Knockout Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) knockout mouse models with wild-type counterparts, supported by experimental data. It details the methodologies for key experiments and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this compound's function in vivo.

Comparative Phenotypic Data

The targeted deletion of the Adgrb1 gene (encoding this compound) in mice results in a range of clinically relevant phenotypes, particularly affecting the central nervous system. Below is a summary of quantitative data from comparative studies between this compound knockout (KO) and wild-type (WT) mice.

Neurobehavioral and Anatomical Phenotypes
Phenotypic CategoryParameterGenotypeObservationSignificanceReference
Social Behavior SociabilityThis compound KOSignificant deficits in social interaction and discrimination compared to WT littermates.p < 0.05[1]
Seizure Susceptibility Seizure ThresholdThis compound KOIncreased vulnerability to induced seizures.p < 0.05[1][2]
Growth and Development Body WeightThis compound KOSignificantly lower body weight at 3 weeks of age, which normalizes in adulthood (2-3 months).Significant at 3 weeks[1]
Brain WeightThis compound KOReduced brain weight compared to WT littermates.Significant[1][2]
Hippocampal Morphology Neuron Density (Dentate Gyrus)This compound KOSignificantly lower neuron density.p = 0.0402[1]
Neuron Density (CA1)This compound KOSignificantly lower neuron density.p = 0.0103[1]
Apoptosis (during development)This compound KOIncreased levels of apoptosis in the hippocampus.Significant[1]
Learning and Memory Spatial Learning (Morris Water Maze)This compound KOSevere deficits in hippocampus-dependent spatial learning and memory.p < 0.001[3]
Long-Term Potentiation (LTP)This compound KOEnhanced LTP.-[3]
Long-Term Depression (LTD)This compound KOReduced LTD.-[3]
Anxiety-Like Behavior Elevated Plus Maze, Marble-Burying, Light/Dark TestThis compound KONo significant differences compared to WT mice.Not Significant[3]
Molecular and Cellular Phenotypes
Phenotypic CategoryParameterGenotypeObservationSignificanceReference
Postsynaptic Density PSD-95 Protein LevelsThis compound KOApproximately 50% reduction in PSD-95 protein levels in the brain.p < 0.01[3]
PSD-95 PolyubiquitinationThis compound KOIncreased polyubiquitination of PSD-95.-[3]
Angiogenesis Brain VasculatureThis compound KONo significant difference in the area fraction of blood vessels in the brain compared to WT.p = 1.0[3][4]

Key Signaling Pathways and Workflows

To visually represent the complex processes involving this compound, the following diagrams have been generated using the DOT language.

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell Phosphatidylserine Phosphatidylserine (PtdSer) Apoptotic_Cell->Phosphatidylserine exposes TSRs Thrombospondin Type 1 Repeats (TSRs) Phosphatidylserine->TSRs binds to This compound This compound This compound->TSRs ELMO1 ELMO1 This compound->ELMO1 recruits TSRs->this compound activates Dock180 Dock180 ELMO1->Dock180 complexes with Rac1_GDP Rac1-GDP (inactive) Dock180->Rac1_GDP activates (GEF) Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rac1_GTP->Actin_Cytoskeleton Phagocytosis Phagocytosis Actin_Cytoskeleton->Phagocytosis

Caption: this compound-mediated phagocytosis signaling pathway.

BAI1_PSD95_Regulation cluster_WT Wild-Type Neuron cluster_KO This compound KO Neuron BAI1_WT This compound MDM2_WT MDM2 (E3 Ubiquitin Ligase) BAI1_WT->MDM2_WT inhibits PSD95_WT PSD-95 MDM2_WT->PSD95_WT targets for degradation Synaptic_Stability_WT Synaptic Stability PSD95_WT->Synaptic_Stability_WT Proteasome_WT Proteasome BAI1_KO This compound (absent) MDM2_KO MDM2 (E3 Ubiquitin Ligase) PSD95_KO PSD-95 MDM2_KO->PSD95_KO polyubiquitinates Proteasome_KO Proteasome PSD95_KO->Proteasome_KO degraded by Degradation Increased Degradation Proteasome_KO->Degradation Synaptic_Instability_KO Synaptic Instability (Impaired Learning) Degradation->Synaptic_Instability_KO

Caption: Regulation of PSD-95 stability by this compound.

Experimental_Workflow_Behavioral_Analysis cluster_Behavioral_Tests Behavioral Testing Battery Start Start: this compound KO and WT Littermate Cohorts Housing Standardized Housing (Age & Sex Matched) Start->Housing Blinding Blinding of Experimenter to Genotype Housing->Blinding MWM Morris Water Maze (Spatial Learning & Memory) Blinding->MWM Social_Interaction Three-Chamber Social Interaction Test Blinding->Social_Interaction Anxiety_Tests Elevated Plus Maze, Light/Dark Box Blinding->Anxiety_Tests Seizure_Test Pentylenetetrazol (PTZ) -induced Seizure Assay Blinding->Seizure_Test Data_Analysis Data Acquisition & Statistical Analysis MWM->Data_Analysis Social_Interaction->Data_Analysis Anxiety_Tests->Data_Analysis Seizure_Test->Data_Analysis Unblinding Unblinding of Genotypes Data_Analysis->Unblinding Conclusion Phenotypic Conclusion Unblinding->Conclusion

Caption: Workflow for behavioral phenotyping of this compound KO mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments performed in the characterization of this compound knockout mice.

Generation of this compound Knockout Mice

The Adgrb1 (this compound) knockout mice are generated using homologous recombination in embryonic stem (ES) cells.[3][5]

  • Targeting Construct: A targeting vector is designed to replace exon 2 of the Adgrb1 gene, which contains the ATG start codon, with a reporter gene cassette (e.g., LacZ) and a neomycin resistance gene.[3][5]

  • ES Cell Transfection: The targeting construct is electroporated into ES cells.

  • Selection: G418-resistant ES cell clones are selected and screened for correct homologous recombination via Southern blotting.[3][5] Genomic DNA is digested with a restriction enzyme (e.g., SpeI), and a probe external to the targeting vector is used to distinguish the wild-type and recombinant alleles.[3][5]

  • Blastocyst Injection: Correctly targeted ES cell clones with a normal karyotype are injected into blastocysts (e.g., from C57BL/6 mice).[3]

  • Generation of Chimeras: The injected blastocysts are transferred to pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the null allele.[3]

  • Genotyping: Offspring are genotyped using PCR or Southern blot analysis to identify wild-type, heterozygous, and homozygous knockout mice.[1][3]

Morris Water Maze

This test is used to assess hippocampus-dependent spatial learning and memory.[3]

  • Apparatus: A circular pool (e.g., 1.2 m in diameter) is filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one quadrant. Visual cues are placed around the pool.

  • Acquisition Phase: Mice (e.g., 4-6 months old) undergo 4 trials per day for 5 consecutive days.[3] For each trial, the mouse is placed in the pool at one of four starting positions and allowed to swim for 60 seconds to find the platform. If the mouse fails to find the platform, it is guided to it.

  • Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim for 60 seconds.[3] The time spent in the target quadrant where the platform was previously located is recorded.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are quantified and compared between genotypes using ANOVA.[3]

Immunohistochemistry for Neuron Density

This protocol is used to quantify neuronal populations in specific brain regions.[1]

  • Tissue Preparation: Mice (e.g., 2-3 months old) are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and then cryoprotected in a sucrose solution.

  • Sectioning: Coronal brain sections (e.g., 40 µm thick) are cut on a cryostat.

  • Staining:

    • Sections are washed in phosphate-buffered saline (PBS).

    • Antigen retrieval may be performed if necessary.

    • Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100).

    • Sections are incubated overnight with a primary antibody against a neuronal marker (e.g., NeuN).

    • After washing, sections are incubated with a fluorescently labeled secondary antibody.

    • A nuclear counterstain (e.g., DAPI) is applied.

  • Imaging and Quantification: Images of the regions of interest (e.g., dentate gyrus and CA1 of the hippocampus) are captured using a confocal microscope. The number of NeuN-positive cells is counted within a defined area to determine neuron density.[1]

  • Statistical Analysis: Neuron density is compared between this compound KO and WT mice using a Student's t-test.[1]

Western Blot for PSD-95

This technique is used to measure the relative protein levels of PSD-95.[3]

  • Protein Extraction: Brain tissue (e.g., hippocampus, neocortex) is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST).

    • The membrane is incubated overnight at 4°C with a primary antibody against PSD-95. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software. PSD-95 levels are normalized to the loading control.

  • Statistical Analysis: Normalized PSD-95 levels are compared between genotypes using a Student's t-test.[3]

References

Comparative study of BAI1 signaling pathways in neurons versus glial cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Brain-Specific Angiogenesis Inhibitor 1 (BAI1) Signaling in Neurons and Glial Cells

Brain-specific angiogenesis inhibitor 1 (this compound), also known as ADGRB1, is a versatile adhesion G protein-coupled receptor (GPCR) highly expressed in the central nervous system. While present in both neurons and glial cells, its signaling pathways and primary functions diverge significantly depending on the cellular context. In neurons, this compound is a key regulator of synapse formation and plasticity. In glial cells, such as astrocytes and microglia, it primarily functions as a receptor for the clearance of apoptotic cells. This guide provides a detailed comparison of this compound signaling in these distinct cell types, supported by experimental data and methodologies.

Functional Overview: A Tale of Two Pathways

In the intricate environment of the brain, this compound plays two distinct, yet equally critical, roles. In neurons , this compound is localized at the postsynaptic density (PSD) where it orchestrates the development of excitatory synapses and dendritic spines (spinogenesis)[1][2][3]. Its activity is crucial for synaptic plasticity, the molecular basis of learning and memory[4].

Conversely, in glial cells (astrocytes and microglia), this compound acts as a sentinel of brain homeostasis[2][5][6]. It functions as a phagocytic receptor, recognizing "eat-me" signals on the surface of apoptotic cells to initiate their engulfment and removal[5][7][8][9]. This process is vital for preventing inflammation and maintaining tissue integrity.

Comparative Analysis of this compound Signaling Pathways

While both neuronal and glial pathways can culminate in the activation of the small GTPase Rac1 to drive cytoskeletal remodeling, the upstream ligands, adaptors, and ultimate cellular outcomes are fundamentally different.

This compound Signaling in Neurons: Architect of the Synapse

Neuronal this compound signaling is multifaceted, involving at least three distinct mechanisms to promote the formation and maintenance of excitatory synapses.

  • Spinogenesis via Par3/Tiam1/Rac1 Axis: this compound recruits the Par3/Tiam1 polarity complex directly to the postsynaptic site[1][10][11]. Tiam1, a Rac1-guanine nucleotide exchange factor (GEF), then activates local Rac1, driving the actin polymerization required for dendritic spine maturation[1][2][12]. This pathway is considered the primary mechanism for this compound's role in synaptogenesis and is notably independent of the ELMO/Dock180 module used in phagocytosis[2][10].

  • Synapse Stabilization via PSD-95: this compound stabilizes the crucial postsynaptic scaffolding protein PSD-95. It achieves this by binding to the E3 ubiquitin ligase MDM2, thereby preventing the ubiquitination and subsequent degradation of PSD-95[1][4]. Loss of this compound results in decreased PSD-95 levels, leading to synaptic deficits[4].

  • Trans-synaptic and Lateral Organization: this compound engages in bidirectional signaling. It can signal across the synapse to promote the clustering of presynaptic vesicle transporters (vGluT1) and interacts laterally with other postsynaptic proteins like Neuroligin-1 (NRLN1) to coordinate synapse development[1][12].

// Connections this compound -> Par3_Tiam1 [label=" Recruits", fontsize=8]; Par3_Tiam1 -> Rac1_n [label=" Activates", fontsize=8]; Rac1_n -> Actin_n; Actin_n -> Spine;

This compound -> MDM2 [label=" Inhibits", fontsize=8, arrowhead=tee]; MDM2 -> PSD95 [label=" Ubiquitinates", fontsize=8, style=dashed, arrowhead=tee]; PSD95 -> PSD95_Ub [style=dashed]; this compound -> PSD95 [label=" Stabilizes", fontsize=8, style=dotted, dir=none];

This compound -> vGluT1 [label=" Trans-synaptic\nsignal", fontsize=8, lhead=cluster_pre, constraint=false]; this compound -> NRLN1 [label=" Interacts\nlaterally", fontsize=8, dir=both]; NRLN1 -> Spine [style=dotted]; } end dot Caption: this compound signaling pathways in a neuron promoting synaptogenesis.

This compound Signaling in Glial Cells: The Engulfment Cascade

In astrocytes and microglia, this compound is a key component of the machinery that clears apoptotic cells, a process known as efferocytosis.

  • Recognition of "Eat-Me" Signal: The primary ligand for this compound in this context is phosphatidylserine (PtdSer), a phospholipid that flips to the outer leaflet of the plasma membrane during apoptosis[7][8][13]. The thrombospondin type 1 repeats (TSRs) in the extracellular domain of this compound directly bind to PtdSer[7][11].

  • Engulfment via ELMO/Dock180/Rac1 Axis: Upon PtdSer binding, this compound undergoes a conformational change that allows its intracellular C-terminus to recruit the adaptor protein ELMO1[7][14]. ELMO1, in complex with Dock180, forms a potent GEF for Rac1[13][14][15]. The subsequent activation of Rac1 orchestrates the extensive actin cytoskeletal rearrangement required to form a phagocytic cup and internalize the apoptotic target[7][15]. This ELMO/Dock180 module is the canonical pathway for this compound-mediated phagocytosis[7][14].

// Connections PtdSer -> this compound [label=" Binds (TSRs)", fontsize=8, lhead=cluster_glia, constraint=false]; this compound -> ELMO_Dock [label=" Recruits", fontsize=8]; ELMO_Dock -> Rac1_g [label=" Activates", fontsize=8]; Rac1_g -> Actin_g; Actin_g -> Phagosome; } end dot Caption: this compound signaling pathway in a glial cell mediating phagocytosis.

Quantitative Data Summary

The functional consequences of this compound signaling have been quantified in various studies. The tables below summarize key findings comparing this compound's distinct roles.

Table 1: Effect of this compound on Neuronal Morphology and Synaptic Function

Parameter Condition Result Reference Study
Dendritic Spine Density This compound Knockdown (in vitro) ~40-50% decrease Duman et al., 2013[16]
Synapse Density (vGluT1/PSD-95) This compound Knockdown (in vitro) Significant decrease Tu et al., 2018[1]
Rac1 Activation (Spines) This compound-Stachel (agonist) treatment ~2-fold increase in FRET ratio Tu et al., 2018[1]
PSD-95 Protein Levels This compound Knockout (mouse brain) ~50% reduction Zhu et al., 2015[4]

| Long-Term Depression (LTD) | this compound Knockout (hippocampal slice) | Impaired / Abolished | Zhu et al., 2015[4] |

Table 2: Effect of this compound on Glial Phagocytic Activity

Parameter Condition Result Reference Study
Engulfment of Apoptotic Cells This compound Overexpression ~3-4 fold increase Park et al., 2007[7]
Engulfment of S. typhimurium This compound Knockdown (macrophages) ~45% reduction in surface binding Das et al., 2011[17]
Engulfment of Apoptotic Thymocytes This compound Knockout (macrophages) Significant reduction Elliott et al., 2017[15]

| Phagocytic Index | siRNA knockdown of this compound (astrocytes) | Significant decrease | Park et al., 2007[5] |

Experimental Protocols

Protocol 1: Rac1 Activation Assay in Neurons using FRET

This protocol is based on methods used to measure localized Rac1 activation in dendritic spines[1].

  • Cell Culture and Transfection: Primary hippocampal neurons are cultured for 14 days in vitro (DIV). Neurons are then transfected with a RaichuEV-Rac1 FRET (Förster Resonance Energy Transfer) probe.

  • Live-Cell Imaging: Transfected neurons are imaged using a confocal microscope equipped for live-cell imaging. A baseline FRET signal is acquired before stimulation.

  • Stimulation: A this compound-activating Stachel-derived peptide is added to the culture medium to a final concentration of 100 µM.

  • Post-Stimulation Imaging: Neurons are imaged again 1 hour after treatment. Images are captured for YFP (acceptor) and CFP (donor) fluorescence.

  • Data Analysis: The ratio of YFP to CFP fluorescence is calculated for individual dendritic spines. An increase in this ratio indicates an increase in Rac1-GTP (active Rac1). Data are typically normalized to the baseline F-ratio for each spine.

Protocol 2: In Vitro Phagocytosis (Efferocytosis) Assay

This protocol is adapted from methods used to quantify the engulfment of apoptotic cells by phagocytes like astrocytes or microglia[5][7].

  • Preparation of Phagocytes: Primary astrocytes or microglia are plated in 24-well plates and cultured to ~80% confluency. For knockdown experiments, cells are treated with this compound-specific siRNA 48 hours prior.

  • Preparation of Apoptotic Targets: Jurkat T-cells or thymocytes are used as targets. Apoptosis is induced by treating with UV radiation (254 nm) or staurosporine (1 µM) for 3-4 hours. Apoptotic cells are then labeled with a fluorescent dye (e.g., pHrodo Red) for visualization.

  • Co-culture: The labeled apoptotic targets are added to the phagocyte cultures at a ratio of approximately 5:1 (target:phagocyte) and incubated for 1-2 hours at 37°C.

  • Removal of Non-engulfed Cells: After incubation, the wells are washed vigorously with cold PBS to remove any targets that are only bound to the surface but not internalized.

  • Quantification: The phagocytes are fixed with 4% paraformaldehyde. Engulfment can be quantified in two ways:

    • Microscopy: The number of internalized fluorescent particles per phagocyte is counted across multiple fields of view. A phagocytic index is calculated as (% of phagocytes containing targets) x (average number of targets per phagocyte).

    • Flow Cytometry: Phagocytes are detached and analyzed. The increase in fluorescence intensity of the phagocyte population indicates the degree of engulfment.

Workflow cluster_neuron Neuronal Rac1 Activation Assay cluster_glia Glial Phagocytosis Assay N1 Culture & Transfect Neurons with FRET Probe N2 Baseline Live Imaging (CFP/YFP) N1->N2 N3 Add this compound Agonist (Stachel Peptide) N2->N3 N4 Post-Stimulation Imaging N3->N4 N5 Calculate YFP/CFP Ratio in Spines N4->N5 G1 Culture Glial Cells (Astrocytes/Microglia) G2 Induce Apoptosis & Label Target Cells G3 Co-culture Glia with Apoptotic Targets G1->G3 G2->G3 G4 Wash & Fix Cells G3->G4 G5 Quantify Engulfment (Microscopy or Flow Cytometry) G4->G5

Conclusion

This compound is a paradigm of cell-type specific function for adhesion GPCRs. In neurons, it acts as a master regulator of synapse architecture, utilizing a Tiam1-dependent pathway to shape dendritic spines and an MDM2-interaction to stabilize the postsynaptic density. In glial cells, it switches its role to that of a professional scavenger, employing an ELMO/Dock180-dependent pathway to clear the brain of cellular debris. This functional dichotomy highlights the receptor's ability to engage distinct downstream signaling modules to execute vastly different cellular programs. Understanding these separate signaling axes is critical for drug development professionals targeting this compound for therapeutic intervention in neurological disorders, from synaptic dysfunction to neuroinflammation.

References

Does the BAI1 antibody cross-react with other ADGRB family members?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of the cross-reactivity of the Brain-Specific Angiogenesis Inhibitor 1 (BAI1/ADGRB1) antibody with other members of the Adhesion G Protein-Coupled Receptor B (ADGRB) family, namely BAI2 (ADGRB2) and BAI3 (ADGRB3).

The ADGRB family of receptors, comprised of this compound, BAI2, and BAI3, share significant structural homology, particularly in their extracellular domains. This homology raises the critical question of potential cross-reactivity for antibodies developed against any one member. While the degree of cross-reactivity is ultimately dependent on the specific epitope recognized by a given antibody, available experimental data provides valuable insights into the feasibility of generating highly specific this compound antibodies.

Summary of Experimental Findings on ADGRB Antibody Specificity

Direct experimental evidence from Western Blotting and Co-Immunoprecipitation assays indicates that it is possible to produce this compound antibodies with high specificity that do not cross-react with BAI2 or BAI3. Similarly, specific antibodies for BAI2 and BAI3 that do not recognize other family members have also been developed.

Antibody TargetAntibody Name/CloneExperimental MethodResultsSource
This compound Not specifiedCo-ImmunoprecipitationNo interaction detected with Mdm2 in the presence of BAI2 or BAI3, suggesting the this compound antibody used did not pull down BAI2 or BAI3.--INVALID-LINK--[1]
BAI2 BAI2-3Western BlotA distinct band was detected for BAI2, with no signal observed in lanes containing this compound or BAI3.MAb Technologies[2]
BAI3 BAI3-3Western BlotA specific band was detected for BAI3, with no signal in lanes with this compound or BAI2.MAb Technologies[3]

This data underscores the importance of selecting a well-characterized antibody and performing in-house validation to confirm specificity for the intended application. The immunogen sequence is a key determinant of cross-reactivity. Antibodies raised against unique regions of the this compound protein, such as the RGD motif or the proline-rich intracellular domain which are absent in BAI2 and BAI3, are more likely to be specific.

Visualizing Antibody Specificity

The following diagram illustrates the desired specific binding of validated antibodies to their respective ADGRB family members, as supported by the available data.

ADGRB_Antibody_Specificity cluster_antibodies Antibodies cluster_antigens ADGRB Family Members Ab_this compound This compound Ab P_this compound This compound (ADGRB1) Ab_this compound->P_this compound Binds P_BAI2 BAI2 (ADGRB2) Ab_this compound->P_BAI2 No Cross-reactivity P_BAI3 BAI3 (ADGRB3) Ab_this compound->P_BAI3 No Cross-reactivity Ab_BAI2 BAI2 Ab Ab_BAI2->P_this compound No Cross-reactivity Ab_BAI2->P_BAI2 Binds Ab_BAI2->P_BAI3 No Cross-reactivity Ab_BAI3 BAI3 Ab Ab_BAI3->P_this compound No Cross-reactivity Ab_BAI3->P_BAI2 No Cross-reactivity Ab_BAI3->P_BAI3 Binds

Caption: Specificity of validated ADGRB antibodies.

Experimental Protocols

To validate the specificity of a this compound antibody, the following experimental protocols are recommended.

Western Blotting

This technique is fundamental for assessing antibody specificity by detecting the target protein's molecular weight.

1. Lysate Preparation:

  • Culture cells known to endogenously express this compound, BAI2, and BAI3, or transfect separate batches of cells (e.g., HEK293T) with expression vectors for each of the three proteins.

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Transfer:

  • Separate 20-30 µg of each protein lysate on an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the BAI proteins (~170-200 kDa).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

A specific this compound antibody should produce a band at the expected molecular weight only in the lane corresponding to the this compound-expressing lysate.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can provide a quantitative measure of antibody binding and specificity.

1. Plate Coating:

  • Coat the wells of a 96-well plate with purified recombinant this compound, BAI2, and BAI3 proteins (1-10 µg/mL in a suitable coating buffer, e.g., 0.1 M sodium carbonate, pH 9.6) overnight at 4°C.[4]

  • Wash the wells with PBS containing 0.05% Tween-20 (PBST).

2. Blocking:

  • Block the wells with 1% BSA in PBST for 1-2 hours at room temperature.

  • Wash the wells with PBST.

3. Antibody Incubation:

  • Add serial dilutions of the primary this compound antibody to the wells and incubate for 2 hours at room temperature.

  • Wash the wells thoroughly with PBST.

  • Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells again with PBST.

4. Detection:

  • Add a TMB substrate solution and incubate in the dark.

  • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

A specific this compound antibody will show a strong signal in the wells coated with this compound and minimal to no signal in the wells with BAI2 and BAI3.

Immunoprecipitation (IP)

IP is used to confirm the antibody's ability to bind its target in a native conformation and to check for non-specific binding to other proteins.

1. Lysate Preparation:

  • Prepare cell lysates from cells expressing either this compound, BAI2, or BAI3 as described for Western Blotting, but using a non-denaturing lysis buffer (e.g., 150 mM NaCl, 1% NP-40, 50 mM Tris-HCl pH 8.0).

2. Immunoprecipitation:

  • Pre-clear the lysates with Protein A/G beads.

  • Incubate the pre-cleared lysates with the this compound antibody for 2-4 hours or overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-antigen complexes and incubate for another 1-2 hours.

  • Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.

3. Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western Blotting using an antibody against a tag on the expressed proteins or a different this compound antibody.

The this compound antibody should only pull down the this compound protein, which will be evident as a band in the Western blot of the IP eluate from the this compound-expressing cells.

The following diagram outlines the general workflow for validating antibody specificity using Western Blotting.

WB_Workflow cluster_lysates Cell Lysate Preparation cluster_WB Western Blot Procedure Lysate_this compound Lysate from This compound-expressing cells SDS_PAGE SDS-PAGE Lysate_this compound->SDS_PAGE Lysate_BAI2 Lysate from BAI2-expressing cells Lysate_BAI2->SDS_PAGE Lysate_BAI3 Lysate from BAI3-expressing cells Lysate_BAI3->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-BAI1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western Blot workflow for specificity testing.

References

Investigating functional redundancy between BAI1 and other phagocytic receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the functional redundancy and specificity of the phagocytic receptor BAI1 compared to other key engulfment receptors.

Introduction

The efficient clearance of apoptotic cells and pathogens, a process known as phagocytosis, is fundamental for tissue homeostasis, immune regulation, and preventing autoimmunity. This process is mediated by a diverse array of phagocytic receptors on the surface of both professional phagocytes (like macrophages and dendritic cells) and non-professional phagocytes (such as epithelial cells). Among these is the Brain Angiogenesis Inhibitor 1 (this compound), a member of the adhesion G-protein coupled receptor (aGPCR) family. This compound is recognized for its role in clearing apoptotic cells and Gram-negative bacteria.

A key question in the field is the degree of functional redundancy among different phagocytic receptors. While many receptors recognize the same primary "eat-me" signal—phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells—their downstream signaling pathways and physiological roles can be distinct. This guide provides an objective comparison of this compound with other major phagocytic receptors, supported by experimental data and detailed protocols, to investigate the balance between their redundant and specific functions. It is important to note that while initial studies identified this compound on macrophages, some recent reports suggest its expression is low or absent in these professional phagocytes, indicating its primary roles may be in non-professional phagocytes like epithelial cells and astrocytes.

Comparative Analysis of Phagocytic Receptors

The clearance of apoptotic cells is a multi-step process involving tethering, recognition, and engulfment, orchestrated by a variety of receptors. Below is a comparative summary of this compound and other key receptors involved in this process.

ReceptorReceptor FamilyPrimary Ligand(s)Key Signaling AdaptorsDownstream EffectorNotes
This compound Adhesion GPCRPhosphatidylserine (PtdSer), LPSELMO1, DOCK180Rac1Directly binds PtdSer via its thrombospondin type 1 repeats (TSRs) to activate a conserved engulfment signaling module.[1][2]
MerTK TAM Receptor Tyrosine KinaseGas6, Protein S (as bridges to PtdSer)FAK, PI3K, ILK, SrcRac1, RhoAKinase activity is essential for signaling. Does not bind PtdSer directly but requires soluble bridging molecules.[3][4][5]
Stabilin-2 Scavenger ReceptorPtdSer, Hyaluronan, HeparinGULP1, Integrin αvβ5Rac1Can signal via two distinct pathways: a GULP-dependent pathway and an indirect activation of the ELMO/DOCK180 module through crosstalk with integrins.[6][7][8]
Integrins (αvβ3/αvβ5) IntegrinOpsonins (e.g., MFG-E8) bridging to PtdSerCrkII, DOCK180, ELMO1Rac1Often act in concert with other receptors. Their engagement can also recruit the ELMO/DOCK180/Rac1 module for cytoskeletal rearrangement.

Signaling Pathways in Phagocytosis

The signaling cascades initiated by phagocytic receptors converge on the activation of small GTPases like Rac1, which orchestrate the actin cytoskeletal rearrangements necessary for engulfment. However, the upstream pathways can differ significantly, highlighting both redundancy (convergent pathways) and specificity (unique components).

This compound Signaling Pathway

This compound utilizes a well-defined, evolutionarily conserved signaling module to trigger phagocytosis. Upon binding to PtdSer on an apoptotic cell, this compound recruits the ELMO1/DOCK180 complex to its intracellular domain. DOCK180 functions as a guanine nucleotide exchange factor (GEF) for Rac1, activating it to drive actin polymerization and the formation of the phagocytic cup.[9][10][11]

BAI1_Pathway cluster_membrane Phagocyte Membrane cluster_cytoplasm Phagocyte Cytoplasm This compound This compound ELMO_DOCK ELMO1 / DOCK180 Complex This compound->ELMO_DOCK Recruitment Rac1_GTP Rac1-GTP (Active) ELMO_DOCK->Rac1_GTP GEF Activity Rac1_GDP Rac1-GDP (Inactive) Rac1_GDP->ELMO_DOCK Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Engulfment Engulfment Actin->Engulfment Target Apoptotic Cell (PtdSer) Target->this compound Binding

Caption: The this compound-mediated phagocytosis signaling cascade.
Comparison with the MerTK Signaling Pathway

In contrast to this compound, MerTK is a receptor tyrosine kinase that requires soluble bridging molecules like Gas6 or Protein S to recognize PtdSer. Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This kinase-dependent cascade ultimately activates integrins and promotes cytoskeletal changes.[3][12] This fundamental difference in activation mechanism (direct ligand binding vs. kinase activation via bridging molecules) underscores the non-redundant nature of these receptors despite their shared goal.

MerTK_Pathway cluster_membrane Phagocyte Membrane cluster_cytoplasm Phagocyte Cytoplasm MerTK MerTK Signaling PI3K / FAK / Src Kinase Cascade MerTK->Signaling Kinase Activation Integrin Integrin β2 Actin Actin Cytoskeleton Remodeling Integrin->Actin Signaling->Integrin Activation Engulfment Engulfment Actin->Engulfment Target Apoptotic Cell (PtdSer) Bridge Gas6 / Protein S Target->Bridge Binds Bridge->MerTK Binds

Caption: The MerTK-mediated efferocytosis signaling cascade.

Quantitative Performance Data

Direct quantitative comparisons of phagocytic efficiency mediated by this compound versus other receptors in identical cellular contexts are limited in published literature. Most studies focus on the impact of receptor knockout or knockdown on overall phagocytosis rather than a side-by-side performance benchmark. However, studies comparing different cell types have revealed significant variations in engulfment kinetics. For example, one study quantitatively compared macrophages from normal (BALB/c) and diabetes-prone (NOD) mice, revealing that the engulfment of apoptotic cells by NOD macrophages was 5.5 times slower than by their BALB/c counterparts.[13][14]

ParameterDescriptionExample FindingReference
Engulfment Rate The speed at which a phagocyte internalizes a target cell.NOD mouse macrophages exhibit a 5.5-fold slower engulfment rate for apoptotic cells compared to BALB/c macrophages.[13]
Phagocytic Index The percentage of phagocytes that have internalized at least one target.Varies widely depending on the phagocyte, target cell type, and receptor expression levels.[15]
Digestion Rate The speed at which an internalized target is degraded within the phagolysosome.NOD macrophages show a digestion rate at least two times slower than BALB/c macrophages.[13]

This data highlights that the genetic background and overall cellular machinery, not just the presence of a single receptor, dictate the efficiency of phagocytosis. Future studies using reconstituted cell systems expressing only this compound, MerTK, or Stabilin-2 would be necessary to provide direct quantitative comparisons.

Experimental Protocols

In Vitro Phagocytosis Assay using Flow Cytometry and Microscopy

This protocol provides a method to quantitatively and qualitatively assess the phagocytosis of apoptotic cells by an adherent phagocyte cell line.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Step 1: Culture Phagocytes (e.g., RAW264.7) on plates P2 Step 2: Induce Apoptosis in Target Cells (e.g., Jurkat) with UV or Staurosporine P3 Step 3: Label Phagocytes (e.g., CellTracker Deep Red) and Target Cells (e.g., CFSE) E1 Step 4: Co-incubate labeled phagocytes and apoptotic targets (e.g., 1:5 ratio) for 1-2h at 37°C P3->E1 E2 Step 5: Include 4°C control to inhibit active uptake A1 Step 6: Wash extensively to remove non-ingested target cells E1->A1 A2 Step 7A: Flow Cytometry Quantify double-positive cells (Phagocytic Index) A1->A2 A3 Step 7B: Confocal Microscopy Visualize internalized targets (Confirm engulfment) A1->A3

Caption: Experimental workflow for an in vitro phagocytosis assay.

1. Preparation of Cells:

  • Phagocytes: Seed phagocytic cells (e.g., RAW264.7 macrophage cell line) in a 12-well plate (for microscopy) or a 6-well plate (for flow cytometry) to achieve 70-80% confluency on the day of the assay.[16]

  • Target Cells: Culture target cells (e.g., Jurkat T-cells) to a density of 1x10⁶ cells/mL. Induce apoptosis by treating with 1 µM staurosporine for 4 hours or via UV irradiation. Confirm apoptosis ( >80%) using Annexin V/Propidium Iodide staining.[17]

2. Fluorescent Labeling:

  • Target Cells: Wash apoptotic Jurkat cells with PBS and resuspend at 1x10⁷ cells/mL in PBS. Add a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1 µM. Incubate for 15 minutes at 37°C, protected from light. Quench the reaction by adding an equal volume of fetal bovine serum (FBS) and wash the cells twice with complete medium.[17]

  • Phagocytes (Optional for Flow Cytometry): If phagocytes need to be distinguished from non-adherent target cells, they can be pre-labeled with a different fluorescent dye like CellTracker™ Deep Red.

3. Phagocytosis Assay:

  • Wash the adherent phagocytes once with warm PBS.

  • Add the CFSE-labeled apoptotic cells to the phagocytes at a ratio of 5:1 (target:phagocyte) in fresh, serum-free medium.[18]

  • Incubate for 1-2 hours at 37°C and 5% CO₂. Set up a parallel control plate incubated at 4°C to measure binding without internalization.[19]

4. Sample Processing and Analysis:

  • For Microscopy:

    • Gently wash the wells 3-4 times with ice-cold PBS to remove unbound apoptotic cells.[20]

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Mount with a DAPI-containing mounting medium to stain nuclei.

    • Visualize using a confocal microscope to confirm that green (CFSE) targets are inside the phagocytes.

  • For Flow Cytometry:

    • Wash wells twice with ice-cold PBS.

    • Detach the phagocytes using a non-enzymatic cell stripper or gentle scraping.

    • Transfer cells to FACS tubes. To distinguish between bound and internalized targets, add 0.04% trypan blue to quench the fluorescence of surface-bound (non-internalized) CFSE-labeled cells.

    • Analyze using a flow cytometer. The percentage of phagocytes that are positive for CFSE fluorescence represents the phagocytic index.[21][22]

Conclusion: Redundancy vs. Specificity

The existence of multiple receptors for PtdSer, such as this compound, Stabilin-2, and TIM-4, points towards a high degree of functional redundancy, ensuring the robust clearance of apoptotic cells. This is further supported by the convergence of different receptor pathways on the ELMO/DOCK180/Rac1 signaling module. For instance, Stabilin-2 can indirectly activate this module via integrin αvβ5, the same module directly activated by this compound.[7][8]

However, compelling evidence also points to context-specific, non-redundant roles.

  • Distinct Activation Mechanisms: Receptors like MerTK rely on a kinase-dependent signaling cascade initiated by soluble bridging proteins, a mechanism fundamentally different from the direct PtdSer recognition and GEF recruitment employed by this compound.[1][3]

  • Tissue-Specific Expression: The expression patterns of phagocytic receptors vary significantly across different tissues and cell types. MerTK, for instance, is critical for the daily clearance of photoreceptor outer segments by retinal pigment epithelial cells, a function that cannot be compensated for by the transgenic expression of this compound in a MerTK-knockout model. This demonstrates a unique, non-redundant role for MerTK in this specific biological context.

  • Diverse Ligand Recognition: While PtdSer is a common ligand, receptors like Stabilin-2 also clear other molecules like hyaluronan, and this compound recognizes LPS from Gram-negative bacteria.[6] This multi-ligand capability assigns specialized functions to each receptor beyond apoptotic cell clearance.

References

A Comparative Analysis of BAI1's Anti-Angiogenic Activity Versus VEGF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different anti-angiogenic strategies is paramount. This guide provides a comparative analysis of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) and Vascular Endothelial Growth Factor (VEGF) inhibitors, two distinct classes of molecules that impede the formation of new blood vessels, a critical process in tumor growth and metastasis. We present a detailed examination of their mechanisms of action, supported by experimental data, and provide protocols for key angiogenesis assays.

Mechanisms of Action: A Tale of Two Pathways

This compound and VEGF inhibitors employ fundamentally different strategies to achieve their anti-angiogenic effects. VEGF inhibitors directly target the well-established VEGF signaling pathway, a primary driver of angiogenesis. In contrast, this compound, a transmembrane protein, and its secreted ectodomain fragment Vasculostatin (Vstat120), exert their effects through a multi-faceted approach, including interactions with cell surface receptors distinct from VEGF receptors.

VEGF Inhibitors: Neutralizing the Master Regulator

Vascular Endothelial Growth Factor (VEGF-A) is a potent signaling protein that stimulates the formation of new blood vessels[1][2]. It binds to VEGF receptors (VEGFRs), primarily VEGFR2, on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival[3][4]. VEGF inhibitors are designed to disrupt this interaction through two main strategies[1][5][6]:

  • Monoclonal Antibodies (e.g., Bevacizumab): These antibodies bind directly to VEGF-A, preventing it from docking with its receptors[1][5].

  • Tyrosine Kinase Inhibitors (TKIs) (e.g., Sunitinib, Sorafenib): These small molecules penetrate the cell membrane and block the intracellular tyrosine kinase domain of VEGFRs, thereby inhibiting the downstream signaling cascade even if VEGF-A binds to the receptor[6].

  • VEGF Trap (e.g., Aflibercept): These are fusion proteins that act as decoy receptors, binding to VEGF-A with high affinity and preventing it from interacting with the natural receptors on cell surfaces[7][8].

The downstream signaling cascade initiated by VEGF binding to VEGFR2 predominantly involves the activation of Phospholipase Cγ (PLCγ), Protein Kinase C (PKC), and the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to the cellular responses required for angiogenesis[3][4].

This compound: A Multi-Modal Approach to Angiogenesis Inhibition

Brain-Specific Angiogenesis Inhibitor 1 (this compound) is an adhesion G protein-coupled receptor with intrinsic anti-angiogenic properties[9][10]. Its large extracellular domain can be cleaved to release a soluble fragment called Vasculostatin (Vstat120), which is a potent angiogenesis inhibitor[3][5]. The anti-angiogenic activity of this compound and Vstat120 is mediated through several mechanisms:

  • Interaction with CD36: The thrombospondin type 1 repeats (TSRs) within the extracellular domain of this compound can bind to the scavenger receptor CD36 on endothelial cells, inducing apoptosis and inhibiting angiogenesis[11].

  • Blocking αvβ5 Integrin: this compound's extracellular fragment can also interact with αvβ5 integrin on endothelial cells, which suppresses their proliferation[11].

  • Downregulation of Pro-Angiogenic Factors: Overexpression of this compound in tumor cells has been shown to decrease the expression of pro-angiogenic factors like VEGF and matrix metalloproteinase-1 (MMP-1)[11].

The signaling pathways downstream of this compound's interactions are still being fully elucidated but are known to be distinct from the direct VEGF/VEGFR axis.

Signaling Pathway Diagrams

To visually represent the distinct mechanisms of this compound and VEGF inhibitors, the following signaling pathway diagrams are provided.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Bevacizumab Bevacizumab Bevacizumab->VEGF Neutralizes Aflibercept Aflibercept (VEGF Trap) Aflibercept->VEGF Traps PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis Sunitinib Sunitinib (TKI) Sunitinib->VEGFR Inhibits Kinase Domain BAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Endothelial Cell BAI1_EC This compound Extracellular Domain (Vstat120) CD36 CD36 BAI1_EC->CD36 Binds (via TSRs) Integrin αvβ5 Integrin BAI1_EC->Integrin Binds Apoptosis Apoptosis CD36->Apoptosis Induces Proliferation_Inhibition Inhibition of Proliferation Integrin->Proliferation_Inhibition Leads to Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Assays Proliferation Endothelial Cell Proliferation Assay Migration Endothelial Cell Migration Assay Tube_Formation Tube Formation Assay Aortic_Ring Aortic Ring Assay Tube_Formation->Aortic_Ring CAM Chick Chorioallantoic Membrane (CAM) Assay Aortic_Ring->CAM Xenograft Tumor Xenograft Model CAM->Xenograft start Start: Anti-angiogenic Compound start->Proliferation start->Migration start->Tube_Formation

References

Validation of BAI1 as a Druggable Target in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) as a promising druggable target in cancer therapy. This compound, a transmembrane adhesion G protein-coupled receptor, is increasingly recognized for its tumor-suppressive functions, primarily through its potent anti-angiogenic properties and its role in stabilizing the p53 tumor suppressor protein.[1][2] Its expression is frequently downregulated in various malignancies, including glioblastoma, colorectal, and breast cancer, making its restoration a compelling therapeutic strategy.[1][3][4]

This document summarizes preclinical data on this compound-targeted therapies, offers a comparison with existing treatment modalities where data is available, and provides detailed experimental protocols for key validation assays.

Data Presentation: Efficacy of this compound-Targeted Therapies

The primary therapeutic approach for targeting this compound involves the restoration of its function, most notably through the delivery of its biologically active N-terminal fragment, Vasculostatin (Vstat120), using oncolytic virus vectors. One such vector, an oncolytic herpes simplex virus (oHSV) expressing Vstat120, has been named RAMBO (Rapid Antiangiogenesis Mediated By Oncolytic virus).[1][3] Preclinical studies have demonstrated significant anti-tumor efficacy with this approach.

Table 1: Preclinical Efficacy of Vstat120-Expressing Oncolytic Virus (RAMBO) in Glioblastoma Models
Cancer ModelTreatmentOutcome MeasureResultSignificanceReference
Intracranial U87ΔEGFR Glioma (Mouse)RAMBO vs. Control Virus (HSVQ)Median SurvivalIncreased survival with RAMBOp = 0.0021[1]
Subcutaneous U87ΔEGFR Glioma (Mouse)RAMBO vs. Control Virus (HSVQ)Tumor GrowthSignificant suppression of tumor growthp < 0.05[1]
Intracranial U87ΔEGFR Glioma (Mouse)RAMBO vs. Control Virus (HSVQ)Microvessel Density (MVD) & Vascular Volume Fraction (VVF)Significant reduction in MVD and VVFNot specified[1]
Subcutaneous Sarcoma (Mouse)RAMBO vs. Control Virus (rHSVQ)Tumor GrowthSignificant reduction in tumor growthNot specified[2]
Subcutaneous Sarcoma (Mouse)RAMBO vs. Control Virus (rHSVQ)SurvivalProlonged mouse survivalNot specified[3]
Table 2: Preclinical Efficacy of this compound Gene Therapy in Cancer Models
Cancer ModelTreatmentOutcome MeasureResultSignificanceReference
Intracerebral Glioblastoma (Mouse)Adenoviral vector with this compound (Adthis compound) vs. ControlSurvivalIncreased mouse survivalNot specified[5]
Subcutaneous Glioblastoma (Mouse)Adenoviral vector with this compound (Adthis compound) vs. ControlTumor GrowthSignificant impairment of tumor growthNot specified[5]
Murine Renal Cell Carcinoma (Mouse)This compound gene transfer vs. ControlTumor SizeSignificantly suppressed tumor sizep < 0.01[6]
Murine Renal Cell Carcinoma (Mouse)This compound gene transfer vs. ControlMicrovessel DensitySignificantly lower microvessel densityp < 0.05[6]
Comparison with Standard-of-Care Therapies

Direct head-to-head preclinical studies comparing this compound-targeted therapies with standard-of-care agents like temozolomide (for glioblastoma) or bevacizumab (an anti-angiogenic antibody) are not extensively reported in the available literature. However, some studies have explored the combination of oncolytic viruses with these therapies, suggesting a potential for synergistic effects. For instance, combining oncolytic herpes simplex virus with temozolomide has shown enhanced killing of glioblastoma stem-like cells in vitro.[7][8] It is important to note that temozolomide can also have antagonistic effects on oncolytic virotherapy by impacting immune cells.[7][9]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

The tumor-suppressive effects of this compound are primarily mediated through two distinct pathways: inhibition of angiogenesis and stabilization of p53.

BAI1_Signaling_Pathways cluster_0 Anti-Angiogenesis Pathway cluster_1 p53 Stabilization Pathway This compound This compound Vstat120 Vstat120 (secreted fragment) This compound->Vstat120 Cleavage CD36 CD36 Receptor (on endothelial cells) Vstat120->CD36 Binds Angiogenesis Angiogenesis CD36->Angiogenesis BAI1_p53 This compound Mdm2 Mdm2 BAI1_p53->Mdm2 Inhibits p53 p53 Mdm2->p53 Promotes degradation of Ubiquitination p53 Ubiquitination & Degradation Mdm2->Ubiquitination Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53->Tumor_Suppression Experimental_Workflow Target_ID Target Identification (e.g., Gene Expression Analysis) In_Vitro In Vitro Validation - Cell Proliferation Assays - Angiogenesis Assays - Apoptosis Assays Target_ID->In_Vitro Signaling Mechanism of Action - Western Blot - Co-IP In_Vitro->Signaling In_Vivo In Vivo Efficacy (Xenograft Models) - Tumor Growth Inhibition - Survival Analysis Signaling->In_Vivo Toxicity Toxicology Studies In_Vivo->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials

References

A Comparative Guide to the Binding Partners of BAI1 Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (aGPCR) family, is a multifaceted transmembrane protein implicated in a range of cellular processes, from synapse formation in the brain to the clearance of apoptotic cells by the immune system. Its functional diversity is largely dictated by its interactions with a variety of binding partners, which differ significantly across cell types. This guide provides a comparative overview of this compound's molecular dance, summarizing its key binding partners and the resultant signaling cascades in neuronal, phagocytic, and endothelial cells.

Comparative Analysis of this compound Binding Partners

The following table summarizes the known binding partners of this compound in different cell types, the interacting domains, and the primary functional outcomes of these interactions.

Cell TypeBinding PartnerThis compound DomainInteracting Partner DomainFunctional Outcome
Neuronal Cells Post-synaptic density protein 95 (PSD-95)C-terminal PDZ-binding motifPDZ domainsSynaptic localization and stabilization of this compound, regulation of synapse formation.[1][2][3]
BAP-2/IRSp53C-terminal proline-rich regionSH3 domainRegulation of cytoskeletal activity and neuronal growth.[3]
ELMO/Dock180Intracellular C-terminusN-terminus of ELMORac1 activation, regulation of dendritic spine morphology.[2][4]
Tiam1/Par3 complexC-terminal PDZ-binding motifPDZ domain of Tiam1Rac1 activation, crucial for spinogenesis and synaptogenesis.[2][4]
Neuroligin-1 (NRLN1)Extracellular DomainNot specifiedPromotes excitatory synaptogenesis.[5]
MDM2Not specifiedNot specifiedInhibits PSD-95 ubiquitination and degradation, stabilizing the synapse.[6][7]
MAGI-1, -2, -3, Densin-180, SAP97C-terminal PDZ-binding motifPDZ domainsModulation of this compound signaling and localization at the synapse.[1][2]
Phagocytes (e.g., Macrophages) Phosphatidylserine (PtdSer)Extracellular Thrombospondin Type 1 Repeats (TSRs)Exposed headgroup on apoptotic cellsRecognition and engulfment of apoptotic cells (efferocytosis).[8][9][10]
Lipopolysaccharide (LPS)Extracellular Thrombospondin Type 1 Repeats (TSRs)Component of Gram-negative bacteria outer membraneRecognition and phagocytosis of Gram-negative bacteria.[11]
ELMO1/Dock180Intracellular C-terminusN-terminus of ELMO1Rac1 activation, leading to cytoskeletal rearrangement for engulfment.[9][12][13]
Endothelial Cells αvβ5 IntegrinExtracellular Thrombospondin Type 1 Repeats (TSRs)Extracellular domainInhibition of endothelial cell proliferation and angiogenesis.
CD36Extracellular Thrombospondin Type 1 Repeats (TSRs)Extracellular domainAnti-angiogenic effects.[4]

Experimental Methodologies for Identifying this compound Interactions

The identification and validation of this compound binding partners predominantly rely on classic molecular biology techniques such as co-immunoprecipitation (Co-IP) and pull-down assays.

Co-Immunoprecipitation (Co-IP)

This technique is used to isolate a protein of interest and its binding partners from a cell lysate. An antibody specific to the "bait" protein (e.g., this compound) is used to pull it out of solution, and any proteins bound to it ("prey") are co-precipitated. The entire complex is then analyzed, typically by Western blotting, to identify the interacting proteins.

CoIP_Workflow cluster_cell Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell Cells expressing this compound and potential binding partners Lysate Cell Lysate containing protein complexes Cell->Lysate Lysis Antibody Add this compound-specific antibody Lysate->Antibody Beads Add Protein A/G beads Antibody->Beads Complex Antibody-BAI1-Partner Complex bound to beads Beads->Complex Capture Wash Wash to remove non-specific binders Complex->Wash Elute Elute bound proteins Wash->Elute Analysis Analyze by Western Blot or Mass Spectrometry Elute->Analysis

Figure 1. A generalized workflow for a co-immunoprecipitation experiment to identify this compound binding partners.

Pull-Down Assay

Similar to Co-IP, a pull-down assay is an in vitro technique used to detect physical interactions between two or more proteins. In this method, a "bait" protein (e.g., a recombinant fragment of this compound) is tagged (e.g., with GST or His) and immobilized on affinity beads. A cell lysate containing potential "prey" proteins is then passed over the beads. If a prey protein binds to the bait, it is captured and can be identified after washing and elution.

PullDown_Workflow cluster_bait Bait Preparation cluster_interaction Interaction cluster_detection Detection Bait Recombinant tagged-BAI1 (Bait) Immobilize Immobilized this compound Bait->Immobilize Beads Affinity Beads Beads->Immobilize Incubate Incubate Lysate with immobilized this compound Immobilize->Incubate Lysate Cell Lysate (Prey) Lysate->Incubate Wash Wash unbound proteins Incubate->Wash Elute Elute bound prey proteins Wash->Elute Detect Detect by Western Blot or Mass Spectrometry Elute->Detect

Figure 2. A generalized workflow for a pull-down assay to identify proteins that interact with this compound.

Cell-Type Specific Signaling Pathways of this compound

The diverse binding partners of this compound trigger distinct downstream signaling pathways in different cellular contexts. These pathways are crucial for the specific functions of this compound in each cell type.

Neuronal Signaling: Orchestrating Synapse Formation

In neurons, this compound is a key player in the formation and maintenance of excitatory synapses.[9] Its interactions with scaffold proteins and signaling molecules converge on the activation of small GTPases like Rac1 and RhoA, which are master regulators of the actin cytoskeleton.

Neuronal_Signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm This compound This compound Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 binds PSD95 PSD-95 This compound->PSD95 binds ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 binds RhoA RhoA This compound->RhoA activates via Gα12/13 Rac1 Rac1 Tiam1_Par3->Rac1 activates ELMO_Dock180->Rac1 activates Actin Actin Cytoskeleton Remodeling Rac1->Actin RhoA->Actin Spine Dendritic Spine Formation & Synaptogenesis Actin->Spine

Figure 3. this compound signaling pathways in neuronal cells leading to synaptogenesis.

Phagocytic Signaling: Engulfment of Apoptotic Cells and Pathogens

In phagocytes, this compound acts as a pattern recognition receptor.[11] By recognizing "eat-me" signals like phosphatidylserine on apoptotic cells or LPS on bacteria, this compound initiates a signaling cascade that leads to their engulfment. This process is critical for tissue homeostasis and immune defense.

Phagocytic_Signaling cluster_extracellular Extracellular cluster_membrane Phagocyte Membrane cluster_cytoplasm Cytoplasm ApoptoticCell Apoptotic Cell (PtdSer) This compound This compound ApoptoticCell->this compound binds Bacteria Gram-negative Bacteria (LPS) Bacteria->this compound binds ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 recruits Rac1 Rac1 ELMO_Dock180->Rac1 activates Actin Actin Cytoskeleton Remodeling Rac1->Actin Phagocytosis Engulfment Actin->Phagocytosis

Figure 4. this compound signaling in phagocytes leading to the engulfment of apoptotic cells and bacteria.

Endothelial Signaling: Inhibition of Angiogenesis

In the context of the vasculature, this compound functions as an inhibitor of angiogenesis. Proteolytic cleavage of its extracellular domain releases fragments, such as Vstat120 and Vstat40, which can act on endothelial cells to suppress their proliferation and migration, key processes in the formation of new blood vessels.

Endothelial_Signaling cluster_source Source Cell cluster_target Endothelial Cell BAI1_full Full-length this compound Cleavage Proteolytic Cleavage BAI1_full->Cleavage Vstat Vstat120/Vstat40 (soluble fragments) Cleavage->Vstat releases Integrin αvβ5 Integrin Vstat->Integrin binds CD36 CD36 Vstat->CD36 binds Proliferation Endothelial Cell Proliferation & Migration Integrin->Proliferation inhibits CD36->Proliferation inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis results in inhibition of

Figure 5. Anti-angiogenic signaling by soluble fragments of this compound on endothelial cells.

Conclusion

The diverse array of binding partners for this compound underscores its significance as a pleiotropic receptor with cell type-dependent functions. In neurons, it is a critical architect of synaptic connections. In phagocytes, it serves as a sentinel for cellular debris and pathogens. In the vasculature, it acts as a brake on new blood vessel formation. This context-dependent functionality makes this compound an intriguing target for therapeutic development. A deeper understanding of the specific protein-protein interactions that govern its activity in different tissues will be paramount for designing targeted therapies for neurological disorders, inflammatory diseases, and cancer. Future research focusing on the quantitative aspects of these interactions and the structural basis of complex formation will undoubtedly unveil new avenues for therapeutic intervention.

References

Orthologous Comparison of BAI1 Function Across Different Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Brain Angiogenesis Inhibitor 1 (BAI1) protein and its orthologs across various species. We delve into its multifaceted roles in critical cellular processes, supported by experimental data and detailed methodologies.

This compound, also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a highly conserved transmembrane protein with significant roles in a variety of biological processes.[1] Primarily recognized for its anti-angiogenic properties, this compound is also a key player in phagocytosis, synaptogenesis, and myoblast fusion.[1][2] This guide aims to provide a comparative overview of this compound's functions, supported by available data, to aid in the understanding of its evolutionary conservation and divergence.

Comparative Functional Overview of this compound Orthologs

While comprehensive quantitative data directly comparing the function of this compound orthologs across a wide range of species is limited, the available evidence from key model organisms suggests a high degree of functional conservation, particularly in its roles as a receptor for apoptotic cells and in regulating cellular architecture.

Table 1: Functional Comparison of this compound and its Orthologs in Select Species

SpeciesGene NameKey FunctionsSupporting Evidence Highlights
Homo sapiens (Human)This compound/ADGRB1Phagocytosis: Recognizes phosphatidylserine on apoptotic cells and Gram-negative bacteria, triggering their engulfment.[3][4] Angiogenesis Inhibition: The extracellular domain, particularly the Vasculostatin fragment, inhibits the formation of new blood vessels.[1][5] Synaptogenesis: Regulates the development and plasticity of neuronal synapses.[6] Myoblast Fusion: Promotes the fusion of myoblasts during muscle development.[1]Overexpression in human macrophages enhances phagocytosis.[3] Recombinant Vstat120 inhibits endothelial cell proliferation.[1] Knockdown in neurons impairs spine formation.[6]
Mus musculus (Mouse)This compound/Adgrb1Phagocytosis: Essential for the clearance of apoptotic cells by astrocytes.[7] Social Behavior & Seizure Susceptibility: Knockout mice exhibit social deficits and increased susceptibility to seizures.[8] Brain Development: Plays a role in neuron density and preventing apoptosis during brain development.[8]In vitro phagocytosis assays show reduced uptake by this compound knockout astrocytes.[7] Behavioral studies on knockout mice reveal significant abnormalities.[8]
Danio rerio (Zebrafish)This compound/adgrb1Cardioprotection: Appears to play a role in preventing doxorubicin-induced cardiomyopathy.Functional studies in zebrafish models are ongoing, with initial findings suggesting a role in cardiac health.
Drosophila melanogaster (Fruit Fly)-No direct ortholog of this compound has been identified. The gene previously referred to as 'bai' (baiser) is the ortholog of human TMED10, which is involved in vesicular protein trafficking.Orthology prediction tools and genomic databases do not show a one-to-one ortholog of human this compound in Drosophila.
Caenorhabditis elegans (Nematode)-No direct ortholog of this compound has been identified.Genomic databases do not list a clear ortholog of human this compound in C. elegans.

Key Functional Domains of this compound

The multifaceted functions of this compound are attributed to its distinct protein domains. The conservation of these domains across species is a strong indicator of conserved function.

Table 2: Conservation of Key Functional Domains in this compound Orthologs

DomainFunctionConservation in Vertebrates (Human, Mouse, Zebrafish)
Thrombospondin Type 1 Repeats (TSRs) Recognition of phosphatidylserine on apoptotic cells and lipopolysaccharide on Gram-negative bacteria.[3][4] Inhibition of angiogenesis.[1]Highly Conserved
GPCR Autoproteolysis-Inducing (GAIN) Domain Mediates autoproteolytic cleavage of the receptor.[2]Highly Conserved
Seven-Transmembrane (7TM) Domain Characteristic of G-protein coupled receptors, involved in signal transduction.Highly Conserved
PDZ-binding Motif Interacts with scaffolding proteins to regulate downstream signaling.[2]Highly Conserved

Signaling Pathways of this compound

This compound-mediated cellular processes are orchestrated through intricate signaling pathways. The core of these pathways appears to be evolutionarily conserved, particularly the recruitment of the ELMO/Dock/Rac1 module to regulate the actin cytoskeleton.

This compound-Mediated Phagocytosis

During phagocytosis, the TSR domains of this compound recognize "eat-me" signals, such as phosphatidylserine on the surface of apoptotic cells. This binding event triggers a conformational change in this compound, leading to the recruitment of an intracellular signaling complex comprising ELMO1 and Dock180. This complex then acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1. Activated Rac1 subsequently promotes actin polymerization and cytoskeletal rearrangement, leading to the engulfment of the target cell.[2][9]

BAI1_Phagocytosis cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic Cell Apoptotic Cell This compound This compound Apoptotic Cell->this compound binds 'eat-me' signal ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 complexes with Rac1_GDP Rac1-GDP Dock180->Rac1_GDP activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GDP -> GTP Actin Actin Polymerization Rac1_GTP->Actin Engulfment Engulfment Actin->Engulfment

This compound-mediated phagocytosis signaling pathway.
This compound and Angiogenesis Inhibition

The anti-angiogenic function of this compound is primarily mediated by its extracellular domain.[1] Upon cleavage, a fragment known as Vasculostatin (Vstat120) is released.[1] Vstat120, through its TSR domains, can interact with receptors on endothelial cells, such as CD36 and αvβ5 integrin, leading to the inhibition of endothelial cell proliferation and migration, key steps in angiogenesis.[1]

BAI1_Angiogenesis cluster_this compound This compound Expressing Cell cluster_endothelial Endothelial Cell This compound This compound Vstat120 Vstat120 This compound->Vstat120 cleavage CD36 CD36 / αvβ5 Integrin Vstat120->CD36 binds Angiogenesis Angiogenesis CD36->Angiogenesis inhibits

Mechanism of this compound-mediated angiogenesis inhibition.

Experimental Protocols

To facilitate reproducible research, we provide detailed methodologies for key experiments used to assess this compound function.

Phagocytosis Assay (based on fluorescent bead uptake)

This protocol describes an in vitro assay to quantify the phagocytic activity of cells expressing this compound or its orthologs using fluorescently labeled beads as a proxy for apoptotic cells.

Materials:

  • Cell line of interest (e.g., macrophages, astrocytes) transfected to express this compound orthologs.

  • Fluorescently labeled latex beads (e.g., FluoSpheres™).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Seeding: Seed the cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.

  • Bead Preparation: Opsonize the fluorescent beads by incubating them with fetal bovine serum (FBS) for 1 hour at 37°C to mimic the surface of apoptotic cells.

  • Phagocytosis Induction: Add the opsonized beads to the cells at a specific bead-to-cell ratio (e.g., 10:1).

  • Incubation: Incubate the cells with the beads for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove non-ingested beads.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Quantification:

    • Microscopy: Visualize the cells using a fluorescence microscope. The phagocytic index can be calculated as the average number of beads per cell.

    • Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells that have engulfed beads and the mean fluorescence intensity.

Phagocytosis_Workflow A 1. Seed cells expressing This compound ortholog C 3. Add beads to cells A->C B 2. Opsonize fluorescent beads B->C D 4. Incubate to allow phagocytosis C->D E 5. Wash to remove unbound beads D->E F 6. Fix cells E->F G 7. Quantify phagocytosis (Microscopy or Flow Cytometry) F->G

Experimental workflow for the phagocytosis assay.
In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of this compound orthologs or their secreted fragments to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial cell growth medium.

  • Basement membrane extract (e.g., Matrigel®).

  • Conditioned medium from cells expressing this compound orthologs or purified Vstat120 fragment.

  • 96-well plate.

  • Inverted microscope.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the coated wells in endothelial cell growth medium.

  • Treatment: Add the conditioned medium containing the this compound ortholog fragment or a control medium to the wells.

  • Incubation: Incubate the plate for 4-18 hours at 37°C.

  • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.

Rac1 Activation Assay (Pull-down Assay)

This biochemical assay measures the levels of active, GTP-bound Rac1 in cells, which is a key downstream effector of this compound signaling.

Materials:

  • Cell lysates from cells stimulated to activate this compound-mediated signaling.

  • PAK1-PBD (p21-activated kinase 1 p21-binding domain) agarose beads.

  • Lysis buffer.

  • Wash buffer.

  • SDS-PAGE and Western blotting reagents.

  • Anti-Rac1 antibody.

Procedure:

  • Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of Rac1.

  • Clarification: Centrifuge the lysates to remove cellular debris.

  • Pull-down: Incubate the clarified lysates with PAK1-PBD agarose beads. The PBD of PAK1 specifically binds to the active, GTP-bound form of Rac1.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and detect the amount of pulled-down Rac1 using an anti-Rac1 antibody. The intensity of the band corresponds to the level of active Rac1.

Conclusion

The available evidence strongly suggests that the core functions of this compound in phagocytosis and angiogenesis inhibition are conserved among vertebrates. The high degree of sequence and domain conservation in this compound orthologs across these species provides a structural basis for this functional conservation. However, there is a clear need for direct, quantitative comparative studies to fully elucidate the subtle and potentially significant differences in the activity of this compound orthologs from diverse evolutionary lineages. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses, which will be invaluable for both fundamental research and the development of novel therapeutic strategies targeting this compound-related pathways.

References

Guide to Validating a Novel BAI1 Interaction Partner Using Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of a novel protein-protein interaction (PPI) with Brain-specific angiogenesis inhibitor 1 (BAI1). We present co-immunoprecipitation (Co-IP) as a primary validation method, offer a detailed experimental protocol, and compare its performance with alternative techniques.

This compound (also known as ADGRB1) is a member of the adhesion G protein-coupled receptor (GPCR) family.[1][2] It plays crucial roles in diverse physiological processes, including the engulfment of apoptotic cells, inhibition of angiogenesis, and the regulation of synaptogenesis.[3][4][5][6] Given its implication in glioblastoma and various neurological disorders, identifying and validating its interaction partners is critical for understanding its mechanism of action and developing novel therapeutics.[2][6]

This guide will use the well-established interactor ELMO1 as a model "novel" partner to illustrate the validation workflow, simulating the steps a researcher would take after identifying a candidate from a high-throughput screen. The this compound-ELMO1 interaction is a key part of a signaling module that activates the small GTPase Rac1 to regulate the actin cytoskeleton.[4][7][8]

Primary Validation: Co-immunoprecipitation (Co-IP)

Co-IP is considered a gold-standard technique for validating PPIs within the cellular environment (in situ).[9] The method involves using a specific antibody to capture a "bait" protein (e.g., this compound) from a cell lysate, thereby also pulling down any stably associated "prey" proteins (e.g., ELMO1).[10] The presence of the prey protein in the immunoprecipitated complex is then typically detected by Western blotting.[11]

Experimental Workflow for this compound Co-IP

The workflow below outlines the key steps for validating the interaction between this compound and a putative partner.

CoIP_Workflow Co-immunoprecipitation (Co-IP) Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A Cell Culture & Transfection (e.g., HEK293T with tagged This compound and ELMO1) B Cell Lysis (Non-denaturing buffer with NP-40 or Triton X-100) A->B C Pre-clear Lysate (Incubate with control beads to reduce non-specific binding) B->C D Incubate with Bait Antibody (e.g., anti-BAI1 or anti-tag) C->D E Add Protein A/G Beads (To capture antibody-antigen complex) D->E F Wash Beads (3-5 times with lysis buffer to remove unbound proteins) E->F G Elute Proteins (Using low pH buffer or SDS-PAGE sample buffer) F->G H SDS-PAGE G->H I Western Blot (Probe for Bait [this compound] and Prey [ELMO1]) H->I

A flowchart of the co-immunoprecipitation (Co-IP) process.
Detailed Protocol for this compound and ELMO1 Co-IP

This protocol is optimized for validating the interaction between a transmembrane protein like this compound and a cytosolic partner like ELMO1 in cultured mammalian cells (e.g., HEK293T).

Materials:

  • Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or Triton X-100), and freshly added protease inhibitor cocktail. The choice of detergent is critical for solubilizing membrane proteins while preserving interactions.[12][13]

  • Wash Buffer: Cell Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer: 1x SDS-PAGE loading buffer (for denaturing elution) or 0.1 M Glycine-HCl (pH 2.5) for native elution.

  • Antibodies: Specific antibody against the "bait" protein (e.g., anti-BAI1) and an isotype-matched IgG as a negative control. Antibody for Western blot detection of the "prey" (e.g., anti-ELMO1).

  • Beads: Protein A/G magnetic or agarose beads.

Procedure:

  • Cell Preparation: Co-transfect HEK293T cells with expression vectors for tagged this compound (e.g., Myc-BAI1) and tagged ELMO1 (e.g., HA-ELMO1). Culture for 24-48 hours.

  • Lysis: Wash cells with ice-cold PBS. Add 1 mL of ice-cold Cell Lysis Buffer and incubate on ice for 30 minutes with gentle rocking.[14] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. This is the total protein extract.

  • Pre-Clearing: Add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step minimizes non-specific binding of proteins to the beads.[14] Pellet the beads and transfer the supernatant to a new tube.

  • Input Sample: Collect a small aliquot (e.g., 50 µL) of the pre-cleared lysate to serve as the "Input" control, which verifies the expression of both proteins.

  • Immunoprecipitation: Add 2-4 µg of the anti-BAI1 antibody (or anti-Myc tag) to the remaining lysate. For the negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Complex Capture: Add 30 µL of equilibrated Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation (or using a magnetic stand). Discard the supernatant. Wash the beads three to five times with 1 mL of cold Wash Buffer. These washes are critical to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Add 40 µL of 1x SDS-PAGE loading buffer directly to the beads and boil at 95°C for 5 minutes to elute and denature the proteins.[15]

  • Analysis: Centrifuge the beads and load the supernatant (the "IP" fraction) onto an SDS-PAGE gel, along with the "Input" sample. Perform Western blotting and probe with antibodies against both this compound (or Myc-tag) and ELMO1 (or HA-tag).

Data Presentation and Interpretation

Quantitative data from Co-IP experiments, often derived from band densitometry of Western blots, should be presented clearly. A successful Co-IP will show the presence of the prey protein (ELMO1) in the sample where the bait protein (this compound) was immunoprecipitated, but not in the negative control (IgG).

Table 1: Quantitative Analysis of a Hypothetical this compound-ELMO1 Co-IP
Sample ConditionProtein Immunoprecipitated (Bait)Protein Detected (Prey)Relative Band Intensity of Prey (Arbitrary Units)Fold Enrichment (vs. IgG Control)
Input N/A (Total Lysate)ELMO1100N/A
Negative Control Isotype IgGELMO13.51.0
Experiment This compoundELMO187.525.0

Interpretation:

  • Input Lane: Confirms that both this compound and ELMO1 are expressed in the cells.

  • IgG Lane: The low signal for ELMO1 indicates minimal non-specific binding to the control antibody or beads. This is a critical control.[10]

  • IP:this compound Lane: A strong band for ELMO1 demonstrates that it was co-precipitated with this compound, supporting a genuine interaction. The 25-fold enrichment over the IgG control provides quantitative evidence of specificity.

Comparison with Alternative Validation Methods

While Co-IP is a powerful technique, relying on a single method can be misleading. Orthogonal validation using different principles is highly recommended. Below is a comparison of Co-IP with two common alternatives: Proximity Ligation Assay (PLA) and Yeast Two-Hybrid (Y2H).

Table 2: Comparison of PPI Validation Methods
FeatureCo-immunoprecipitation (Co-IP)Proximity Ligation Assay (PLA)Yeast Two-Hybrid (Y2H)
Principle Antibody-based pulldown of protein complexes from cell lysates.[16]In-situ detection of proteins in close proximity (<40 nm) using antibody-DNA conjugates.Reconstitution of a transcription factor in yeast when two interacting proteins bring its domains together.[17]
Environment In situ (in cell lysate), but not in intact cells.In situ (in fixed, intact cells).Heterologous (in yeast nucleus).
Interaction Type Detects stable interactions in a complex; can be direct or indirect.[9]Detects close proximity; does not confirm direct physical interaction.Detects direct, binary interactions.
Spatial Info No subcellular localization data.Provides subcellular localization of the interaction.No localization data within the native cell.
Sensitivity Moderate to low; may miss weak or transient interactions.High; can detect transient or low-abundance interactions.High sensitivity, but prone to false positives.
Throughput Low to medium.Medium.High; suitable for large-scale screening.
Key Advantage Detects interactions of endogenous proteins in a near-native state.Visualizes interactions in their native cellular context.Excellent for screening and identifying direct binary interactions.
Key Limitation Can't distinguish direct vs. indirect binding; potential for post-lysis artifacts.Requires highly specific antibodies; proximity is not proof of interaction.Non-native environment (yeast); high false-positive/negative rates.[17]

Visualizing the Biological Context: The this compound-ELMO1 Signaling Pathway

Understanding where a novel interaction fits into known signaling pathways is essential for functional characterization. This compound recognizes phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells via its thrombospondin type 1 repeats (TSRs).[4][5] This binding event is thought to induce a conformational change that allows the C-terminal cytoplasmic domain of this compound to recruit an ELMO1/Dock180 complex.[4][7] This trimeric complex then functions as a guanine nucleotide exchange factor (GEF) for Rac1, promoting the cytoskeletal rearrangements necessary for phagocytic engulfment.[4][6][7]

BAI1_Signaling This compound-Mediated Phagocytosis Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound ELMO1 ELMO1 This compound->ELMO1 recruits ApoptoticCell Apoptotic Cell (PtdSer exposed) ApoptoticCell->this compound binds (via TSRs) Dock180 Dock180 ELMO1->Dock180 complexes with Rac1_GDP Rac1-GDP (Inactive) Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GDP -> GTP Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin activates Actin->this compound Phagocytic Engulfment

The this compound signaling cascade for apoptotic cell engulfment.

References

Unraveling the In Vitro Landscape of BAI1: A Guide to Modulating its Function

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of direct small molecule inhibitors for Brain-Specific Angiogenesis Inhibitor 1 (BAI1/ADGRB1) is not currently feasible due to a lack of publicly available, well-characterized small molecule inhibitors specifically developed to target this adhesion G protein-coupled receptor. Research to date has primarily focused on understanding this compound's function through genetic modulation, the use of its biologically active fragments, and agonist peptides. This guide provides a comprehensive overview of the methods used to modulate this compound function in vitro, presenting the supporting data and experimental protocols for researchers in pharmacology and drug development.

Comparison of this compound Functional Modulation Methods In Vitro

Instead of a direct comparison of inhibitors, this table summarizes the various methods employed in research to study and modulate the function of the this compound protein.

Modulation MethodTargetMechanism of ActionTypical In Vitro ReadoutKey Findings
Genetic Knockdown (shRNA/siRNA) This compound mRNAPost-transcriptional gene silencing, leading to reduced this compound protein expression.Decreased spine and synapse density, reduced phagocytosis of apoptotic cells.Knockdown of this compound in neurons leads to immature dendritic spine development[1][2]. Reduced this compound in microglia results in a significant decrease in the engulfment of apoptotic cells and bacteria[3].
Gene Knockout (CRISPR/Cas9) This compound GenePermanent disruption of the this compound gene, leading to a complete loss of protein expression.Altered brain morphology, social deficits, and increased seizure susceptibility in knockout mice models[2].Complete loss of this compound function has profound effects on neuronal development and function[2].
This compound-Stachel Peptide This compound ReceptorA synthetic peptide derived from the receptor's "tethered agonist" sequence that acts as an agonist.Increased Rac1 activation, leading to enhanced spinogenesis and synaptogenesis[1].Demonstrates a mechanism of this compound activation and its role in promoting synaptic development[1].
Vasculostatin (Vstat120/BAI1-NTF) Endothelial CellsThe secreted N-terminal fragment (NTF) of this compound, also known as Vasculostatin-120, which has anti-angiogenic properties[3][4].Inhibition of endothelial cell proliferation[5].The extracellular domain of this compound can act as a secreted anti-angiogenic factor[3][4].
Anti-αv Integrin Antibodies αvβ5 IntegrinThese antibodies block the interaction between the this compound extracellular fragment and αvβ5 integrin on endothelial cells[5].Reversal of the anti-proliferative effect of the this compound extracellular fragment[5].The anti-angiogenic effect of secreted this compound fragments is mediated through αvβ5 integrin[5].

Key Signaling Pathways of this compound

This compound is a versatile receptor that can activate multiple downstream signaling pathways to regulate diverse cellular processes.

BAI1_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_rac1 Rac1 Activation cluster_rhoa RhoA Activation cluster_p53 p53 Stabilization Phosphatidylserine Phosphatidylserine This compound This compound (ADGRB1) Phosphatidylserine->this compound Binds to TSR domains ELMO ELMO This compound->ELMO Tiam1 Tiam1 This compound->Tiam1 G_alpha_12_13 Gα12/13 This compound->G_alpha_12_13 MDM2 MDM2 This compound->MDM2 Binds & Sequesters Dock180 Dock180 ELMO->Dock180 Rac1_GTP Rac1-GTP ELMO->Rac1_GTP Activate Dock180->Rac1_GTP Activate Par3 Par3 Tiam1->Par3 Tiam1->Rac1_GTP Activate Par3->Rac1_GTP Activate Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Regulates Phagocytosis\nSynaptogenesis Phagocytosis Synaptogenesis Actin->Phagocytosis\nSynaptogenesis p115RhoGEF p115RhoGEF G_alpha_12_13->p115RhoGEF Activates RhoA_GTP RhoA-GTP p115RhoGEF->RhoA_GTP Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA_GTP->Cytoskeletal_Rearrangement Synaptic Plasticity Synaptic Plasticity Cytoskeletal_Rearrangement->Synaptic Plasticity p53 p53 MDM2->p53 Degrades p53_stabilization p53 Stabilization & Tumor Suppression

This compound Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound function are provided below.

In Vitro Phagocytosis Assay

This assay is used to quantify the engulfment of apoptotic cells by phagocytes (e.g., macrophages) mediated by this compound.

1. Preparation of Apoptotic Cells (Targets):

  • Culture Jurkat T cells or another suitable cell line.

  • Induce apoptosis by treating the cells with UV irradiation (254 nm, 100 mJ/cm²) or staurosporine (1 µM for 4 hours).

  • Confirm apoptosis by Annexin V/Propidium Iodide staining and flow cytometry.

  • Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE) according to the manufacturer's protocol.

2. Co-culture with Phagocytes:

  • Plate primary macrophages or a macrophage cell line (e.g., RAW 264.7) in a 24-well plate and culture overnight.

  • If using genetic modulation, transfect the macrophages with this compound-specific shRNA or control shRNA 48 hours prior to the assay.

  • Wash the macrophages with serum-free media.

  • Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells to macrophages).

  • Incubate the co-culture for 1-2 hours at 37°C to allow for phagocytosis.

3. Quantification of Engulfment:

  • Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.

  • Detach the macrophages using a non-enzymatic cell dissociation solution.

  • Analyze the macrophages by flow cytometry to quantify the percentage of fluorescently positive cells (macrophages that have engulfed apoptotic cells) and the mean fluorescence intensity.

  • Alternatively, for imaging, fix the cells with 4% paraformaldehyde, stain with a macrophage-specific antibody (e.g., anti-F4/80) and a nuclear stain (DAPI), and visualize using fluorescence microscopy.

Rac1 Activation Assay (FRET-based)

This method measures the activation of the small GTPase Rac1, a downstream effector of this compound, in living cells.

1. Cell Preparation and Transfection:

  • Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., Neuro-2a) on glass-bottom dishes.

  • Co-transfect the cells with a FRET-based Rac1 biosensor plasmid (e.g., RaichuEV-Rac1) and, if applicable, a plasmid for this compound overexpression or knockdown.

2. Live-Cell Imaging:

  • 24-48 hours post-transfection, mount the dish on an inverted fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).

  • Acquire baseline FRET images. This typically involves exciting the donor fluorophore (e.g., CFP) and measuring emissions from both the donor and the acceptor fluorophore (e.g., YFP).

3. Stimulation and Data Acquisition:

  • To stimulate this compound, add the this compound-Stachel active peptide to the culture medium. A scrambled peptide should be used as a negative control[1].

  • Acquire FRET images at regular intervals (e.g., every 5 minutes) for up to 1 hour post-stimulation.

4. Data Analysis:

  • Calculate the FRET ratio (Acceptor emission / Donor emission) for individual cells over time.

  • An increase in the FRET ratio indicates an increase in Rac1 activity.

  • Normalize the FRET ratio to the baseline to determine the fold change in Rac1 activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Phagocytes (e.g., Macrophages) B1 Co-culture Phagocytes with Labeled Apoptotic Cells A1->B1 A2 Induce Apoptosis in Target Cells A3 Label Apoptotic Cells with Fluorescent Dye A2->A3 A3->B1 B2 Incubate (1-2h, 37°C) to allow engulfment B1->B2 C1 Wash to Remove Non-engulfed Cells B2->C1 C2 Quantify Engulfment C1->C2 C3 Flow Cytometry (% Positive Cells, MFI) C2->C3 Option 1 C4 Fluorescence Microscopy (Imaging) C2->C4 Option 2

Workflow for an In Vitro Phagocytosis Assay

References

A Researcher's Guide to Cross-Validation of BAI1 Expression Data Across Transcriptomic Platforms

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel therapeutics and deeper biological understanding, the accurate quantification of gene expression is paramount. Brain-specific angiogenesis inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (GPCR) family, has garnered significant interest for its roles in synaptic regulation, phagocytosis, and tumor suppression.[1] Researchers studying this compound rely on various transcriptomic platforms to measure its expression levels. However, each platform possesses unique chemistries and data processing pipelines, which can lead to variability in results.[2][3]

This guide provides a comparative framework for cross-validating this compound expression data obtained from three common transcriptomic platforms: messenger RNA (mRNA) microarrays, RNA sequencing (RNA-Seq), and quantitative real-time PCR (qRT-PCR). By understanding the principles and methodologies of each, researchers can ensure the reliability and reproducibility of their findings.

Platform Performance: A Comparative Overview

Choosing the right platform depends on the specific research question, budget, and desired throughput. While high-throughput methods like microarrays and RNA-Seq are excellent for discovery-based, genome-wide screening, qRT-PCR remains the gold standard for targeted gene validation due to its high sensitivity and specificity.[4][5]

Studies comparing these technologies have found that while fold-change values for gene expression are often highly correlated between platforms, RNA-Seq generally offers a wider dynamic range and higher precision compared to microarrays.[4][6][7] Consequently, RNA-Seq may detect a larger number of differentially expressed genes.[6] The concordance of differentially expressed genes identified by both microarray and RNA-Seq can range from approximately 30% to over 78%.[4][6]

Table 1: Comparison of Transcriptomic Platforms for this compound Expression Analysis

FeatureMicroarrayRNA Sequencing (RNA-Seq)Quantitative Real-Time PCR (qRT-PCR)
Principle Hybridization of fluorescently labeled cDNA to pre-designed oligonucleotide probes on a solid surface.[8][9]High-throughput sequencing of cDNA fragments to directly determine the nucleotide sequence and abundance of RNA transcripts.[10][11]Enzymatic amplification of a specific target cDNA sequence using primers and a fluorescent probe or dye for real-time detection.[12][13]
Illustrative this compound Fold-Change 4.2-fold increase5.1-fold increase4.8-fold increase (Validation Standard)
Concordance with qRT-PCR High (Often >75%)[6]Very High (Often >80%)[4]N/A (Gold Standard)
Pros Cost-effective for large sample numbers, established analysis pipelines.[14]Unbiased detection of novel transcripts, wide dynamic range, high sensitivity, and specificity.[6][7][15]Highest sensitivity and specificity, low cost per single gene assay, rapid turnaround.[16]
Cons Relies on known gene sequences, potential for cross-hybridization, narrower dynamic range than RNA-Seq.[7]Higher cost per sample, complex data analysis, requires significant data storage.[7][17]Low throughput (one gene at a time), not suitable for discovery-based research.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context of this compound is crucial for a comprehensive understanding. The following diagrams illustrate the cross-validation workflow and the known signaling pathways involving this compound.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_platforms Expression Quantification cluster_analysis Data Analysis & Validation Tissue_Sample Tissue/Cell Sample RNA_Extraction Total RNA Extraction Tissue_Sample->RNA_Extraction QC_1 RNA Quality Control (e.g., RIN Score) RNA_Extraction->QC_1 cDNA_Synth cDNA Synthesis QC_1->cDNA_Synth Microarray Microarray Hybridization cDNA_Synth->Microarray RNASeq RNA-Seq Library Prep & Sequencing cDNA_Synth->RNASeq qRT_PCR qRT-PCR Amplification cDNA_Synth->qRT_PCR Data_Processing Platform-Specific Data Processing Microarray->Data_Processing RNASeq->Data_Processing Validation Cross-Platform Data Comparison qRT_PCR->Validation DE_Analysis Differential Expression Analysis Data_Processing->DE_Analysis DE_Analysis->Validation

Cross-validation workflow for this compound expression analysis.

BAI1_Signaling_Pathway cluster_rac1 Rac1 Activation cluster_rhoa RhoA Activation This compound This compound ELMO ELMO/DOCK180 This compound->ELMO C-terminal interaction Tiam1 Tiam1/Par3 This compound->Tiam1 PDZ-binding motif G1213 Gα12/13 This compound->G1213 G-protein coupling Rac1 Rac1 ELMO->Rac1 Tiam1->Rac1 Actin Actin Cytoskeleton (e.g., Phagocytosis, Synaptogenesis) Rac1->Actin p115 p115RhoGEF G1213->p115 RhoA RhoA p115->RhoA ROCK ROCK (Spine Morphology) RhoA->ROCK

Simplified this compound signaling pathways.[1]

Detailed Experimental Protocols

The following section outlines generalized yet detailed protocols for the quantification of this compound expression, beginning with the universal steps of RNA extraction and cDNA synthesis.

Total RNA Extraction

This protocol is a generalized procedure using a common reagent like TRIzol.

  • Homogenization: Lyse cells or homogenized tissue in TRIzol reagent (1 mL per 50-100 mg of tissue or 1x10⁷ cells).[12]

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate for another 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[12]

  • RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

  • Resuspension: Briefly air-dry the pellet and resuspend in RNase-free water.

  • Quality Control: Assess RNA integrity and concentration. An RNA Integrity Number (RIN) is determined using a Bioanalyzer. High-quality RNA for sequencing should have a RIN > 8.0.

cDNA Synthesis (Reverse Transcription)

This protocol is for two-step RT-PCR, where RNA is first converted to cDNA.

  • DNase Treatment: To remove any contaminating genomic DNA, treat 1-4 µg of total RNA with DNase I according to the manufacturer's protocol.[18]

  • Reaction Setup: In a PCR tube, combine the DNase-treated RNA with random hexamers or oligo(dT) primers, and dNTPs. Heat to 65°C for 5 minutes and then place on ice.

  • Reverse Transcription: Add a master mix containing reverse transcription buffer, DTT, and a reverse transcriptase enzyme (e.g., SuperScript II/III).[18]

  • Incubation: Incubate the reaction at 25°C for 10 minutes (for random hexamers), followed by 42-50°C for 50-60 minutes, and finally inactivate the enzyme at 70-72°C for 15 minutes.[18] The resulting cDNA can be stored at -20°C.

Platform-Specific Protocols
  • cDNA Labeling: The synthesized cDNA is fluorescently labeled, typically with Cy3 and Cy5 dyes for two-color arrays.

  • Hybridization: The labeled cDNA probe is hybridized to the microarray chip, which contains thousands of spots, each with a specific oligonucleotide probe for a known gene, including this compound.[8]

  • Washing: After overnight hybridization, the array is washed to remove non-specifically bound cDNA.

  • Scanning: The array is scanned using a laser scanner to detect the fluorescence intensity at each spot.

  • Data Analysis: The raw intensity data is processed, which includes background correction, normalization (e.g., Loess or quantile normalization), and summarization to calculate a single expression value for this compound.[9][14]

  • Library Preparation: The process starts with the synthesized cDNA.[11]

    • Fragmentation: cDNA is fragmented enzymatically or by sonication.

    • End Repair & Adenylation: Fragments are repaired to have blunt ends, and a single 'A' nucleotide is added to the 3' end.

    • Adapter Ligation: Specific sequencing adapters are ligated to both ends of the fragments.

    • Amplification: The library is amplified via PCR to generate enough material for sequencing.[11]

  • Sequencing: The prepared library is sequenced on a high-throughput platform (e.g., Illumina), generating millions of short reads.[10]

  • Data Analysis: The raw sequencing reads undergo a complex bioinformatics workflow.[19]

    • Quality Control: Reads are assessed for quality.

    • Alignment: Reads are mapped to a reference genome or transcriptome.

    • Quantification: The number of reads mapping to the this compound gene is counted.

    • Normalization: Raw counts are normalized (e.g., RPKM, FPKM, or TPM) to account for sequencing depth and gene length.

  • Primer Design: Design and validate primers specific to the this compound transcript.

  • Reaction Setup: Prepare a reaction mix in a 384-well plate. Each well contains the cDNA template (e.g., 25ng), SYBR Green PCR Master Mix (which includes Taq polymerase, dNTPs, and fluorescent dye), and this compound-specific forward and reverse primers (e.g., 150nM each).[18] Include a no-template control (NTC) and samples for at least one stable reference gene (e.g., GAPDH, ACTB).

  • Thermocycling: The reaction is run on a qPCR machine with a typical protocol:

    • Activation: 95°C for 10 minutes.[13]

    • Cycling (40 cycles): 95°C for 30 seconds (Denaturation), followed by 60°C for 30 seconds (Annealing/Extension and data collection).[13]

  • Data Analysis: The cycle threshold (Ct) value for this compound is normalized to the Ct value of the reference gene. The relative expression (fold-change) is typically calculated using the comparative Ct (ΔΔCt) method.[20]

References

Functional comparison of BAI1 splice variants or isoforms

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Functional Differences of BAI1 Splice Variants

Brain-specific angiogenesis inhibitor 1 (this compound), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a multifaceted transmembrane protein with crucial roles in angiogenesis, phagocytosis, and synaptogenesis. Its functions are intricately regulated by the expression of different isoforms, primarily a full-length (FL-BAI1) version and several shorter variants. These isoforms arise from both alternative promoter usage and post-translational proteolytic cleavage, resulting in distinct structural and functional characteristics. This guide provides a detailed comparison of these this compound isoforms, supported by experimental data, to aid researchers and drug development professionals in understanding their diverse biological roles.

Structural Overview of this compound Isoforms

This compound isoforms can be broadly categorized into two main types:

  • Full-Length this compound (FL-BAI1): This is the largest isoform, with a predicted size of approximately 173.5 kDa.[1][2] It possesses a large N-terminal extracellular domain (ECD), a seven-transmembrane (7TM) domain, and an intracellular C-terminal region. The ECD is rich in functional motifs, including an RGD integrin-binding motif and five Thrombospondin Type 1 Repeats (TSRs), which are critical for its extracellular interactions.[3][4]

  • Short this compound Isoforms: These shorter variants (~70-77 kDa) lack the majority of the N-terminal ECD.[1][2] They can be generated through two primary mechanisms:

    • Alternative Promoter Usage: Transcription from an alternative promoter located in intron 17 of the ADGRB1 gene produces mRNAs that encode for proteins lacking the large ECD.[1][2][3]

    • GPS Autoproteolysis: The full-length protein can undergo autoproteolytic cleavage at a conserved G protein-coupled receptor Proteolysis Site (GPS) within its GAIN domain. This cleavage separates the N-terminal fragment (NTF) from the C-terminal fragment (CTF), the latter of which is structurally and functionally analogous to the short isoforms generated by alternative promoters.[3][5]

The soluble N-terminal fragment, also known as Vasculostatin-120 (Vstat120), is released extracellularly and possesses biological activity, particularly in inhibiting angiogenesis.[5][6]

Functional Comparison of this compound Isoforms

The primary functional distinction between FL-BAI1 and its shorter isoforms lies in the presence or absence of the N-terminal ECD. The ECD acts as a ligand-binding and interaction domain, while the C-terminal portion is responsible for intracellular signaling. Experimental evidence suggests that the N-terminus can also exert an inhibitory effect on the signaling activity of the C-terminal domain.

Quantitative Data Summary

While direct side-by-side quantitative comparisons of naturally occurring splice variants are limited in the literature, functional data from studies using full-length this compound, its isolated N-terminal fragments, and N-terminal deletion mutants (which mimic the short isoforms) allow for a comparative summary.

FunctionFull-Length this compound (FL-BAI1)Short Isoforms (or N-terminal Deletion)Key Experimental FindingReference
Anti-Angiogenesis High Activity (mediated by secreted N-terminus)No Activity (lacks TSR domains)The secreted 120 kDa N-terminal fragment (Vstat120) inhibits endothelial cell migration and reduces tumor vascularity. Recombinant peptides from the TSR domains also inhibit angiogenesis.[6][7]
Phagocytosis High Activity (recognizes apoptotic cells & bacteria via TSRs)No Recognition Activity (lacks TSR domains)The TSRs on the N-terminus bind to phosphatidylserine on apoptotic cells and LPS on bacteria, initiating engulfment.[2][7]
Synaptogenesis Active (promotes spine development via N-terminus)Inactive (lacks required N-terminus)The extracellular N-terminal segment of this compound is essential for its function in promoting dendritic spine and synapse development.[4][8]
Gα12/13-Rho Signaling Basal Activity Dramatically Enhanced Activity An N-terminal deletion mutant of this compound (this compound-ΔNT) shows significantly more robust activation of the Rho pathway compared to the full-length protein, suggesting the N-terminus is inhibitory.[5][9]
β-Arrestin2 Interaction No Detectable Interaction Significant Interaction The truncated this compound-ΔNT mutant shows a strong interaction with β-arrestin2, which is not observed with the full-length protein.[9]
ERK Phosphorylation Basal Activity Enhanced Activity The constitutively active truncated this compound mutant leads to increased downstream phosphorylation of ERK.[5][9]

Signaling Pathways and Functional Mechanisms

The distinct functionalities of this compound isoforms are governed by their unique structural domains, leading to different signaling outcomes.

FL-BAI1: Extracellular Recognition and Intracellular Response

Full-length this compound functions as a complete receptor system. Its N-terminus engages with extracellular ligands, which in turn modulates the signaling of the C-terminus.

FL_BAI1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apoptotic Cell Apoptotic Cell This compound N-Terminus (TSRs) 7TM C-Terminus Apoptotic Cell->this compound:f0 Binds PtdSer Bacteria (LPS) Bacteria (LPS) Bacteria (LPS)->this compound:f0 Endothelial Cell Endothelial Cell Angiogenesis Angiogenesis Inhibition Endothelial Cell->Angiogenesis This compound:f0->Endothelial Cell Binds CD36/ αvβ5 Integrin ELMO_DOCK ELMO/Dock180 This compound:f2->ELMO_DOCK Activates Rac1 Rac1 ELMO_DOCK->Rac1 Activates Actin Actin Cytoskeleton Remodeling Rac1->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: Signaling pathway of Full-Length this compound (FL-BAI1).

Short this compound Isoforms: Constitutive Intracellular Signaling

The shorter isoforms, lacking the inhibitory N-terminus, function as constitutively active signaling molecules, leading to enhanced downstream pathway activation.

Short_BAI1_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Short_this compound 7TM C-Terminus G12_13 Gα12/13 Short_this compound:f1->G12_13 Constitutively Activates b_Arrestin β-Arrestin2 Short_this compound:f1->b_Arrestin Binds ERK ERK Short_this compound:f1->ERK Activates RhoA RhoA G12_13->RhoA Activates Signaling Enhanced Downstream Signaling RhoA->Signaling ERK->Signaling

Caption: Enhanced signaling of short this compound isoforms.

Key Experimental Protocols

Below are summaries of methodologies used to assess the distinct functions of this compound isoforms.

Anti-Angiogenesis Assays

These assays are used to measure the inhibitory effect of the this compound N-terminus (Vstat120) on the formation of new blood vessels.

  • Objective: To quantify the anti-angiogenic activity of this compound fragments.

  • Method: Endothelial Cell Migration Assay (Transwell Assay)

    • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in the upper chamber of a Transwell insert.

    • The lower chamber contains a chemoattractant (e.g., VEGF).

    • Test substances (e.g., purified Vstat120, conditioned media from cells expressing this compound) are added to the upper chamber.

    • After incubation (typically 4-6 hours), non-migrated cells are removed from the top surface of the insert.

    • Cells that have migrated to the bottom surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

    • A reduction in the number of migrated cells compared to a control indicates anti-angiogenic activity.

  • Data Analysis: The number of migrated cells is quantified and expressed as a percentage of the control.

Angiogenesis_Assay cluster_workflow Transwell Migration Assay Workflow A Seed HUVECs in upper chamber C Add this compound fragment (Vstat120) to upper chamber A->C B Add Chemoattractant to lower chamber D Incubate 4-6 hours B->D C->D E Fix, Stain, and Count migrated cells D->E F Compare to Control E->F

Caption: Workflow for an in vitro angiogenesis assay.

Phagocytosis Assay

This assay measures the ability of FL-BAI1-expressing cells to engulf apoptotic cells or bacteria.

  • Objective: To quantify the engulfment of targets by macrophages expressing this compound.

  • Method: Apoptotic Cell Engulfment

    • Jurkat T-cells are induced to undergo apoptosis (e.g., via UV irradiation) and labeled with a fluorescent dye (e.g., pHrodo).

    • Macrophages (e.g., bone marrow-derived macrophages) are cultured on coverslips. Some are transfected to overexpress FL-BAI1, while others serve as controls.

    • The fluorescently labeled apoptotic Jurkat cells are added to the macrophage cultures.

    • After incubation (typically 1-2 hours), extracellular apoptotic cells are washed away.

    • The macrophages are fixed, and engulfment is visualized and quantified by fluorescence microscopy. An increase in fluorescence inside macrophages indicates phagocytosis.

  • Data Analysis: A phagocytic index is calculated (percentage of macrophages that have engulfed at least one apoptotic cell multiplied by the average number of engulfed cells per macrophage).

Synaptogenesis Assay

This assay assesses the role of this compound's N-terminus in the formation of dendritic spines and synapses.

  • Objective: To determine the requirement of the this compound N-terminus for synapse formation.

  • Method: shRNA-mediated Knockdown and Rescue

    • Cultured primary hippocampal neurons are transfected with plasmids expressing an shRNA against this compound to knock down its expression.

    • Co-transfection is performed with rescue constructs: one expressing full-length, shRNA-resistant this compound (FL-BAI1) and another expressing an N-terminally deleted this compound (this compound-ΔN). A vector-only transfection serves as a control.

    • After several days in culture (e.g., to 21 days in vitro), neurons are fixed and stained with antibodies against presynaptic (e.g., vGluT1) and postsynaptic (e.g., PSD-95) markers.

    • Dendritic spine density and morphology are analyzed by confocal microscopy. The number of co-localized pre- and postsynaptic puncta is quantified as a measure of synapse density.[4][10]

  • Data Analysis: Spine density (spines per µm of dendrite) and synapse density are quantified and compared across conditions (control, knockdown, FL-BAI1 rescue, this compound-ΔN rescue). A failure of the this compound-ΔN construct to rescue the knockdown phenotype demonstrates the necessity of the N-terminus.[4]

Conclusion

The functional diversity of this compound is largely dictated by its isoform expression. The full-length this compound isoform acts as a receptor that recognizes extracellular cues to regulate critical processes like angiogenesis, phagocytosis, and synaptogenesis through its N-terminal domain. In contrast, the shorter isoforms, which lack this domain, appear to function as constitutively active signaling molecules, leading to enhanced intracellular G-protein signaling. This suggests a model where the N-terminus not only provides ligand-binding capabilities but also serves as a crucial negative regulator of the receptor's intrinsic signaling activity. Understanding these isoform-specific functions is paramount for developing targeted therapeutic strategies for diseases involving this compound, from cancer to neurological disorders.

References

Head-to-Head Performance Comparison of Commercial BAI1 ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Commercial BAI1 ELISA Kits for Researchers

For researchers, scientists, and professionals in drug development, the accurate quantification of Brain-specific angiogenesis inhibitor 1 (this compound) is crucial for studies in neuroscience, oncology, and immunology. This compound, a member of the adhesion G protein-coupled receptor family, is implicated in diverse cellular processes including phagocytosis, angiogenesis, and synaptic function. The selection of a reliable ELISA kit is paramount for obtaining reproducible and accurate data. This guide provides a head-to-head comparison of commercially available this compound ELISA kits, presenting their performance characteristics as stated by the manufacturers, alongside detailed experimental protocols and visual diagrams of the underlying biological and experimental processes.

ManufacturerKit Catalog No.Assay TypeSensitivityDetection RangeSample Types
Assay Genie AEKE01274Sandwich13.1 pg/mL31.25-2000 pg/mLSerum, plasma, tissue homogenates, other biological fluids
Antibodies.com A82283Sandwich0.065 ng/mL0.156-10 ng/mLSerum, plasma, tissue homogenates, other biological fluids[1]
MyBioSource MBS9324669SandwichNot SpecifiedNot SpecifiedBody fluids, tissue homogenates, secretions[2]
Biorbyt orb778812Sandwich12.8 pg/mL[3]31.25-2000 pg/mL[3]Serum, plasma, tissue homogenates, other biological fluids[3]
Dana Bioscience Not SpecifiedSandwich< 13.1 pg/mL[4]31.25-2000 pg/mL[4]Serum, plasma, tissue homogenates, other biological fluids[4]

Experimental Protocol: Sandwich ELISA

The commercial this compound ELISA kits listed above are based on the sandwich enzyme-linked immunosorbent assay (sELISA) technique. The following is a generalized protocol that outlines the key steps involved in a typical this compound sandwich ELISA. For precise details, always refer to the manual provided with the specific kit.

Principle of the Assay

The sandwich ELISA method utilizes two antibodies that bind to different epitopes on the this compound protein. A capture antibody, specific for this compound, is pre-coated onto the wells of a microplate. When the sample is added, the this compound protein is captured by this antibody. A second, biotin-conjugated detection antibody, also specific for this compound, is then added, which binds to the captured this compound, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody. Finally, a chromogenic substrate (e.g., TMB) is introduced. The HRP enzyme catalyzes a color change, and the intensity of the color is directly proportional to the amount of this compound present in the sample. The reaction is stopped with an acid, and the absorbance is measured using a microplate reader at a specific wavelength (typically 450 nm). The concentration of this compound in the samples is then determined by comparing their absorbance to a standard curve generated from known concentrations of this compound.

Generalized Experimental Workflow

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions.

  • Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.

  • Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.

  • Incubation: Cover the plate and incubate as directed (e.g., 60 minutes at 37°C).

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate as directed (e.g., 30 minutes at 37°C).

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 90 µL of TMB substrate to each well.

  • Incubation: Incubate the plate in the dark at the specified temperature for the recommended time (e.g., 15-30 minutes at 37°C).

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of this compound in the samples by plotting a standard curve and interpolating the sample absorbance values.

Visualizing the Processes: Diagrams

To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.

ELISA_Workflow cluster_plate Microplate Well Capture_Ab Capture Antibody Coated Well Sample Add Sample (containing this compound) Incubate_Wash1 Incubate & Wash Sample->Incubate_Wash1 Detection_Ab Add Biotinylated Detection Antibody Incubate_Wash1->Detection_Ab Incubate_Wash2 Incubate & Wash Detection_Ab->Incubate_Wash2 HRP_Conj Add Streptavidin-HRP Conjugate Incubate_Wash2->HRP_Conj Incubate_Wash3 Incubate & Wash HRP_Conj->Incubate_Wash3 Substrate Add TMB Substrate Incubate_Wash3->Substrate Incubate_Color Incubate for Color Development Substrate->Incubate_Color Stop_Solution Add Stop Solution Incubate_Color->Stop_Solution Read_Absorbance Read Absorbance at 450nm Stop_Solution->Read_Absorbance

Caption: A generalized workflow of a sandwich ELISA experiment.

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic_Cell->this compound binds Bacteria Gram-negative Bacteria (LPS) Bacteria->this compound binds ELMO_DOCK180 ELMO / DOCK180 This compound->ELMO_DOCK180 activates Tiam1_Par3 Tiam1 / Par3 This compound->Tiam1_Par3 activates Galpha12_13 Gα12/13 This compound->Galpha12_13 activates Rac1 Rac1 ELMO_DOCK180->Rac1 activates Tiam1_Par3->Rac1 activates Rho Rho Galpha12_13->Rho activates Phagocytosis Phagocytosis Rac1->Phagocytosis Synaptogenesis Synaptogenesis Rac1->Synaptogenesis Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_Rearrangement

References

Safety Operating Guide

Navigating the Disposal of BAI1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory materials is a cornerstone of safety and regulatory compliance. This document provides essential safety and logistical information for the proper handling and disposal of Brain-Specific Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor family. As this compound is a biological material (a protein), the following procedures address the disposal of biological waste containing this protein.

Key Data for this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for its biochemical and functional properties.

PropertyValueSource
Full Name Brain-Specific Angiogenesis Inhibitor 1Creative Biogene
Alternate Names ADGRB1Creative Biogene
Organism Homo sapiens (Human)Creative Biogene
Predicted Molecular Mass 173.5 kDa (full-length)[1]
Cleavage Products Vasculostatin-120 (~120 kDa), Vasculostatin-40 (~40 kDa)[1][2]
Cellular Component Plasma membrane, postsynaptic density, dendrite, synapse[3]

This compound Signaling Pathway

This compound is involved in multiple signaling pathways that regulate cellular processes such as phagocytosis and cytoskeletal rearrangement. The diagram below illustrates the key signaling cascades initiated by this compound.

BAI1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligands Ligands cluster_cytoplasm Cytoplasm cluster_rac_pathway Rac Pathway cluster_rho_pathway Rho Pathway This compound This compound ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 recruits G_alpha_12_13 Gα12/13 This compound->G_alpha_12_13 couples to Apoptotic_Cells Apoptotic Cells (Phosphatidylserine) Apoptotic_Cells->this compound Gram_Negative_Bacteria Gram-Negative Bacteria (LPS) Gram_Negative_Bacteria->this compound Rac1 Rac1 ELMO_Dock180->Rac1 activates Phagocytosis Phagocytosis Rac1->Phagocytosis promotes p115RhoGEF p115RhoGEF G_alpha_12_13->p115RhoGEF activates RhoA RhoA p115RhoGEF->RhoA activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement induces

This compound signaling pathways for phagocytosis and cytoskeletal rearrangement.

Experimental Protocol for Safe Disposal of this compound-Containing Waste

The following protocols provide a step-by-step guide for the safe disposal of biological waste containing this compound, such as protein solutions, contaminated labware, and cell cultures. These are general guidelines and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

  • Lab coat

  • Safety glasses or goggles

  • Chemical-resistant gloves

Disposal of Liquid Waste Containing this compound

This procedure is for aqueous solutions containing this compound protein, such as buffers, cell culture media, and column eluates.

  • Collection : Collect all liquid waste containing this compound in a leak-proof container, such as a carboy or a flask.

  • Chemical Decontamination :

    • Add fresh bleach to the liquid waste to achieve a final concentration of 10%.[4]

    • Mix the solution thoroughly and allow it to sit for at least 30 minutes to ensure complete inactivation.

    • The decontaminated solution can then be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous chemicals.[4]

  • Autoclaving : As an alternative to chemical decontamination, liquid waste can be sterilized by autoclaving.

    • Collect the waste in an autoclavable container.

    • Process the waste following your institution's standard operating procedures for autoclaving biological liquids.

    • After autoclaving, the cooled, sterilized liquid can be disposed of down the drain.

Disposal of Solid Waste Contaminated with this compound

This procedure applies to items such as pipette tips, microfuge tubes, culture plates, and gloves that have come into contact with this compound.

  • Collection : Place all contaminated solid waste into a designated biohazard bag.[3]

  • Storage : Keep the biohazard bag in a rigid, leak-proof container with a lid.[3]

  • Disposal :

    • When the biohazard bag is three-quarters full, loosely seal it and prepare it for autoclaving.[3]

    • Autoclave the bag according to your institution's procedures for solid biohazardous waste.

    • After autoclaving, the waste is considered non-hazardous and can typically be disposed of in the regular municipal trash.

    • Alternatively, contact your institution's EHS department to arrange for pickup and disposal of the biohazardous waste.

Disposal of Sharps Contaminated with this compound

This procedure is for any sharp objects, such as needles, syringes, Pasteur pipettes, and broken glass, that are contaminated with this compound.

  • Collection : Immediately place all contaminated sharps into a rigid, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol.[4] Do not recap, bend, or break needles.[5]

  • Disposal :

    • When the sharps container is three-quarters full, securely close and lock the lid.

    • The sealed container should be placed in a regulated medical waste box for pickup by your institution's EHS department for final disposal, which is typically incineration.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound-containing biological waste, fostering a secure and compliant research environment. Always consult your institution's specific biosafety guidelines and EHS department for any additional requirements.

References

Essential Safety and Operational Guide for Handling BAI1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory personnel working with Brain-specific angiogenesis inhibitor 1 (BAI1). The following procedures are designed to ensure the safe handling and disposal of this compound, a recombinant protein utilized in various research applications. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2][3][4]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE for any laboratory procedure.[5][6] For handling this compound, the following standard PPE is recommended to prevent direct contact and ensure personal safety.

PPE CategoryItemSpecifications and Use
Body Protection Lab CoatShould be worn over personal clothing to protect from spills. Must be buttoned for maximum coverage.[7][8][9]
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo be worn at all times in the laboratory to protect against splashes.[5][7][8]
Hand Protection Nitrile GlovesSingle-use nitrile gloves are required to prevent skin contact. Gloves should be changed immediately if contaminated.[5]

Operational Plan: Handling this compound

Preparation:

  • Ensure all necessary PPE is donned correctly before handling the material.

  • Work in a clean, designated area to avoid cross-contamination.

  • Have all necessary equipment and reagents readily available.

Handling:

  • As with all biological substances, avoid direct contact with the skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[4]

  • Use appropriate laboratory equipment for all manipulations to minimize the generation of aerosols.

In Case of a Spill:

  • Alert others in the vicinity.

  • Wear appropriate PPE, including gloves and safety glasses, during cleanup.

  • Absorb the spill with an inert material.

  • Thoroughly clean the spill area with a 10% bleach solution or another appropriate disinfectant.[1]

  • Place all cleanup materials in a sealed container for proper disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial for maintaining a safe laboratory environment.

Liquid Waste:

  • Liquid waste containing this compound should be decontaminated with a suitable disinfectant (e.g., 10% bleach solution) before being discharged into the sanitary sewer system.

Solid Waste:

  • Non-contaminated solid waste associated with this compound handling (e.g., packaging) can be disposed of as regular municipal waste.

  • Contaminated solid waste, such as used gloves, tubes, and pipette tips, should be collected in a designated biohazard bag.

  • While this compound is considered non-hazardous, it is good laboratory practice to autoclave or disinfect all microbial and cellular products. The biohazard bag should be autoclaved before being disposed of as regular waste.

  • Containers for non-hazardous waste should be clearly labeled as "NONHAZARDOUS LABORATORY WASTE". Do not use biohazard bags for non-hazardous materials.

Sharps:

  • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

Experimental Workflow: Safe Handling and Disposal of this compound

BAI1_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE (Lab Coat, Gloves, Safety Glasses) prep_area Prepare Clean Workspace prep_ppe->prep_area handle_protein Handle this compound Protein prep_area->handle_protein spill Accidental Spill handle_protein->spill liquid_waste Liquid Waste (Decontaminate & Sewer) handle_protein->liquid_waste Generate Liquid Waste solid_waste Solid Waste (Autoclave & Dispose) handle_protein->solid_waste Generate Solid Waste sharps_waste Sharps Waste (Sharps Container) handle_protein->sharps_waste Generate Sharps Waste cleanup Spill Cleanup Protocol spill->cleanup If Spill Occurs cleanup->solid_waste Dispose of Cleanup Materials

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAI1
Reactant of Route 2
Reactant of Route 2
BAI1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。